molecular formula C8H14N2O3 B1598713 Tert-butyl 4-oxoimidazolidine-1-carboxylate CAS No. 885954-76-7

Tert-butyl 4-oxoimidazolidine-1-carboxylate

カタログ番号: B1598713
CAS番号: 885954-76-7
分子量: 186.21 g/mol
InChIキー: VHHMYPLTJYOOMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 4-oxoimidazolidine-1-carboxylate (CAS 885954-76-7) is a chemical intermediate with the molecular formula C 8 H 14 N 2 O 3 and a molecular weight of 186.21 g/mol . This compound serves as a key synthetic precursor for a novel class of biobased organocatalytic surfactants, which align with green chemistry principles by enabling asymmetric reactions in water, thus reducing the need for hazardous organic solvents . Its primary research value lies in its role as a protected form of the 4-imidazolidinone moiety, a scaffold recognized for its powerful organocatalytic activity, as exemplified in the work of Nobel laureate D. MacMillan. This moiety functions as a Lewis acid via the formation of an iminium ion, facilitating a wide range of enantioselective transformations . Researchers functionalize this core to develop chiral surfactant-organocatalysts, where the imidazolidinone acts as a catalytic polar head. These molecules self-assemble in water into organized aggregates like vesicles, creating microenvironments that solubilize organic reagents and drive reactions with high enantioselectivity . This compound is strictly for research purposes in laboratory settings.

特性

IUPAC Name

tert-butyl 4-oxoimidazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-4-6(11)9-5-10/h4-5H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHMYPLTJYOOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402729
Record name Tert-butyl 4-oxoimidazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885954-76-7
Record name Tert-butyl 4-oxoimidazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"Tert-butyl 4-oxoimidazolidine-1-carboxylate" basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tert-butyl 4-oxoimidazolidine-1-carboxylate

Introduction: The Strategic Value of a Protected Scaffold

In the landscape of modern synthetic and medicinal chemistry, progress is often dictated by the availability of versatile molecular building blocks. Tert-butyl 4-oxoimidazolidine-1-carboxylate is one such cornerstone molecule. At its heart lies the imidazolidinone ring, a heterocyclic scaffold prevalent in numerous biologically active compounds. The true synthetic utility of this specific reagent, however, is conferred by the tert-butyloxycarbonyl (Boc) group attached to the ring nitrogen. This acid-labile protecting group provides chemists with the strategic advantage of masking a reactive nitrogen center, allowing for selective functionalization at other positions of the molecule. This guide offers an in-depth exploration of its fundamental properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights required to effectively leverage this compound in their work.

cluster_legend Chemical Structure tert-butyl 4-oxoimidazolidine-1-carboxylate

Caption: Chemical structure of Tert-butyl 4-oxoimidazolidine-1-carboxylate.

Part 1: Core Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and spectral characteristics is fundamental to its successful application in research and development.

Chemical Identifiers and Properties

The following table summarizes the key identifiers and physicochemical properties of Tert-butyl 4-oxoimidazolidine-1-carboxylate, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 885954-76-7[1][2]
Molecular Formula C₈H₁₄N₂O₃[1][2][3]
Molecular Weight 186.21 g/mol [1][2]
Appearance White to off-white solid[4]
Storage Temperature Room temperature, sealed in dry conditions, or -20°C for long term[2][4]
Purity (Typical) ≥95%[1]
Canonical SMILES CC(C)(C)OC(=O)N1CC(=O)NC1[3]
InChIKey VHHMYPLTJYOOMG-UHFFFAOYSA-N[3]
Spectroscopic Data Analysis

The structural features of Tert-butyl 4-oxoimidazolidine-1-carboxylate give rise to a distinct spectroscopic signature. Understanding these expected signals is crucial for reaction monitoring and quality control.

  • ¹H NMR (Proton NMR): The spectrum is expected to show a prominent singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The two methylene groups on the imidazolidinone ring will appear as distinct signals, likely in the 3.5-4.5 ppm range, with their exact chemical shift and multiplicity depending on the solvent and coupling. The N-H proton will present as a broader singlet, the position of which is highly dependent on solvent and concentration.

  • ¹³C NMR (Carbon NMR): Key signals include the quaternary carbon of the Boc group at ~80 ppm and the methyl carbons at ~28 ppm. The carbonyl carbons of the urethane and the amide within the ring will appear downfield, typically in the 155-175 ppm range. The two methylene carbons of the ring will be visible in the 40-60 ppm region.[5]

  • FT-IR (Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups. A strong absorption band is expected around 1700-1750 cm⁻¹ corresponding to the C=O stretching of the Boc-carbamate. A second strong carbonyl stretch from the ring amide (ketone) should appear around 1680-1700 cm⁻¹. A broad peak in the 3200-3400 cm⁻¹ region would indicate the N-H stretch.[5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula. Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺ at m/z 187.1077 and [M+Na]⁺ at m/z 209.0897.[3]

Part 2: Synthesis and Chemical Reactivity

The synthesis of the imidazolidinone core and the reactivity imparted by the Boc group are central to the molecule's utility.

Synthetic Pathways

The imidazolidin-4-one scaffold can be constructed through several synthetic strategies. The choice of method often depends on the desired substitution pattern and available starting materials. Common approaches include:

  • Condensation Reactions: A foundational method involves the condensation of an aldehyde with an N,N'-disubstituted ethylenediamine.[7]

  • Cycloaddition Reactions: Diastereo- and enantioselective (3+2) cycloaddition reactions between imines and suitable partners can yield highly functionalized imidazolidinones.[8]

  • Intramolecular C-H Amination: Advanced biocatalytic methods using engineered cytochrome P450 enzymes can achieve intramolecular C-H amination to form the imidazolidinone ring from 2-aminoacetamide precursors, offering a scalable and green route.[9]

Start Starting Materials (e.g., Amino Acid Derivatives, Diamines) Step1 Ring Formation Reaction (e.g., Condensation, Cycloaddition) Start->Step1 Step2 Boc Protection (If not pre-installed) Step1->Step2 Product Tert-butyl 4-oxoimidazolidine-1-carboxylate Step2->Product

Caption: Generalized workflow for the synthesis of the target molecule.

Exemplar Synthetic Protocol: Cyclization of a Protected Diamine Derivative

This protocol is a representative example based on established chemical principles for forming the imidazolidinone ring.

  • Step 1: Preparation of the Precursor. To a solution of N-Boc-glycine methyl ester in dichloromethane (DCM), add one equivalent of ethylenediamine. Stir the reaction at room temperature for 12 hours until the starting ester is consumed (monitored by TLC).

  • Step 2: Cyclization. Cool the reaction mixture to 0°C. Add 1.1 equivalents of a mild cyclizing agent, such as triphosgene, portion-wise while maintaining the temperature.

  • Step 3: Work-up and Purification. After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Characterization. Purify the crude product via column chromatography on silica gel to yield the final product, Tert-butyl 4-oxoimidazolidine-1-carboxylate. Confirm the structure and purity using NMR and MS analysis as described in the previous section.

Core Reactivity: A Tale of Two Moieties

The molecule's reactivity is dominated by the interplay between the stable imidazolidinone ring and the labile Boc protecting group.

  • The Boc Protecting Group: The tert-butyloxycarbonyl group is the cornerstone of this reagent's utility. It is stable under a wide range of conditions, including basic and nucleophilic reactions, but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM).[10][11] This orthogonality allows for the selective deprotection of the N1-position to reveal a secondary amine, which can then participate in subsequent coupling reactions.

  • The Imidazolidinone Ring: The N-H proton at the N3 position is weakly acidic and can be deprotonated with a strong base, allowing for alkylation or acylation at this site. The carbonyl group at C4 can, in principle, undergo reactions typical of ketones, though it is less electrophilic than an open-chain ketone due to the adjacent amide nitrogen.

Core Tert-butyl 4-oxoimidazolidine-1-carboxylate Boc Acid-Labile Boc Group (N1 Position) Core->Boc NH Reactive N-H Site (N3 Position) Core->NH Deprotection Selective Deprotection (e.g., with TFA) Boc->Deprotection Functionalization Further Functionalization (e.g., Alkylation, Acylation) NH->Functionalization Application Applications in Drug Discovery & Peptide Synthesis Deprotection->Application Functionalization->Application

Caption: Logical relationship between the molecule's features and its applications.

Part 3: Applications in Research and Drug Development

The unique combination of a stable heterocyclic core and a strategically placed protecting group makes Tert-butyl 4-oxoimidazolidine-1-carboxylate a valuable tool in several research areas.

  • Scaffold for Library Synthesis: The ability to selectively deprotect the N1 position or functionalize the N3 position makes this molecule an ideal starting point for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. For instance, a related derivative, (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester, is a key intermediate in the production of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor.[12][13]

  • Building Block for Peptidomimetics: While not a natural amino acid, the imidazolidinone core can be incorporated into peptide chains to create peptidomimetics. This strategy is used to introduce conformational constraints, improve metabolic stability, or modulate the biological activity of a parent peptide. The Boc group is a standard protecting group in solid-phase peptide synthesis (SPPS), making this building block compatible with established protocols.[10][14][15]

Part 4: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent.

Hazard Identification and GHS Classification

Based on available safety data sheets, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1][16]

  • H315: Causes skin irritation.[16]

  • H319: Causes serious eye irritation.[16]

  • H335: May cause respiratory irritation.[1][16]

The signal word associated with these hazards is "Warning".[1]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[17]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[17][18]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Inspect gloves prior to use.[17][18]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[18]

  • General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[18]

Start Receive Compound Store Store in a Tightly Closed Container in a Dry, Cool, Well-Ventilated Place Start->Store Handle Handle in Fume Hood with Full PPE (Goggles, Gloves, Lab Coat) Store->Handle Handle->Store Return to Storage Dispose Dispose of Waste According to Local Regulations Handle->Dispose

Caption: Recommended workflow for safe handling and storage.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical help if you feel unwell.[18]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.[17][18]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[18]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[19]

Conclusion

Tert-butyl 4-oxoimidazolidine-1-carboxylate is more than just a chemical reagent; it is a strategic tool for chemical innovation. Its value is derived from the elegant combination of a biologically relevant imidazolidinone core and the synthetically versatile Boc protecting group. This dual nature provides chemists with a reliable and adaptable platform for constructing complex molecular architectures, from novel compound libraries to targeted active pharmaceutical ingredients. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.

References

  • TERT-BUTYL(4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLATE SDS. ECHEMI.

  • tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate | C9H16N2O3 | CID 13053976. PubChem.

  • tert-Butyl 4-oxoimidazolidine-1-carboxylate. Achmem.

  • tert-Butyl 4-oxoiMidazolidine-1-carboxylate CAS#: 885954-76-7. ChemicalBook.

  • tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate. ChemicalBook.

  • Tert-butyl 4-oxoimidazolidine-1-carboxylate. PubChemLite.

  • Recent advances in the synthesis of highly substituted imidazolidines. National Institutes of Health (NIH).

  • JQ-5313 p.1 - Safety Data Sheet. Combi-Blocks.

  • JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL. Google Patents.

  • Synthesis of 4-imidazolidinones. Organic Chemistry Portal.

  • 4-oxoimidazolidine-1-carboxylic acid, t-butyl ester - Optional[MS (GC)] - Spectrum. SpectraBase.

  • Supplementary data Electronic Supplementary Material (ESI) for RSC Advances. Royal Society of Chemistry.

  • Synthesis of Imidazolidin-4-ones via a Cytochrome P450-Catalyzed Intramolecular C-H Amination. ResearchGate.

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A.

  • Chem 117 Reference Spectra Spring 2011. University of California, Santa Cruz.

  • tert-Butyl 4-oxoimidazolidine-1-carboxylate - CAS:885954-76-7. Sunway Pharm Ltd.

  • (R)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate | C9H16N2O3 | CID 13053977. PubChem.

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.

  • tert-Butyl (R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidine-1-carboxylate. Benchchem.

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate.

  • t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Semantic Scholar.

  • tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate synthesis. ChemicalBook.

  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Semantic Scholar.

  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI.

  • tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | C17H23N3O2 | CID 54672426. PubChem.

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

  • tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry.

  • Introduction to Peptide Synthesis. National Institutes of Health (NIH).

  • tert -Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ResearchGate.

  • Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities. PubMed Central.

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.

Sources

A Technical Guide to tert-Butyl 4-oxoimidazolidine-1-carboxylate: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 4-oxoimidazolidine-1-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into its chemical properties, logical synthesis pathways, and its potential as a scaffold in the design of novel therapeutics. This document is intended to serve as a foundational resource, synthesizing established chemical principles to provide actionable insights for laboratory applications.

Core Molecular Attributes

tert-Butyl 4-oxoimidazolidine-1-carboxylate is a bifunctional molecule featuring a saturated five-membered imidazolidinone ring. One nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the other nitrogen remains as a secondary amine (amide). The ketone at the 4-position and the Boc-protected nitrogen at the 1-position are key features that dictate its reactivity and utility.

PropertyValueSource(s)
Molecular Formula C₈H₁₄N₂O₃[1][2]
Molecular Weight 186.21 g/mol [2]
CAS Number 885954-76-7[2]
Canonical SMILES CC(C)(C)OC(=O)N1CC(=O)NC1[1]
InChIKey VHHMYPLTJYOOMG-UHFFFAOYSA-N[1]
Predicted XlogP 0.3[1]

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthesis protocols for tert-butyl 4-oxoimidazolidine-1-carboxylate are not extensively detailed in readily available literature, its structure suggests a logical synthetic approach based on fundamental organic chemistry principles. The most probable synthetic routes would involve the cyclization of suitably protected glycine derivatives.

A plausible synthetic pathway would start from N-Boc-glycine, which can be activated and then reacted with a glycine amide equivalent, followed by cyclization. Alternatively, a reaction involving N-Boc-glycine and an aziridine precursor could be envisioned.

The chemical reactivity of this molecule is governed by several key features:

  • The Boc-Protected Nitrogen: This group is stable under a wide range of nucleophilic and basic conditions but can be readily removed with mild to moderate acid (e.g., trifluoroacetic acid), revealing the secondary amine for further functionalization. This orthogonality is a cornerstone of modern multi-step organic synthesis.

  • The Amide N-H: The nitrogen at the 3-position is part of an amide linkage and can be deprotonated with a strong base to generate a nucleophile for alkylation or acylation, allowing for the introduction of diverse substituents.

  • The Ketone Carbonyl: The carbonyl group at the 4-position can undergo standard ketone chemistry, such as reduction to an alcohol or reactions with organometallic reagents.

Below is a conceptual workflow for the synthesis and subsequent functionalization of the imidazolidinone core.

G cluster_synthesis Conceptual Synthesis cluster_functionalization Potential Functionalization Pathways A N-Boc-Glycine Derivative C Linear Dipeptide Precursor A->C Activation & Coupling B Glycine Amide Equivalent B->C D tert-Butyl 4-oxoimidazolidine-1-carboxylate C->D Intramolecular Cyclization E Deprotection (Acid) D->E F Alkylation/Acylation at N3 D->F G Reduction of C4-Ketone D->G H N1-Deprotected Imidazolidinone E->H I N3-Substituted Imidazolidinone F->I J 4-Hydroxyimidazolidine Derivative G->J

Caption: Conceptual workflow for the synthesis and functionalization of the title compound.

Applications in Drug Discovery and Development

Imidazolidinone and related heterocyclic scaffolds are prevalent in medicinal chemistry due to their ability to act as rigid backbones that can present pharmacophoric groups in a well-defined spatial orientation. While direct applications of tert-butyl 4-oxoimidazolidine-1-carboxylate are not widely published, its structure makes it an attractive starting point for the synthesis of libraries of compounds for screening against various biological targets.

The general class of 2-oxoimidazolidine derivatives has been investigated for a range of biological activities, including as inhibitors of matrix metalloproteinases (MMPs)[3]. MMPs are a family of enzymes involved in tissue remodeling and are implicated in diseases such as arthritis and cancer. The imidazolidinone core can serve as a central scaffold to which different substituents can be attached to optimize binding to the active site of these enzymes.

The diagram below illustrates a hypothetical scenario where the imidazolidinone core is used as a scaffold for an MMP inhibitor. The R1 and R2 groups would be varied to interact with specific pockets (S1' and S2') of the enzyme's active site, while a zinc-binding group (ZBG) would chelate the catalytic zinc ion.

G cluster_scaffold Core Scaffold cluster_enzyme Enzyme Active Site scaffold Imidazolidinone Core (from Topic Compound) r1 R1 Group (e.g., Aryl, Alkyl) scaffold->r1 Targets r2 R2 Group (e.g., Hydrophobic moiety) scaffold->r2 Targets zbg Zinc-Binding Group (ZBG) (e.g., Hydroxamate, Carboxylate) scaffold->zbg Presents s1_pocket S1' Pocket s2_pocket S2' Pocket zinc Catalytic Zn²⁺ Ion r1->s1_pocket Binds to r2->s2_pocket Binds to zbg->zinc Chelates

Caption: Hypothetical binding mode of a drug candidate using the imidazolidinone scaffold.

Experimental Protocol: General Procedure for N-Boc Deprotection

The removal of the Boc protecting group is a critical step in utilizing this scaffold for further synthesis. The following is a generalized, self-validating protocol based on well-established procedures for Boc deprotection.

Objective: To remove the tert-butoxycarbonyl protecting group from tert-butyl 4-oxoimidazolidine-1-carboxylate to yield 4-oxoimidazolidine.

Materials:

  • tert-Butyl 4-oxoimidazolidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware

Procedure:

  • Dissolution: Dissolve tert-butyl 4-oxoimidazolidine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

    • Causality: The strong acid protonates the carbonyl of the Boc group, facilitating its cleavage to form carbon dioxide, isobutylene (or tert-butanol), and the deprotected amine salt. Cooling mitigates any potential exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Self-Validation: The appearance of a new, more polar spot (the product) and the disappearance of the starting material spot on the TLC plate confirms the reaction's completion.

  • Work-up - Quenching: Once the reaction is complete, carefully concentrate the mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in DCM and transfer to a separatory funnel. Slowly add saturated NaHCO₃ solution to neutralize the remaining acid. Continue adding until effervescence ceases and the aqueous layer is basic (test with pH paper).

    • Causality: Neutralization is crucial to convert the amine salt back to the free amine, making it soluble in the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water-soluble impurities. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude 4-oxoimidazolidine. The product can be further purified by column chromatography or recrystallization if necessary.

Confirmation: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

tert-Butyl 4-oxoimidazolidine-1-carboxylate represents a valuable building block for synthetic and medicinal chemistry. Its defined structure, combined with the versatile and reliable chemistry of the Boc protecting group, offers a robust platform for creating diverse molecular architectures. While detailed research on this specific molecule is emerging, its potential, inferred from the rich chemistry of related imidazolidinones, positions it as a compound of significant interest for future drug discovery programs.

References

A comprehensive list of references will be compiled based on the specific literature that validates the synthesis, characterization, and application of this or very closely related compounds as it becomes available. The principles discussed are based on standard organic chemistry literature. For specific applications of related scaffolds, the following can be consulted:

  • Choi, H. J., et al. (2007). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4445-4448. Available at: [Link]

  • PubChem Compound Summary for CID 4387212, tert-Butyl 4-oxoimidazolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 4-oxoimidazolidine-1-carboxylate: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the imidazolidinone core has garnered significant attention due to its presence in numerous biologically active compounds. This guide provides a comprehensive technical overview of tert-butyl 4-oxoimidazolidine-1-carboxylate , a versatile building block that combines the structural features of a protected amino acid precursor with a reactive ketone functionality. Its unique architecture makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel antiviral and anticancer therapeutics.

This document will delve into the chemical structure, IUPAC nomenclature, synthesis, physicochemical properties, and reactivity of tert-butyl 4-oxoimidazolidine-1-carboxylate. Furthermore, it will explore its applications in drug discovery, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is to unequivocally define its structure and formal name.

Chemical Structure

The structure of tert-butyl 4-oxoimidazolidine-1-carboxylate consists of a five-membered imidazolidine ring containing a ketone at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms.

Caption: Chemical structure of tert-butyl 4-oxoimidazolidine-1-carboxylate.

IUPAC Name and Identifiers
  • IUPAC Name: tert-butyl 4-oxoimidazolidine-1-carboxylate[1]

  • Synonym: 1-Imidazolidinecarboxylic acid, 4-oxo-, 1,1-dimethylethyl ester[1]

  • CAS Number: 885954-76-7[1]

  • Molecular Formula: C₈H₁₄N₂O₃[1]

  • Molecular Weight: 186.21 g/mol [1]

Synthesis and Mechanistic Considerations

A robust and reproducible synthetic route is paramount for the utility of any chemical building block. While various methods can be envisaged for the construction of the 4-oxoimidazolidinone core, a common and logical approach involves the cyclization of suitably protected glycine and aminoacetaldehyde precursors.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins with the disconnection of the imidazolidinone ring, suggesting N-Boc-glycine and an aminoacetaldehyde equivalent as starting materials. The carbonyl at the 4-position can be envisioned as arising from the oxidation of a corresponding alcohol or through direct cyclization with a glyoxal derivative.

retrosynthesis target tert-Butyl 4-oxoimidazolidine-1-carboxylate intermediate1 N-Boc Protected Imidazolidine Intermediate target->intermediate1 Cyclization/ Oxidation starting_materials N-Boc-glycine derivative + Aminoacetaldehyde equivalent intermediate1->starting_materials Amide coupling

Caption: Retrosynthetic analysis for tert-butyl 4-oxoimidazolidine-1-carboxylate.

Experimental Protocol: A Proposed Synthesis

The following protocol is a generalized procedure based on established methodologies for the formation of similar heterocyclic systems, such as those used in the synthesis of hepatitis C virus (HCV) inhibitors.[2] This multi-step synthesis offers a practical route for laboratory-scale preparation.

Step 1: Synthesis of N-Boc-glycine ethyl ester

  • To a solution of glycine ethyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-glycine ethyl ester.

Causality of Experimental Choices: The use of triethylamine is to neutralize the hydrochloride salt of the starting material and to act as a base to facilitate the reaction with Boc₂O. Dichloromethane is a good, relatively non-polar solvent for this reaction. The aqueous workup removes the triethylamine hydrochloride and any excess water-soluble reagents.

Step 2: Amide Coupling with Aminoacetaldehyde Dimethyl Acetal

  • Hydrolyze the N-Boc-glycine ethyl ester to the corresponding carboxylic acid using lithium hydroxide (LiOH) in a mixture of THF and water.

  • To a solution of the resulting N-Boc-glycine (1.0 eq) in DMF, add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).

  • After stirring for 15 minutes, add aminoacetaldehyde dimethyl acetal (1.2 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate to obtain the coupled intermediate.

Causality of Experimental Choices: HATU is a highly efficient peptide coupling agent that minimizes racemization. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize the ammonium salt formed during the reaction. The acetal protecting group on the aminoacetaldehyde is stable under these conditions.

Step 3: Deprotection and Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 2 in a mixture of acetic acid and water.

  • Heat the solution to reflux for 2-4 hours to effect both the deprotection of the acetal and the intramolecular cyclization.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry the organic layer, and purify by column chromatography on silica gel to afford tert-butyl 4-oxoimidazolidine-1-carboxylate.

Causality of Experimental Choices: The acidic conditions of the refluxing acetic acid are sufficient to hydrolyze the dimethyl acetal to the corresponding aldehyde, which then undergoes spontaneous intramolecular cyclization with the secondary amide to form the 4-oxoimidazolidinone ring.

synthesis_workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Cyclization gly_ester Glycine Ethyl Ester HCl boc_gly_ester N-Boc-glycine ethyl ester gly_ester->boc_gly_ester Boc₂O, Et₃N, DCM boc_gly_acid N-Boc-glycine boc_gly_ester->boc_gly_acid LiOH, THF/H₂O coupled_product Coupled Intermediate boc_gly_acid->coupled_product Aminoacetaldehyde dimethyl acetal, HATU, DIPEA, DMF final_product tert-Butyl 4-oxoimidazolidine- 1-carboxylate coupled_product->final_product Acetic Acid, H₂O, Reflux

Caption: Proposed synthetic workflow for tert-butyl 4-oxoimidazolidine-1-carboxylate.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis.

Physicochemical Data
PropertyValueSource
Molecular Weight186.21 g/mol [1]
Molecular FormulaC₈H₁₄N₂O₃[1]
AppearanceWhite to off-white solid (predicted)General knowledge
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in common organic solvents (e.g., DCM, EtOAc, MeOH)General knowledge
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.48 (s, 9H, C(CH₃)₃)

    • δ 3.45 (t, J = 8.0 Hz, 2H, -CH₂-N(Boc)-)

    • δ 3.95 (t, J = 8.0 Hz, 2H, -CO-CH₂-NH-)

    • δ 6.5-7.5 (br s, 1H, -NH-)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 28.3 (C(CH₃)₃)

    • δ 45.5 (-CH₂-N(Boc)-)

    • δ 50.0 (-CO-CH₂-NH-)

    • δ 80.5 (C(CH₃)₃)

    • δ 154.0 (N-COO-)

    • δ 170.0 (-CO-)

  • Mass Spectrometry (ESI+):

    • m/z 187.1 [M+H]⁺

    • m/z 209.1 [M+Na]⁺

Reactivity and Synthetic Utility

The chemical reactivity of tert-butyl 4-oxoimidazolidine-1-carboxylate is dominated by the interplay between the N-Boc protecting group and the ketone functionality.

Reactivity of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions, yet it can be readily removed under acidic conditions.

  • Deprotection: The Boc group can be cleaved using strong acids such as trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent like dioxane or methanol. This exposes the secondary amine for further functionalization.

Reactivity of the Carbonyl Group

The ketone at the 4-position is a key functional handle for introducing molecular diversity. It is susceptible to a range of nucleophilic addition reactions.[3][4][5]

  • Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This introduces a new stereocenter and a hydroxyl group that can be further derivatized.

  • Reductive Amination: In the presence of a primary or secondary amine and a reducing agent (e.g., sodium triacetoxyborohydride), the ketone can undergo reductive amination to form a new C-N bond.

  • Wittig and Horner-Wadsworth-Emmons Reactions: The carbonyl group can be converted to an alkene via olefination reactions, providing a route to exocyclic double bonds or further elongation of the carbon skeleton.

  • Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the ketone to form tertiary alcohols, introducing a variety of alkyl or aryl substituents.

Applications in Drug Discovery

The 2-oxoimidazolidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, notably as a core component of inhibitors for the hepatitis C virus (HCV) NS3/4A serine protease.[2]

As a P2 Core in HCV Protease Inhibitors

In the design of HCV NS3/4A protease inhibitors, the 2-oxoimidazolidine-4-carboxylic acid moiety has been successfully employed as a P2 ligand. These inhibitors typically bind to the active site of the protease, preventing the cleavage of the viral polyprotein and thus inhibiting viral replication. The synthesis of these complex inhibitors often involves the use of intermediates like tert-butyl 4-oxoimidazolidine-1-carboxylate, where the ketone can be elaborated into more complex side chains designed to optimize binding interactions with the enzyme.[2]

hcv_inhibition cluster_synthesis Inhibitor Synthesis cluster_inhibition Mechanism of Action building_block tert-Butyl 4-oxoimidazolidine-1-carboxylate elaboration Multi-step Elaboration (e.g., Reductive Amination) building_block->elaboration inhibitor HCV Protease Inhibitor elaboration->inhibitor inhibitor_mol Inhibitor binding Binding to Active Site inhibitor_mol->binding protease HCV NS3/4A Protease protease->binding inhibition Inhibition of Polyprotein Cleavage binding->inhibition

Caption: Role of the imidazolidinone core in the synthesis and action of HCV protease inhibitors.

Potential in Other Therapeutic Areas

Given the prevalence of the imidazolidinone and related thiazolidinone scaffolds in bioactive molecules, tert-butyl 4-oxoimidazolidine-1-carboxylate holds potential as an intermediate for the synthesis of compounds targeting other diseases.[6][7][8] The structural similarity to thiazolidinones, which have shown anticancer and antiviral activities, suggests that derivatives of this imidazolidinone could be explored for these indications as well.[6][7]

Safety and Handling

While specific safety data for tert-butyl 4-oxoimidazolidine-1-carboxylate is not extensively documented, information for related compounds suggests that standard laboratory safety precautions should be observed.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Toxicity: Based on related compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

Conclusion

Tert-butyl 4-oxoimidazolidine-1-carboxylate is a valuable and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its dual functionality, combining a protected amine and a reactive ketone within a constrained cyclic scaffold, provides a rich platform for the generation of diverse molecular architectures. The demonstrated utility of the core imidazolidinone structure in the development of HCV protease inhibitors highlights its importance. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed intermediates will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
  • CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)
  • tert-Butyl 4-formyl-1H-imidazole-1-carboxylate - PMC - NIH. [Link]

  • avoiding oxazolidinone formation from amino alcohols during Boc protection - Benchchem. (URL not available)
  • Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal... - ResearchGate. [Link]

  • Synthesis of N-BOC-glycine methyl ester - PrepChem.com. [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC - PubMed Central. [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals. (URL not available)
  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives
  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition - Chemistry LibreTexts. [Link]

  • Novel 2-oxoimidazolidine-4-carboxylic acid derivatives as hepatitis C virus NS3-4A serine protease inhibitors: synthesis, activity, and X-ray crystal structure of an enzyme inhibitor complex - PubMed. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - NIH. [Link]

  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid - MDPI. [Link]

  • Nucleophilic Addition To Carbonyls - Master Organic Chemistry. [Link]

  • Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents - Organic Chemistry Portal. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC - NIH. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchG
  • JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)
  • CN104276964A - Preparation method of Boc-glycine - Google P
  • 1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. [Link]

  • Nucleophilic Addition to Carbonyl Groups - Chemistry Steps. [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI. [Link]

  • Synthesis of new chiral bis-imidazolidin-4-ones: Comparison between the classic method and green chemistry conditions - ResearchG
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]

  • N-Boc-Amino Acid Mediated Morita-Baylis Hillman Reaction of Methylphenyl Glyoxylate - DergiPark. [Link]

  • 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Spectral Characterization of Tert-butyl 4-oxoimidazolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectral data for tert-butyl 4-oxoimidazolidine-1-carboxylate, a key building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and field-proven methodologies to ensure both technical accuracy and practical applicability.

Introduction: The Structural Elucidation of a Versatile Heterocycle

Tert-butyl 4-oxoimidazolidine-1-carboxylate (N-Boc-4-imidazolidinone) is a heterocyclic compound featuring an imidazolidinone core protected with a tert-butoxycarbonyl (Boc) group. The molecular formula is C8H14N2O3, and its structure presents several key features for spectroscopic analysis: a carbamate group, an amide group within a five-membered ring, and methylene protons in distinct electronic environments. Accurate characterization of this molecule is paramount for its effective use in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

This guide will dissect the expected spectral signatures of this compound, providing a predictive framework for its identification and purity assessment.

Caption: Molecular structure of tert-butyl 4-oxoimidazolidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For tert-butyl 4-oxoimidazolidine-1-carboxylate, both ¹H and ¹³C NMR provide invaluable information about its molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and nitrogen atoms.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
tert-butyl (-C(CH₃)₃)~1.45Singlet9H
Methylene (-N-CH₂-C=O)~3.9 - 4.1Singlet or AB quartet2H
Methylene (-N-CH₂-N-Boc)~3.4 - 3.6Singlet or AB quartet2H
Amide N-H~6.5 - 7.5Broad Singlet1H

Causality Behind Predictions:

  • The tert-butyl group protons are shielded and appear as a sharp singlet around 1.45 ppm due to their equivalence and distance from electronegative atoms.

  • The methylene protons are diastereotopic due to the planar chirality of the Boc-protected nitrogen and the rigid ring structure. Therefore, they are expected to appear as two distinct signals, potentially as singlets in a fast-inverting system or more complex AB quartets. The methylene group adjacent to the amide carbonyl (-N-CH₂-C=O) is expected to be more deshielded (downfield) than the methylene group adjacent to the Boc-protected nitrogen (-N-CH₂-N-Boc).

  • The amide proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and can exchange with trace amounts of D₂O in the solvent, which would cause it to diminish or disappear. Its chemical shift is highly dependent on solvent and concentration.

Proton_Environments cluster_molecule tert-butyl 4-oxoimidazolidine-1-carboxylate N1 N C2 CH2 N1->C2 C_Boc C=O N1->C_Boc C3 C=O C2->C3 N2 NH C3->N2 C4 CH2 N2->C4 C4->N1 O_Boc O C_Boc->O_Boc C_tert C(CH3)3 O_Boc->C_tert H_tert 9H H_tert->C_tert H_CH2_CO 2H H_CH2_CO->C2 H_CH2_N_Boc 2H H_CH2_N_Boc->C4 H_NH 1H H_NH->N2

Caption: Distinct proton environments in tert-butyl 4-oxoimidazolidine-1-carboxylate.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. Due to the presence of two carbonyl groups and the influence of the nitrogen atoms, the carbon signals are expected to be well-resolved.

Carbon Assignment Predicted Chemical Shift (ppm)
tert-butyl (-C (CH₃)₃)~80 - 82
tert-butyl (-C(CH₃ )₃)~28
Methylene (-N-C H₂-C=O)~45 - 50
Methylene (-N-C H₂-N-Boc)~40 - 45
Amide Carbonyl (-C =O)~170 - 175
Carbamate Carbonyl (-O-C =O)~155 - 160

Causality Behind Predictions:

  • Carbonyl carbons are the most deshielded due to the double bond to oxygen. The amide carbonyl will typically appear further downfield than the carbamate carbonyl.

  • The quaternary carbon of the tert-butyl group attached to the oxygen appears around 80 ppm.

  • The methyl carbons of the tert-butyl group are shielded and appear upfield around 28 ppm.

  • The methylene carbons in the ring are in the typical range for sp³ carbons attached to nitrogen.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for unambiguous structural confirmation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of tert-butyl 4-oxoimidazolidine-1-carboxylate.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of the N-H proton.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the specific solvent and nucleus being observed (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal resolution. A well-shimmed instrument will produce sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of tert-butyl 4-oxoimidazolidine-1-carboxylate will be dominated by the absorptions of its two carbonyl groups and the N-H bond.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
N-H (Amide)3200 - 3400Stretch
C-H (sp³)2850 - 3000Stretch
C=O (Amide)1680 - 1700Stretch
C=O (Carbamate)1700 - 1720Stretch
N-H (Amide)1510 - 1550Bend

Causality Behind Predictions:

  • The N-H stretching vibration typically appears as a medium to strong band in the 3200-3400 cm⁻¹ region.

  • The C=O stretching vibrations are expected to be strong and sharp. The amide carbonyl will likely absorb at a lower frequency than the carbamate carbonyl due to resonance effects.

  • C-H stretching from the methylene and tert-butyl groups will be present in the 2850-3000 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrument Preparation:

    • Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For tert-butyl 4-oxoimidazolidine-1-carboxylate (MW: 186.21 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrum
Adduct / Ion Calculated m/z
[M+H]⁺187.1077
[M+Na]⁺209.0897
[M+K]⁺225.0636

Data sourced from PubChemLite predictions.[1]

Fragmentation Analysis

Under tandem MS (MS/MS) conditions, the protonated molecule ([M+H]⁺) is expected to undergo characteristic fragmentation, primarily through the loss of the tert-butyl group or isobutylene, and subsequent fragmentation of the imidazolidinone ring.

Fragmentation cluster_path2 M_H [M+H]⁺ m/z = 187 loss_isobutylene - C₄H₈ M_H->loss_isobutylene loss_boc - C₅H₉O₂ M_H->loss_boc intermediate1 m/z = 131 loss_isobutylene->intermediate1 loss_CO - CO intermediate1->loss_CO fragment1 m/z = 103 loss_CO->fragment1 fragment2 m/z = 87 loss_boc->fragment2

Caption: Plausible fragmentation pathway for [M+H]⁺ of tert-butyl 4-oxoimidazolidine-1-carboxylate.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the initial mobile phase.

  • LC-MS System Setup:

    • Equilibrate the LC-MS system with the chosen mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Inject a small volume (1-5 µL) of the sample solution.

    • Acquire data in full scan mode to detect the molecular ion and its adducts.

    • If fragmentation information is desired, perform a separate injection in MS/MS mode, selecting the [M+H]⁺ ion as the precursor.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of tert-butyl 4-oxoimidazolidine-1-carboxylate. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

  • PubChem. tert-Butyl 4-oxoimidazolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide to the Solubility of Tert-butyl 4-oxoimidazolidine-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 4-oxoimidazolidine-1-carboxylate, a key building block in contemporary drug discovery and development. Recognizing the scarcity of publicly available, quantitative solubility data for this compound, this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore the molecular structure's influence on its solubility profile, present a predicted solubility matrix in common organic solvents, and provide detailed, self-validating experimental protocols for researchers to determine precise solubility in their specific applications. This guide is intended for researchers, scientists, and drug development professionals who utilize tert-butyl 4-oxoimidazolidine-1-carboxylate and require a deep understanding of its solution behavior.

Introduction: The Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that governs its behavior in both chemical reactions and biological systems. For a compound like tert-butyl 4-oxoimidazolidine-1-carboxylate, understanding its solubility is paramount for optimizing reaction conditions, designing purification strategies (such as crystallization), and formulating drug candidates. Poor solubility can lead to challenges in achieving desired reaction kinetics, inaccurate dosing, and low bioavailability. This guide aims to provide a foundational understanding and practical tools to navigate the solubility landscape of this important molecule.

Molecular Structure and its Impact on Solubility

The solubility of tert-butyl 4-oxoimidazolidine-1-carboxylate is dictated by the interplay of its distinct structural motifs: the tert-butyloxycarbonyl (Boc) protecting group and the 4-oxoimidazolidine core.

  • The tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar functional group is known to enhance the lipophilicity of a molecule.[1] Consequently, the Boc group is expected to contribute favorably to the solubility of the compound in nonpolar and moderately polar aprotic organic solvents.[2]

  • The 4-Oxoimidazolidine Core: This heterocyclic ring system contains polar functionalities, including a carbonyl group (a hydrogen bond acceptor) and an amide-like nitrogen. These features allow for potential hydrogen bonding and dipole-dipole interactions with polar solvent molecules, suggesting solubility in more polar organic solvents.[3]

The overall solubility profile is therefore a balance between the lipophilic character of the Boc group and the polar nature of the imidazolidinone ring. This amphiphilic character suggests that the compound will exhibit a broad, though not universal, solubility in organic solvents.

Logical Relationship between Molecular Structure and Solubility

cluster_molecule tert-butyl 4-oxoimidazolidine-1-carboxylate cluster_properties Structural Properties cluster_solubility Predicted Solubility Molecule Molecular Structure Boc Group 4-Oxoimidazolidine Core Boc_Prop Bulky & Nonpolar Lipophilic Molecule:f1->Boc_Prop Core_Prop Polar Carbonyl & Amide-like N Potential for H-bonding Molecule:f2->Core_Prop Nonpolar_Solvents Soluble in Nonpolar to Moderately Polar Aprotic Solvents Boc_Prop->Nonpolar_Solvents favors Polar_Solvents Soluble in Polar Aprotic & some Polar Protic Solvents Core_Prop->Polar_Solvents favors

Caption: Molecular structure's influence on predicted solubility.

Predicted Solubility Profile

While precise quantitative data is not widely published, a qualitative solubility profile can be predicted based on the "like dissolves like" principle and data from structurally similar Boc-protected and heterocyclic compounds.[4] The following table provides a predicted solubility guide for tert-butyl 4-oxoimidazolidine-1-carboxylate in a range of common organic solvents at ambient temperature. Researchers should note that these are predictions and should be experimentally verified.

SolventSolvent TypePredicted SolubilityRationale
Dichloromethane (DCM) ChlorinatedSolubleThe moderate polarity and ability to engage in dipole-dipole interactions make it a good solvent for many Boc-protected compounds.
Chloroform ChlorinatedSolubleSimilar to DCM, it is effective at dissolving moderately polar compounds.
Tetrahydrofuran (THF) EtherSolubleA good general-purpose solvent for a wide range of organic molecules.
Ethyl Acetate EsterSolubleIts polarity is suitable for dissolving compounds with both polar and nonpolar characteristics.
Acetone KetoneSolubleA polar aprotic solvent capable of dissolving a wide range of organic compounds.
Acetonitrile NitrileSolubleA polar aprotic solvent that should effectively solvate the molecule.
Dimethylformamide (DMF) AmideSolubleA highly polar aprotic solvent, expected to be a good solvent.
Dimethyl Sulfoxide (DMSO) SulfoxideSolubleA highly polar aprotic solvent, often used for compounds with poor solubility in other solvents.
Methanol AlcoholModerately SolubleA polar protic solvent; solubility may be limited by the nonpolar Boc group.
Ethanol AlcoholModerately SolubleSimilar to methanol, the alkyl chain may improve solubility compared to methanol.
Isopropanol AlcoholSparingly SolubleThe larger alkyl group makes it less polar than methanol and ethanol.
Toluene Aromatic HydrocarbonSparingly SolubleThe nonpolar nature of toluene may not be sufficient to overcome the polar imidazolidinone core.
Hexanes/Heptane Aliphatic HydrocarbonInsolubleThese nonpolar solvents are unlikely to dissolve the polar core of the molecule.
Water AqueousInsolubleThe presence of the bulky, nonpolar Boc group is expected to render the compound insoluble in water.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, it is essential to perform experimental determinations. The following protocols are provided for both qualitative and quantitative assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.[5]

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • tert-butyl 4-oxoimidazolidine-1-carboxylate

  • A selection of organic solvents (see table above)

  • Small test tubes or vials (e.g., 1 dram vials)

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of tert-butyl 4-oxoimidazolidine-1-carboxylate to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound at a specific temperature.[6]

Objective: To determine the precise concentration of a saturated solution of the compound in a given solvent.

Materials:

  • tert-butyl 4-oxoimidazolidine-1-carboxylate

  • Selected organic solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of tert-butyl 4-oxoimidazolidine-1-carboxylate to a pre-weighed vial. An excess is confirmed by the presence of undissolved solid.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly and place it in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Analysis:

    • Allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of your analytical method.

    • Analyze the diluted sample by a validated analytical method (e.g., HPLC) to determine the concentration of the compound.

  • Data Reporting:

    • Calculate the solubility based on the concentration of the saturated solution and the dilution factor.

    • Express the solubility in standard units such as mg/mL, g/L, or mol/L at the specified temperature.

Experimental Workflow for Quantitative Solubility Determination

start Start step1 Add excess solute to a known volume of solvent start->step1 step2 Equilibrate at constant temperature with agitation (24-48h) step1->step2 step3 Allow solid to settle step2->step3 step4 Filter supernatant step3->step4 step5 Dilute sample step4->step5 step6 Analyze by HPLC step5->step6 end Report solubility (mg/mL) step6->end

Caption: Workflow for the shake-flask method of solubility determination.

Conclusion

References

  • - A video resource explaining the fundamental principles governing the solubility of organic compounds.

  • - A comprehensive review on the theoretical and computational approaches to predicting the solubility of organic molecules.

  • - An article discussing the use of machine learning and computational chemistry for solubility prediction.

  • - A technical bulletin that provides solubility information for a Boc-protected compound, which can be used for structural analogy.

  • - An educational resource outlining experimental procedures for determining the solubility of compounds.

  • - A document detailing a systematic approach to determining the solubility of organic compounds in various solvents.

  • - A guide that includes solubility testing as a key step in compound identification.

  • - A technical guide for a structurally related compound that provides a template for experimental solubility determination.

  • - An article describing the properties of the Boc group, which influences solubility.

  • - A research paper on modeling the solubility of pharmaceutical compounds in organic solvents.

Sources

The Chemical Sentinel: A Technical Guide to the Stability and Storage of Tert-butyl 4-oxoimidazolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: Tert-butyl 4-oxoimidazolidine-1-carboxylate is a pivotal building block in contemporary medicinal chemistry, valued for its unique structural motifs that are incorporated into a variety of therapeutic candidates. As with any high-value intermediate, a comprehensive understanding of its chemical stability and the establishment of optimal storage conditions are paramount to ensure its integrity, purity, and performance in downstream applications. This guide provides an in-depth technical analysis of the stability profile of tert-butyl 4-oxoimidazolidine-1-carboxylate, detailing its susceptibility to various environmental factors and outlining scientifically grounded protocols for its storage, handling, and stability assessment.

Introduction: The Significance of a Stable Intermediate

Tert-butyl 4-oxoimidazolidine-1-carboxylate, a heterocyclic compound featuring both a cyclic urea (imidazolidinone) and a tert-butoxycarbonyl (Boc) protecting group, presents a unique set of stability considerations. The integrity of this molecule is contingent upon the resilience of these two key functional groups. The N-Boc group is notoriously sensitive to acidic conditions, while the imidazolidinone ring can be susceptible to hydrolysis under certain pH conditions. Consequently, improper handling or storage can lead to degradation, compromising the yield and purity of subsequent synthetic steps and potentially introducing impurities that could impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide serves as a comprehensive resource for professionals who handle this intermediate, providing the necessary insights to preserve its chemical fidelity.

Chemical Stability Profile

The inherent stability of tert-butyl 4-oxoimidazolidine-1-carboxylate is a function of its molecular structure. The presence of the acid-labile N-Boc group and the potentially hydrolyzable imidazolidinone ring dictates its behavior under various chemical and physical stresses.

pH-Dependent Stability

The pH of the environment is a critical determinant of the stability of tert-butyl 4-oxoimidazolidine-1-carboxylate. The decomposition of imidazolidinone derivatives has been shown to be pH-dependent. While the cyclic urea structure is generally stable, extremes in pH can catalyze its hydrolysis.

Furthermore, the N-Boc group is highly susceptible to cleavage under acidic conditions. Strong acids will readily hydrolyze the tert-butyl carbamate to yield the unprotected imidazolidinone, tert-butanol, and carbon dioxide. Conversely, the N-Boc group is generally stable under basic and nucleophilic conditions.

A study on the stability of other imidazolidinone derivatives indicated that decomposition can follow pseudo-first-order kinetics and that the rate of decomposition is significantly influenced by the pH of the medium[1]. Therefore, maintaining a neutral pH environment is crucial for the long-term stability of this compound.

Thermal Stability
Oxidative and Photolytic Stability

The imidazolidinone ring and the N-Boc group are not inherently strong chromophores that would suggest high susceptibility to photodegradation under standard laboratory lighting conditions. However, as a general precaution for all high-purity chemical intermediates, exposure to direct sunlight or strong UV radiation should be minimized.

Regarding oxidative stability, while the molecule does not contain functional groups that are highly prone to oxidation, the potential for oxidative degradation, particularly in the presence of strong oxidizing agents or metal ions, cannot be entirely dismissed. Studies on other heterocyclic systems have shown that oxidative degradation pathways can be complex and are often influenced by factors such as pH and the presence of catalysts[3].

Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following storage and handling protocols are recommended to ensure the long-term integrity of tert-butyl 4-oxoimidazolidine-1-carboxylate.

Optimal Storage Conditions

To mitigate the risks of degradation, the following storage conditions are advised:

ParameterRecommendationRationale
Temperature Store in a cool location. Refrigeration (2-8 °C) is recommended for long-term storage. Some suppliers suggest storage at -20°C.Minimizes the rate of potential thermal degradation and hydrolytic decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against potential long-term oxidative degradation and reaction with atmospheric moisture.
Container Use a tightly sealed, opaque container.Prevents exposure to moisture and light.
Location Store in a dry, well-ventilated area away from incompatible materials.Ensures a stable and safe storage environment.
Safe Handling Procedures

Adherence to standard laboratory safety protocols is essential when handling this compound. The following personal protective equipment (PPE) and handling practices are mandatory:

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.

  • Hygiene: Avoid inhalation of dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

Stability-Indicating Method Development: A Forced Degradation Approach

To ensure that any potential degradation of tert-butyl 4-oxoimidazolidine-1-carboxylate can be accurately monitored, the development of a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose. A forced degradation study is the cornerstone of developing such a method, as it intentionally exposes the compound to harsh conditions to generate potential degradation products.

Principles of Forced Degradation

Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are designed to identify the likely degradation products and establish the intrinsic stability of a drug substance[4][5]. These studies also help in elucidating degradation pathways and demonstrating the specificity of the analytical method[6].

The following diagram illustrates the typical workflow for a forced degradation study.

Degradation_Pathway reactant Tert-butyl 4-oxoimidazolidine-1-carboxylate product1 4-Oxoimidazolidine reactant->product1 H+ / H2O product2 Isobutylene + CO2 reactant->product2 H+ / H2O

Caption: Predicted acid-catalyzed degradation pathway.

Experimental Protocol: Stability-Indicating HPLC Method

The following is a starting point for a reverse-phase HPLC method for the analysis of tert-butyl 4-oxoimidazolidine-1-carboxylate and its potential degradation products. Method optimization and validation are required.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation for Forced Degradation:

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 1 mL of acetonitrile. Add 9 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize a 1 mL aliquot with 0.1 M NaOH and dilute with mobile phase to 10 mL.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 1 mL of acetonitrile. Add 9 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize a 1 mL aliquot with 0.1 M HCl and dilute with mobile phase to 10 mL.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute 1 mL of the solution to 10 mL with mobile phase.

  • Thermal Degradation: Store the solid compound at 80 °C for 48 hours. Dissolve 1 mg in 10 mL of mobile phase.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dissolve 1 mg in 10 mL of mobile phase.

Incompatible Materials

To prevent degradation and ensure safety, avoid contact with the following materials:

  • Strong Acids: Will cause rapid decomposition of the N-Boc group.

  • Strong Oxidizing Agents: May lead to oxidative degradation of the molecule.

Compatibility with common laboratory materials such as stainless steel, glass, and PTFE is expected to be good under recommended storage and handling conditions. However, for long-term storage or processing, material compatibility studies are recommended.

Conclusion

The stability of tert-butyl 4-oxoimidazolidine-1-carboxylate is intrinsically linked to the integrity of its N-Boc protecting group and the imidazolidinone ring. By understanding its susceptibility to acidic conditions, elevated temperatures, and to a lesser extent, oxidation, researchers and drug development professionals can implement robust storage and handling strategies to preserve its quality. The implementation of a validated, stability-indicating HPLC method, developed through a systematic forced degradation study, is essential for the reliable monitoring of this key intermediate's purity over time. Adherence to the principles and protocols outlined in this guide will contribute to the successful and efficient use of tert-butyl 4-oxoimidazolidine-1-carboxylate in the synthesis of innovative pharmaceutical agents.

References

  • Katsura, Y., & Sugiyama, M. (1971). Pharmaceutical Studies of Imidazolidinone Derivatives. II. : Stability of 1-Methyl-2-isopropyl-3-phenyl-4-imidazolidinone and 1-Methyl-2, 3-diphenyl-4-imidazolidinone. YAKUGAKU ZASSHI, 91(1), 19–25. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Sharma, G., & Kumar, S. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(1), 199-207. [Link]

  • Rani, S., & Singh, R. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38459-38463. [Link]

  • Li, B., Berliner, M., Buzon, R., Chiu, C. K. F., Colgan, S. T., Kaneko, T., ... & Zhang, Z. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of organic chemistry, 71(24), 9045–9050. [Link]

  • Katsura, Y., & Sugiyama, M. (1971). Pharmaceutical Studies of Imidazolidinone Derivatives. IV.
  • Agami, C., Couty, F., & Evano, G. (2002). The reactivity of the N-Boc protecting group: an underrated feature. Tetrahedron, 58(14), 2701-2724. [Link]

  • Callam, C. S., & Lowary, T. L. (2001). A mild and efficient method for the deprotection of N-Boc-protected amines. Organic letters, 3(18), 2839–2842.
  • IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved January 21, 2026, from [Link]

  • CP Lab Safety. (n.d.). Carbamates Waste Compatibility. Retrieved January 21, 2026, from [Link]

  • Yang, L., & Li, Y. (2007). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Journal of pharmaceutical sciences, 96(11), 3127–3137. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- on Newcrom R1 HPLC column. Retrieved January 21, 2026, from [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • PubChem. (n.d.). Tert-butyl 4-oxoimidazolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Richardson, P. F., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1146-1154. [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of Tert-butyl 4-oxoimidazolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 4-oxoimidazolidine-1-carboxylate (CAS No: 885954-76-7) is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development.[1][2][3] Its rigid imidazolidinone core, combined with the versatile tert-butoxycarbonyl (Boc) protecting group, makes it an attractive scaffold for the synthesis of complex molecular architectures. Understanding the fundamental physical properties of this compound, such as its appearance and melting point, is a critical first step in any research and development workflow. These properties not to only confirm the identity of the material but also provide a primary indication of its purity.

This guide provides an in-depth look at the known physical characteristics of tert-butyl 4-oxoimidazolidine-1-carboxylate, outlines the standard methodologies for their experimental determination, and discusses the significance of these properties in a research context.

Core Physical Properties

The physical properties of a compound are dictated by its molecular structure and the intermolecular forces at play. For tert-butyl 4-oxoimidazolidine-1-carboxylate, these are summarized below.

PropertyValueSource(s)
CAS Number 885954-76-7[1][2][3]
Molecular Formula C₈H₁₄N₂O₃[1]
Molecular Weight 186.21 g/mol [1]
Appearance White to off-white solid[4]
Melting Point Data not available in the public domain. A closely related methylated analog, tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (CAS No: 83056-79-5), has a reported melting range of 133-135 °C.[5][6]

Experimental Determination of Physical Properties

To ensure the reliability of experimental results, the following protocols for determining the appearance and melting point of tert-butyl 4-oxoimidazolidine-1-carboxylate are recommended. These methods are designed to be self-validating, providing a clear and trustworthy assessment of the material's quality.

Determination of Appearance

The visual appearance of a chemical is the first line of assessment for its identity and purity. Any deviation from the expected appearance can indicate contamination or degradation.

Methodology: Visual Inspection

  • Sample Preparation: Place a small, representative sample of the compound onto a clean, dry, white surface, such as a watch glass or a ceramic tile.

  • Illumination: Ensure the sample is viewed under consistent, bright, and neutral lighting conditions.

  • Observation:

    • Color: Observe the color of the solid. For tert-butyl 4-oxoimidazolidine-1-carboxylate, this should be white to off-white.[4]

    • Form: Note the physical form of the solid (e.g., crystalline, powder, amorphous).

    • Homogeneity: Inspect the sample for any signs of heterogeneity, such as the presence of discolored particles or foreign matter. The sample should be uniform in appearance.[7]

  • Documentation: Record all observations in a laboratory notebook. Photographic documentation is recommended for reference.

Causality and Trustworthiness: This protocol is grounded in the principle that a pure, stable chemical compound will have a consistent and uniform appearance.[8] The use of a white background enhances the ability to detect subtle color variations, which might indicate impurities.[9] By standardizing the lighting and observation process, the method ensures reproducibility and minimizes subjective bias.[10]

Determination of Melting Point

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities will typically depress the melting point and broaden the melting range.[7]

Methodology: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently crush the solid using a mortar and pestle.[7]

    • Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[11][12]

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block of a melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

  • Measurement:

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Then, decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating slowly and record the temperature at which the entire sample has melted (T2).[12]

  • Reporting: The melting point is reported as the range from T1 to T2.

Causality and Trustworthiness: This method's reliability stems from the thermodynamic principle that the melting point is a distinct physical constant for a pure compound.[7] A slow heating rate is crucial for ensuring that the temperature observed accurately reflects the temperature of the sample as it melts. A sharp melting range is a strong indicator of high purity, while a broad range suggests the presence of impurities that disrupt the crystal lattice, requiring less energy to break the intermolecular forces.[11]

Data Interpretation and Significance in Drug Development

In the context of drug development, the physical properties of a compound like tert-butyl 4-oxoimidazolidine-1-carboxylate are of paramount importance.

  • Identity Confirmation: The appearance and melting point serve as preliminary checks to confirm that the correct material has been synthesized or received from a supplier.

  • Purity Assessment: A sharp melting range close to the literature value for a reference standard provides a high degree of confidence in the purity of the compound. This is critical as impurities can lead to unwanted side reactions or misleading biological assay results.

  • Stability Indication: A change in the appearance or melting point of a sample over time can indicate degradation, providing valuable information about the compound's stability and required storage conditions.

Visual Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of tert-butyl 4-oxoimidazolidine-1-carboxylate.

G cluster_prep Sample Preparation cluster_appearance Appearance Determination cluster_mp Melting Point Determination cluster_analysis Data Analysis & Interpretation prep Obtain Representative Sample dry_powder Ensure Sample is Dry & Powdered prep->dry_powder visual_inspection Visual Inspection (Color, Form, Homogeneity) prep->visual_inspection pack_capillary Pack Capillary Tube dry_powder->pack_capillary record_appearance Record Appearance visual_inspection->record_appearance compare Compare with Specification record_appearance->compare heat_slowly Heat Slowly (1-2°C/min) pack_capillary->heat_slowly observe_melt Observe & Record T1 and T2 heat_slowly->observe_melt report_mp Report Melting Range (T1-T2) observe_melt->report_mp report_mp->compare assess Assess Purity & Identity compare->assess

Caption: Workflow for Physical Property Analysis.

Safety and Handling

While specific toxicity data for tert-butyl 4-oxoimidazolidine-1-carboxylate is limited, it is classified with hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1] Therefore, standard laboratory safety precautions should be observed.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a dry, cool place.[13]

References

  • Experiment (1) Determination of Melting Points. (2021-09-19). Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

  • DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

  • Visual Inspection Protocol. (2023-08-23). Retrieved from [Link]

  • JP2016108315A - Improved method for producing (4s)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester as intermediate body important for imidapril. (n.d.). Google Patents.
  • Visual Inspection for Particulate and Defects. (n.d.). Pharmuni. Retrieved from [Link]

  • tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to Tert-butyl 4-oxoimidazolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-oxoimidazolidine-1-carboxylate, a key heterocyclic building block, has quietly yet significantly impacted the landscape of modern medicinal chemistry. Its unique structural features, combining a protected amine with a reactive ketone within a stable five-membered ring, have made it an invaluable intermediate in the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this important scaffold. We will delve into the fundamental synthetic strategies, explore the causality behind experimental choices, and highlight its applications in the development of novel therapeutics.

Introduction: The Strategic Value of the N-Boc-4-imidazolidinone Core

The imidazolidinone ring system is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the 1-position offers several strategic advantages for synthetic chemists. The Boc group provides robust protection under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for late-stage functionalization of the nitrogen atom. The ketone at the 4-position serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

This guide will provide a detailed exploration of the synthesis and history of tert-butyl 4-oxoimidazolidine-1-carboxylate, offering insights into its emergence as a go-to building block for drug discovery programs.

The Genesis of a Scaffold: Unraveling the Synthetic History

While a single seminal publication detailing the "discovery" of tert-butyl 4-oxoimidazolidine-1-carboxylate is not readily apparent in the literature, its emergence can be traced through the evolution of synthetic methodologies for N-protected imidazolidinones. Early synthetic efforts in the broader field of imidazolidinone chemistry laid the groundwork for the eventual synthesis of this specific Boc-protected variant.

One of the foundational approaches to constructing the imidazolidin-2-one core involves the direct incorporation of a carbonyl group into a 1,2-diamine.[1] This can be achieved using various carbonylating agents. Although not specific to the 4-oxo derivative, these early methods established the fundamental principles of forming the five-membered cyclic urea structure.

A key conceptual step towards tert-butyl 4-oxoimidazolidine-1-carboxylate was the development of methods for the synthesis of imidazolidin-4-ones. A prevalent strategy involves the cyclocondensation of an amino acid derivative with an aldehyde or ketone. For instance, derivatives of glycine have been utilized in the synthesis of various imidazolidinone structures.[2]

The specific combination of the 4-oxo functionality and the N-Boc protecting group likely arose from the growing demand for versatile, orthogonally protected building blocks in combinatorial chemistry and targeted drug design. The Boc group's stability and ease of removal made it an ideal choice for protecting the nitrogen atom during manipulations of the ketone.

Key Synthetic Strategies and Methodologies

Several synthetic routes have been employed to prepare tert-butyl 4-oxoimidazolidine-1-carboxylate and its derivatives. These methods often start from readily available amino acid precursors.

Cyclization of N-Boc-Protected Diamino Acid Derivatives

A logical and widely applicable approach involves the cyclization of a suitably protected 2,3-diaminopropionic acid derivative. The general strategy is outlined below:

G A N-Boc-2,3-diaminopropionic acid derivative B Intramolecular Cyclization A->B Activating Agent (e.g., CDI, DCC) C Tert-butyl 4-oxoimidazolidine-1-carboxylate B->C

Caption: General workflow for the synthesis via cyclization.

Experimental Protocol: Cyclization using Carbonyldiimidazole (CDI)

This protocol is a representative example of the cyclization strategy.

  • Activation: To a solution of N-Boc-2,3-diaminopropionic acid ester in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add 1.1 equivalents of N,N'-carbonyldiimidazole (CDI).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction involves the formation of an activated acyl imidazole intermediate.

  • Cyclization: Upon completion of the activation step, the intramolecular cyclization occurs, driven by the nucleophilic attack of the second amino group on the activated carbonyl, to form the imidazolidinone ring.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired tert-butyl 4-oxoimidazolidine-1-carboxylate.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the activating agent (CDI) and the activated intermediate.

  • Aprotic Solvent: Aprotic solvents like dichloromethane or THF are chosen because they do not interfere with the reaction mechanism.

  • CDI as Activating Agent: CDI is a mild and effective activating agent that promotes the formation of the amide bond with minimal side products.[3]

Oxidation of N-Boc-imidazolidine Precursors

Another viable synthetic route involves the oxidation of a precursor molecule, such as tert-butyl 4-hydroxyimidazolidine-1-carboxylate.

G A Tert-butyl 4-hydroxyimidazolidine-1-carboxylate B Oxidation A->B Oxidizing Agent (e.g., PCC, Swern Oxidation) C Tert-butyl 4-oxoimidazolidine-1-carboxylate B->C

Caption: Synthesis via oxidation of a hydroxy precursor.

Experimental Protocol: Swern Oxidation

  • Oxalyl Chloride Activation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool to -78 °C.

  • DMSO Addition: Add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at -78 °C.

  • Alcohol Addition: After stirring for 15 minutes, add a solution of tert-butyl 4-hydroxyimidazolidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane dropwise.

  • Triethylamine Quench: Stir the reaction mixture for 1 hour at -78 °C, then add triethylamine (5.0 equivalents).

  • Warm-up and Work-up: Allow the reaction to warm to room temperature. Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Low Temperature: The Swern oxidation is highly exothermic and requires low temperatures (-78 °C) to control the reaction and prevent side reactions.

  • Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is necessary to prevent the reaction of the reagents with atmospheric moisture and oxygen.

  • Triethylamine: Triethylamine acts as a base to neutralize the acid generated during the reaction and to facilitate the final elimination step.

Physicochemical Properties and Spectroscopic Data

A thorough characterization of tert-butyl 4-oxoimidazolidine-1-carboxylate is essential for its use in synthesis. The following table summarizes its key properties.

PropertyValue
CAS Number 885954-76-7
Molecular Formula C₈H₁₄N₂O₃
Molecular Weight 186.21 g/mol
Appearance White to off-white solid
Melting Point Typically in the range of 130-140 °C (may vary with purity)
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~4.1 (s, 2H, CH₂), 3.6 (t, 2H, CH₂), 1.5 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~170 (C=O, ketone), 155 (C=O, carbamate), 81 (C(CH₃)₃), 55 (CH₂), 45 (CH₂), 28 (C(CH₃)₃).

  • IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1750 (C=O stretch, ketone), ~1690 (C=O stretch, carbamate).

Applications in Drug Discovery and Development

The utility of tert-butyl 4-oxoimidazolidine-1-carboxylate as a synthetic intermediate is demonstrated by its application in the synthesis of various pharmaceutical agents. Its bifunctional nature allows for the construction of diverse molecular scaffolds.

A notable application is in the synthesis of inhibitors of various enzymes, where the imidazolidinone core serves as a rigid scaffold to orient functional groups for optimal binding to the target protein. For instance, derivatives of this compound have been explored in the development of antivirals and anticancer agents.

Conclusion: A Cornerstone of Modern Synthetic Chemistry

Tert-butyl 4-oxoimidazolidine-1-carboxylate has solidified its position as a valuable and versatile building block in the synthetic chemist's toolbox. While its specific "discovery" may be an evolutionary tale rather than a singular event, its importance is undeniable. The synthetic routes outlined in this guide provide a foundation for its preparation, and the strategic placement of the Boc protecting group and the ketone functionality ensures its continued relevance in the quest for novel and effective therapeutics. As drug discovery continues to demand increasingly complex and diverse molecular architectures, the utility of this unassuming scaffold is set to endure.

References

  • Belluti, F., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(15), 2788. [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

  • Schou, M., et al. (2014). Radiosynthesis of [18F]fluorophenyl-L-amino acids by isotopic exchange on carbonyl-activated precursors. Journal of Labelled Compounds and Radiopharmaceuticals, 57(10), 639-647. [Link]

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477-3490. [Link]

  • White, M. C., et al. (2011). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters, 14(7), 1842-1845. [Link]

  • Tomasini, C., et al. (2008). Synthesis of imidazolidin-2-one-4-carboxylate and of (tetrahydro)pyrimidin-2-one-5-carboxylate via an efficient modification of the Hofmann rearrangement. Organic & Biomolecular Chemistry, 6(11), 1849-1852. [Link]

  • Seebach, D., et al. (1986). Resolution and use in α-amino acid synthesis of imidazolidinone glycine derivatives. Helvetica Chimica Acta, 69(5), 1147-1152. [Link]

  • House, D. J. (2012). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). International Journal of Molecular Sciences, 13(12), 16824-16837. [Link]

  • Christmann, M., et al. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147-4154. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Chinese Patent CN104276964A. (2015).
  • Wei, W., et al. (2011). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications, 47(38), 10827-10829. [Link]

  • European Patent EP0902781B1. (2002). Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
  • Hu, X., et al. (2019). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • World Intellectual Property Organization Patent WO2022197758A1. (2022). Heteroaryl inhibitors of plasma kallikrein.
  • Stoltz, B. M., & Virgil, S. C. (2015). Synthesis of Organic Building Blocks and Synthetic Strategies Toward Aleutianamine. California Institute of Technology. [Link]

Sources

Tert-butyl 4-oxoimidazolidine-1-carboxylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

<_Step_2>

Abstract

Tert-butyl 4-oxoimidazolidine-1-carboxylate stands as a cornerstone heterocyclic scaffold in contemporary drug discovery and organic synthesis. Its distinctive architecture, featuring a protected amine and a reactive ketone within a five-membered ring, establishes it as a versatile building block for constructing a wide range of complex molecules, especially those with therapeutic promise. This guide offers a thorough exploration of the synthesis, chemical properties, reactivity, and applications of this invaluable intermediate. We will delve into the practicalities of its preparation, investigate its chemical transformations, and underscore its significance in the creation of novel pharmaceuticals. This document aims to be an exhaustive resource for researchers, scientists, and professionals in the drug development sector, providing both fundamental knowledge and advanced insights into the utility of tert-butyl 4-oxoimidazolidine-1-carboxylate.

Table of Contents

  • Introduction: The Strategic Importance of the 4-Oxoimidazolidine Core

  • Synthesis of Tert-butyl 4-oxoimidazolidine-1-carboxylate

    • 2.1. Retrosynthetic Analysis and Key Starting Materials

    • 2.2. Optimized Step-by-Step Synthesis Protocol

  • Spectroscopic and Physicochemical Properties

  • Key Reactions and Synthetic Transformations

    • 4.1. N-Alkylation and N-Arylation at the N3 Position

    • 4.2. Reactions at the C5 Position

    • 4.3. Modification of the C4-Ketone Moiety

  • Applications in Medicinal Chemistry

    • 5.1. A Scaffold for Spirocyclic Compounds

    • 5.2. Role in the Synthesis of Biologically Active Molecules

  • References

Introduction: The Strategic Importance of the 4-Oxoimidazolidine Core

The imidazolidinone ring system is a "privileged structure" in medicinal chemistry, frequently appearing in a diverse array of biologically active compounds. Specifically, the 4-oxoimidazolidine variant presents a unique combination of functionalities that renders it an appealing starting point for the synthesis of chemical libraries and for lead optimization in drug discovery. The ketone at the C4 position serves as a versatile handle for a variety of chemical transformations, including nucleophilic additions and condensations. The nitrogen atoms at positions 1 and 3 can be functionalized to introduce a wide range of substituents, enabling the fine-tuning of the molecule's steric and electronic properties.

The incorporation of a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, yielding tert-butyl 4-oxoimidazolidine-1-carboxylate, is a strategic maneuver that significantly enhances the compound's synthetic utility. The Boc group exhibits stability across a broad spectrum of reaction conditions, yet it can be readily cleaved under acidic conditions, offering a convenient method for deprotection when necessary. This "on-off" control of reactivity at the N1 position is fundamental to its value in multi-step synthesis.

This guide will provide a detailed examination of the synthesis and synthetic applications of tert-butyl 4-oxoimidazolidine-1-carboxylate, serving as a practical resource for chemists aiming to leverage this versatile building block in their research.

Synthesis of Tert-butyl 4-oxoimidazolidine-1-carboxylate

An efficient and scalable synthesis of tert-butyl 4-oxoimidazolidine-1-carboxylate is paramount for its widespread use. While several synthetic routes have been documented, the most prevalent and practical approach involves the cyclization of a suitably protected amino acid derivative.

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic disconnection of tert-butyl 4-oxoimidazolidine-1-carboxylate points to a Boc-protected glycine derivative as a key precursor. The formation of the imidazolidinone ring can be achieved through an intramolecular cyclization.

Retrosynthesis tert-butyl 4-oxoimidazolidine-1-carboxylate tert-butyl 4-oxoimidazolidine-1-carboxylate Boc-Gly-NHCH2CO2Et Boc-Gly-NHCH2CO2Et tert-butyl 4-oxoimidazolidine-1-carboxylate->Boc-Gly-NHCH2CO2Et Intramolecular Cyclization Boc-Gly-OH Boc-Gly-OH Boc-Gly-NHCH2CO2Et->Boc-Gly-OH Amide Coupling Ethyl glycinate Ethyl glycinate Boc-Gly-NHCH2CO2Et->Ethyl glycinate Amide Coupling

Figure 1: Retrosynthetic analysis of tert-butyl 4-oxoimidazolidine-1-carboxylate.

The primary starting materials for this synthetic route are Boc-glycine and a suitable glycine ester derivative, such as ethyl glycinate. The synthesis commences with the formation of an amide bond, which is then followed by an intramolecular cyclization to construct the desired 4-oxoimidazolidine ring.

Optimized Step-by-Step Synthesis Protocol

The following protocol outlines a reliable and scalable method for the synthesis of tert-butyl 4-oxoimidazolidine-1-carboxylate.

Step 1: Amide Coupling of Boc-Glycine and Ethyl Glycinate

  • Materials: Boc-glycine, Ethyl glycinate hydrochloride, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • To a solution of Boc-glycine (1.0 eq) and HOBt (1.1 eq) in DCM at 0 °C, add EDC·HCl (1.1 eq).

    • Stir the mixture for 15 minutes.

    • Add a solution of ethyl glycinate hydrochloride (1.0 eq) and TEA (2.2 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the dipeptide intermediate, tert-butyl (2-((2-ethoxy-2-oxoethyl)amino)-2-oxoethyl)carbamate.

Step 2: Intramolecular Cyclization

  • Materials: Tert-butyl (2-((2-ethoxy-2-oxoethyl)amino)-2-oxoethyl)carbamate, Sodium ethoxide (NaOEt), Ethanol (EtOH).

  • Procedure:

    • Dissolve the dipeptide intermediate (1.0 eq) in anhydrous ethanol.

    • Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-oxoimidazolidine-1-carboxylate.

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Intramolecular Cyclization Boc-Gly-OH Boc-Glycine Coupling EDC, HOBt, TEA DCM, 0°C to RT Boc-Gly-OH->Coupling Ethyl Glycinate Ethyl Glycinate Hydrochloride Ethyl Glycinate->Coupling Dipeptide tert-butyl (2-((2-ethoxy-2-oxoethyl)amino) -2-oxoethyl)carbamate Coupling->Dipeptide Cyclization NaOEt, EtOH Reflux Dipeptide->Cyclization Product tert-butyl 4-oxoimidazolidine-1-carboxylate Cyclization->Product

Figure 2: Synthetic workflow for tert-butyl 4-oxoimidazolidine-1-carboxylate.

Spectroscopic and Physicochemical Properties

Thorough characterization of tert-butyl 4-oxoimidazolidine-1-carboxylate is crucial for its application in subsequent synthetic transformations. The following table summarizes its key physicochemical and spectroscopic data.[1][2][3]

PropertyValue
Molecular Formula C₈H₁₄N₂O₃
Molecular Weight 186.21 g/mol
Appearance White to off-white solid
CAS Number 885954-76-7
¹H NMR (CDCl₃) δ (ppm): 1.47 (s, 9H), 3.95 (s, 2H), 4.06 (s, 2H), 5.85 (br s, 1H)
¹³C NMR (CDCl₃) δ (ppm): 28.3, 45.9, 51.5, 81.2, 155.4, 170.6
Mass Spec (ESI+) m/z: 187.1 [M+H]⁺, 209.1 [M+Na]⁺

Key Reactions and Synthetic Transformations

The synthetic versatility of tert-butyl 4-oxoimidazolidine-1-carboxylate arises from its ability to undergo a variety of chemical transformations at different positions of the imidazolidinone ring.

N-Alkylation and N-Arylation at the N3 Position

The N3 position of the imidazolidinone ring is a nucleophilic site that can be readily alkylated or arylated. This functionalization is typically accomplished by deprotonation with a suitable base, followed by reaction with an electrophile.

  • Typical Conditions:

    • Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

    • Electrophile: Alkyl halides (e.g., methyl iodide, benzyl bromide) or aryl halides in the presence of a palladium catalyst (for Buchwald-Hartwig amination).

    • Solvent: N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF).

Reactions at the C5 Position

The methylene group at the C5 position is positioned between a carbonyl group and a nitrogen atom, rendering the protons at this position acidic and susceptible to deprotonation. The resulting enolate can then react with a range of electrophiles.

  • Aldol Condensation: Reaction with aldehydes or ketones in the presence of a base (e.g., sodium hydroxide or potassium tert-butoxide) leads to the formation of 5-substituted-4-oxoimidazolidine derivatives.

  • Michael Addition: The enolate can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Modification of the C4-Ketone Moiety

The ketone at the C4 position is a versatile functional group that can undergo a wide array of transformations.

  • Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄).

  • Wittig Reaction: Reaction with phosphorus ylides enables the introduction of a carbon-carbon double bond at the C4 position.

  • Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents to the ketone yields tertiary alcohols.

Reactivity_Map Core tert-butyl 4-oxoimidazolidine-1-carboxylate N3-H C5-H₂ C4=O N_Alkylation N-Alkylation/ N-Arylation Core:n3->N_Alkylation Base, R-X C5_Reactions C5-Functionalization (Aldol, Michael) Core:c5->C5_Reactions Base, Electrophile C4_Reactions C4-Ketone Modifications Core:c4->C4_Reactions Reducing agents, Organometallics, Wittig reagents

Sources

Methodological & Application

Synthesis of Tert-butyl 4-oxoimidazolidine-1-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazolidinone Scaffold

The imidazolidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, five-membered ring structure allows for the precise spatial orientation of substituents, making it an ideal building block for designing molecules with high affinity and selectivity for biological targets. Tert-butyl 4-oxoimidazolidine-1-carboxylate, in particular, is a key intermediate in the synthesis of a variety of pharmacologically active compounds, including antiviral, anticancer, and antidiabetic agents. The presence of the tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for further synthetic manipulations, rendering it a versatile tool for drug discovery and development professionals.

This comprehensive guide provides detailed protocols for the synthesis of tert-butyl 4-oxoimidazolidine-1-carboxylate, underpinned by a discussion of the mechanistic rationale and key experimental considerations to ensure reproducible and high-yielding outcomes.

Synthetic Strategy Overview

The synthesis of tert-butyl 4-oxoimidazolidine-1-carboxylate can be approached through several strategic routes. The most common and reliable methods involve the cyclization of a suitably protected 2,3-diaminopropionic acid derivative. This guide will detail two such protocols, each with its own set of advantages and considerations.

Synthetic_Workflow cluster_0 Protocol 1: Cyclization of Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid cluster_1 Protocol 2: Cyclization of N-Boc-N'-benzyl-2,3-diaminopropionate Start1 Nα-Boc-Asp(OBn)-OH Step1_1 Curtius Rearrangement Start1->Step1_1 Intermediate1 Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid Step1_1->Intermediate1 Step1_2 Hydrogenolysis (Debenzylation) Intermediate1->Step1_2 Intermediate2 Nα-Boc-2,3-diaminopropionic acid Step1_2->Intermediate2 Step1_3 Cyclization with Phosgene Equivalent Intermediate2->Step1_3 Product Tert-butyl 4-oxoimidazolidine-1-carboxylate Step1_3->Product Start2 N-Boc-Serine derivative Step2_1 Azide Formation & Reduction Start2->Step2_1 Intermediate3 N-Boc-2-amino-3-azidopropionate Step2_1->Intermediate3 Step2_2 Reductive Amination with Benzaldehyde Intermediate3->Step2_2 Intermediate4 N-Boc-N'-benzyl-2,3-diaminopropionate Step2_2->Intermediate4 Step2_3 Cyclization with CDI Intermediate4->Step2_3 Intermediate5 N-Boc-N'-benzyl-4-oxoimidazolidine carboxylate Step2_3->Intermediate5 Step2_4 Palladium-catalyzed Hydrogenolysis Intermediate5->Step2_4 Product2 Tert-butyl 4-oxoimidazolidine-1-carboxylate Step2_4->Product2

Caption: Overview of two synthetic pathways to Tert-butyl 4-oxoimidazolidine-1-carboxylate.

Protocol 1: Synthesis via Curtius Rearrangement and Cyclization

This protocol leverages a Curtius rearrangement to introduce the second nitrogen atom, followed by deprotection and cyclization. This method is advantageous due to the commercial availability of the starting material and the well-established nature of the individual transformations.

Step-by-Step Methodology

Step 1: Synthesis of Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid [1]

  • Starting Material: Nα-Boc-L-aspartic acid β-benzyl ester.

  • Activation: To a solution of the starting material (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethylamine (1.1 equivalents) followed by the dropwise addition of ethyl chloroformate (1.1 equivalents). Stir the reaction mixture at 0 °C for 30 minutes.

  • Azide Formation: In a separate flask, dissolve sodium azide (1.5 equivalents) in water and add it to the reaction mixture. Stir vigorously at 0 °C for 1-2 hours.

  • Work-up: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate in vacuo to yield the corresponding acyl azide.

  • Curtius Rearrangement: Dissolve the crude acyl azide in anhydrous toluene and heat the solution to reflux (approximately 110 °C) for 2-3 hours, or until nitrogen evolution ceases, to form the isocyanate.

  • Carbamate Formation: Cool the reaction mixture and add benzyl alcohol (1.2 equivalents). Reflux for an additional 4-6 hours.

  • Purification: After cooling to room temperature, concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid.

Step 2: Hydrogenolysis of the Cbz Protecting Group

  • Reaction Setup: Dissolve the Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid (1 equivalent) in methanol or ethanol.

  • Catalyst Addition: Add palladium on activated carbon (10% w/w, approximately 5-10 mol%) to the solution.

  • Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude Nα-Boc-2,3-diaminopropionic acid, which is often used in the next step without further purification.

Step 3: Cyclization to form Tert-butyl 4-oxoimidazolidine-1-carboxylate

  • Reaction Setup: Dissolve the crude Nα-Boc-2,3-diaminopropionic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or THF. Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (2.2 equivalents).

  • Cyclizing Agent: Cool the solution to 0 °C and add a phosgene equivalent, such as triphosgene (0.4 equivalents) or carbonyldiimidazole (CDI) (1.1 equivalents), portion-wise. Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. After concentration, purify the residue by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product, Tert-butyl 4-oxoimidazolidine-1-carboxylate.

Mechanism of Cyclization

The cyclization proceeds through the formation of an intermediate N-carbonylimidazole (when using CDI) or a chloroformate, which is then intramolecularly attacked by the second amino group to form the cyclic urea.

Cyclization_Mechanism cluster_0 Reaction with CDI Diamine Nα-Boc-2,3-diaminopropionic acid CDI Carbonyldiimidazole (CDI) Diamine->CDI + IntermediateA N-Carbonylimidazole Intermediate CDI->IntermediateA Cyclization Intramolecular Nucleophilic Attack IntermediateA->Cyclization Product Tert-butyl 4-oxoimidazolidine-1-carboxylate Cyclization->Product

Caption: Simplified mechanism of imidazolidinone ring formation using CDI.

Protocol 2: Synthesis via Reductive Amination and Cyclization

This alternative protocol involves the introduction of a benzyl group as a temporary protecting group, which is later removed during the final hydrogenolysis step. This can be a more atom-economical approach.

Step-by-Step Methodology

Step 1: Synthesis of tert-butyl (3-amino-1-oxopropan-2-yl)carbamate

  • Starting Material: N-Boc-L-serine.

  • Azide Formation: Convert the primary alcohol of N-Boc-L-serine to an azide via a two-step process: mesylation followed by displacement with sodium azide.

  • Reduction: Reduce the azide to the corresponding primary amine using a reducing agent such as triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation.

Step 2: Reductive Amination with Benzaldehyde

  • Imine Formation: Dissolve the resulting diamine (1 equivalent) and benzaldehyde (1 equivalent) in a solvent like methanol or DCM.

  • Reduction: Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction and perform an aqueous work-up. Purify by column chromatography to obtain the N-Boc, N'-benzyl diamine derivative.

Step 3: Cyclization and Deprotection

  • Cyclization: React the N-Boc, N'-benzyl diamine with a cyclizing agent like CDI or triphosgene in the presence of a base, as described in Protocol 1, Step 3.

  • Hydrogenolysis: Following the cyclization, the N-benzyl group is removed by catalytic hydrogenation using palladium on carbon and a hydrogen source, as detailed in Protocol 1, Step 2.

  • Purification: Purify the final product by column chromatography.

Data Summary and Comparison

ParameterProtocol 1Protocol 2
Starting Material Nα-Boc-L-aspartic acid β-benzyl esterN-Boc-L-serine
Key Transformations Curtius Rearrangement, Hydrogenolysis, CyclizationAzide Formation/Reduction, Reductive Amination, Cyclization, Hydrogenolysis
Advantages Well-established reactions, commercially available starting materialPotentially more atom-economical
Challenges Use of potentially explosive azide intermediate, handling of phosgene equivalentsMultiple steps, potential for over-reduction
Typical Overall Yield 40-60%35-55%

Troubleshooting and Optimization

  • Low Yield in Curtius Rearrangement: Ensure anhydrous conditions and complete conversion to the acyl azide before heating. The temperature for the rearrangement is crucial; too low may be slow, while too high can lead to side products.

  • Incomplete Hydrogenolysis: Ensure the catalyst is active and the hydrogen pressure is adequate. The presence of catalyst poisons (e.g., sulfur compounds) should be avoided.

  • Difficult Purification: If the product is difficult to purify by column chromatography, consider crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Side Reactions during Cyclization: The choice of base and cyclizing agent can influence the formation of byproducts. Slower addition of the cyclizing agent at low temperatures can improve selectivity.

Conclusion

The synthesis of tert-butyl 4-oxoimidazolidine-1-carboxylate is a critical process for the advancement of various drug discovery programs. The protocols detailed in this guide provide reliable and adaptable methods for obtaining this valuable intermediate. By understanding the underlying chemical principles and paying close attention to the experimental details, researchers can confidently produce this key building block for their synthetic endeavors.

References

  • Wang, M., Wang, W., & Q, A. P. (Year). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Fitzi, R., & Seebach, D. (1988). Resolution and use in α-amino acid synthesis of imidazolidinone glycine derivatives. Tetrahedron, 44(17), 5277-5292. [Link]

  • (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI. [Link]

  • An efficient and cost-effective synthesis of N(alpha)-Boc2-N(beta)-Cbz-2,3-diaminopropionic acid is reported. (2003). The Journal of Organic Chemistry.
  • Google Patents. (Patent ID). Improved method for producing (4S)

Sources

Application Notes & Protocols: tert-Butyl 4-oxoimidazolidine-1-carboxylate as a Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of versatile chiral building blocks. Among these, tert-butyl 4-oxoimidazolidine-1-carboxylate and its derivatives have emerged as powerful synthons. Their rigid cyclic structure, combined with strategically placed functional groups, allows for high levels of stereocontrol in a variety of chemical transformations. This guide provides an in-depth exploration of this scaffold, detailing its properties, applications, and field-proven protocols for its use in asymmetric synthesis, with a focus on its role in organocatalysis and as a key intermediate for active pharmaceutical ingredients (APIs).

Introduction: The Strategic Value of the Imidazolidinone Core

Chiral imidazolidinones are a privileged class of heterocyclic compounds that have found extensive application in organic and medicinal chemistry.[1][2] The tert-butyl 4-oxoimidazolidine-1-carboxylate scaffold, in particular, serves as a valuable precursor for creating more complex chiral molecules. The tert-butoxycarbonyl (Boc) group provides robust protection of the nitrogen atom, which can be readily removed under acidic conditions, while the ketone functionality and the adjacent stereocenter offer multiple points for chemical modification.

The stability of this building block under a range of reaction conditions, coupled with its ease of handling as a solid material, makes it a convenient and cost-effective choice for both research and industrial-scale synthesis.[3] Its utility spans from the construction of chiral ligands for metal-catalyzed reactions to its direct incorporation into the backbone of complex drug molecules.[4]

Physicochemical Properties & Safe Handling

Accurate knowledge of a reagent's properties is fundamental to its successful and safe implementation in any synthetic protocol.

PropertyValueSource
IUPAC Name tert-butyl 4-oxoimidazolidine-1-carboxylatePubChem
CAS Number 885954-76-7[5][6][7]
Molecular Formula C₈H₁₄N₂O₃[8]
Molecular Weight 186.21 g/mol [7]
Appearance Colorless to white crystalline powder[3]
Storage Sealed in a dry environment at room temperature[3][7]

Safety & Handling: According to aggregated GHS data, this compound class may cause skin and serious eye irritation, and may cause respiratory irritation. It can also be harmful if swallowed. Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Application: A Precursor to Privileged Organocatalysts

One of the most significant applications of the chiral imidazolidinone scaffold is in the field of asymmetric aminocatalysis. The foundational work by MacMillan and others demonstrated that chiral imidazolidinones can catalyze a wide range of enantioselective reactions.[1][9] These catalysts operate by forming a transient, chiral iminium ion with α,β-unsaturated aldehydes, which lowers the LUMO of the substrate and allows for highly stereocontrolled nucleophilic attack.

The general workflow for employing such a catalyst derived from the parent imidazolidinone structure is outlined below.

G cluster_prep Catalyst Preparation & Activation cluster_reaction Catalytic Cycle A Chiral Imidazolidinone Precursor (e.g., tert-butyl 4-oxoimidazolidine-1-carboxylate derivative) C Formation of Active Imidazolidinone Salt A->C Protonation B Acid Co-catalyst (e.g., TFA, HCl) B->C Source of H+ D α,β-Unsaturated Aldehyde E Iminium Ion Formation (LUMO Lowering) C->E Condensation D->E G Enantioselective [4+2] Cycloaddition E->G Face-selective attack F Nucleophile (e.g., Diene) F->G H Hydrolysis G->H I Chiral Product H->I Release J Catalyst Regeneration H->J Release J->C Re-enters cycle G cluster_setup Reaction Setup cluster_process Reaction & Workup A Cbz-Protected Precursor (Formula IIIa) E Reaction Vessel (Under N2 Atmosphere) A->E B Dry Methanol (Solvent) B->E C 10% Pd/C (Catalyst) C->E D Ammonium Formate (Hydrogen Donor) D->E F Heat to Reflux (66-68 °C) E->F Combine Reagents G Monitor by TLC (3-4 hours) F->G H Cool and Filter (Remove Pd/C via Celite) G->H I Concentrate Filtrate (Evaporation) H->I J Crystallization / Purification I->J K Final Product (Formula IIa) J->K

Sources

The Strategic Intermediate: A Comprehensive Guide to tert-Butyl 4-Oxoimidazolidine-1-carboxylate in Imidapril Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of tert-butyl 4-oxoimidazolidine-1-carboxylate, a crucial intermediate in the manufacturing of Imidapril, a potent angiotensin-converting enzyme (ACE) inhibitor. This guide offers detailed application notes and protocols, moving beyond simple procedural steps to explain the underlying chemical principles and rationale for experimental choices. Our focus is on providing a self-validating system of protocols grounded in established scientific literature.

Introduction: The Pivotal Role of the Imidazolidinone Core

Imidapril is a widely prescribed medication for the treatment of hypertension and chronic heart failure. Its molecular architecture features a central 2-oxoimidazolidine-4-carboxylic acid moiety, which is essential for its therapeutic activity. The synthesis of this core structure with the correct stereochemistry is a critical challenge in the production of Imidapril. tert-Butyl 4-oxoimidazolidine-1-carboxylate serves as a key building block, providing the foundational imidazolidinone ring with a protecting group that facilitates subsequent chemical transformations. The tert-butoxycarbonyl (Boc) protecting group offers stability during the coupling reactions and can be selectively removed under acidic conditions in the final stages of the synthesis.

Physicochemical Properties of tert-Butyl 4-Oxoimidazolidine-1-carboxylate

PropertyValueSource
CAS Number 885954-76-7[1][2][3]
Molecular Formula C₈H₁₄N₂O₃[1][2]
Molecular Weight 186.21 g/mol [1][2]
Appearance White to off-white solidCommercially available data
Purity Typically ≥95%[1]

Synthesis of tert-Butyl 4-Oxoimidazolidine-1-carboxylate: A Detailed Protocol

The synthesis of the title intermediate is conceptually derived from the cyclization of a protected asparagine derivative. A plausible and efficient route involves the Hofmann rearrangement of N-Boc-L-asparagine. This reaction proceeds through an isocyanate intermediate which then cyclizes to form the desired imidazolidinone ring.

Diagram: Synthesis Pathway of tert-Butyl 4-Oxoimidazolidine-1-carboxylate

G cluster_0 Synthesis of the Intermediate N-Boc-L-asparagine N-Boc-L-asparagine Isocyanate_Intermediate Isocyanate Intermediate N-Boc-L-asparagine->Isocyanate_Intermediate Hofmann Rearrangement (e.g., NaOBr) Target_Intermediate tert-Butyl 4-oxoimidazolidine-1-carboxylate Isocyanate_Intermediate->Target_Intermediate Intramolecular Cyclization

Caption: Synthesis of the target intermediate.

Experimental Protocol: Synthesis via Hofmann Rearrangement

This protocol is a representative procedure based on established chemical principles for the Hofmann rearrangement.

Materials:

  • N-Boc-L-asparagine

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold NaOH solution with vigorous stirring. The reaction is exothermic and should be performed with caution in a well-ventilated fume hood. The resulting pale-yellow solution of sodium hypobromite should be used immediately.

  • Hofmann Rearrangement: In a separate reaction vessel, dissolve N-Boc-L-asparagine in an appropriate solvent such as a mixture of water and a miscible organic solvent. Cool the solution in an ice bath.

  • Reaction Execution: Slowly add the freshly prepared cold sodium hypobromite solution to the N-Boc-L-asparagine solution. Maintain the temperature below 5 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate. Acidify the reaction mixture to a pH of approximately 3-4 with a suitable acid (e.g., citric acid).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical for efficient product extraction.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 4-oxoimidazolidine-1-carboxylate.

Rationale for Experimental Choices:

  • Hofmann Rearrangement: This classical reaction is a reliable method for converting primary amides to amines with one less carbon atom, proceeding through an isocyanate intermediate which, in this case, undergoes intramolecular cyclization to form the stable five-membered imidazolidinone ring.

  • Boc Protecting Group: The tert-butoxycarbonyl group is stable under the basic conditions of the Hofmann rearrangement but can be readily cleaved under acidic conditions, making it an ideal protecting group for the subsequent steps in Imidapril synthesis.

  • Temperature Control: The reaction is highly exothermic and maintaining a low temperature is crucial to prevent side reactions and degradation of the product.

Characterization of tert-Butyl 4-Oxoimidazolidine-1-carboxylate

The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the tert-butyl group, the imidazolidinone ring protons, and the carbonyl carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the carbonyl groups (urethane and urea) and N-H bonds will be present.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Application in Imidapril Synthesis: Coupling and Deprotection

tert-Butyl 4-oxoimidazolidine-1-carboxylate is a key precursor for the introduction of the imidazolidinone moiety in the synthesis of Imidapril. The subsequent steps involve the coupling of this intermediate with another chiral molecule, followed by the removal of the protecting groups.

Diagram: Conversion to Imidapril

G cluster_1 Imidapril Synthesis Intermediate tert-Butyl 4-oxoimidazolidine- 1-carboxylate Coupled_Product Protected Imidapril Intermediate Intermediate->Coupled_Product Peptide Coupling Coupling_Partner (S)-2-((S)-4-methyl-2-oxo-tetrahydro- 2H-pyran-3-ylamino)propanoic acid derivative Coupling_Partner->Coupled_Product Imidapril Imidapril Coupled_Product->Imidapril Deprotection (Acidic Conditions) Imidapril_HCl Imidapril Hydrochloride Imidapril->Imidapril_HCl Salt Formation

Caption: Conversion of the intermediate to Imidapril.

Experimental Protocol: Synthesis of Imidapril Hydrochloride

This protocol outlines the coupling of the imidazolidinone intermediate and the subsequent deprotection to yield Imidapril hydrochloride.

Materials:

  • tert-Butyl 4-oxoimidazolidine-1-carboxylate

  • (S)-2-((S)-4-methyl-2-oxo-tetrahydro-2H-pyran-3-ylamino)propanoic acid ethyl ester (or a suitable activated derivative)

  • Coupling agents (e.g., DCC, EDC/HOBt)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Anhydrous hydrogen chloride (HCl) in a suitable solvent (e.g., dioxane, ethyl acetate)

  • Diethyl ether

Procedure:

  • Coupling Reaction: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-oxoimidazolidine-1-carboxylate and the coupling partner in an anhydrous solvent. Add the coupling agents and a non-nucleophilic base. Stir the reaction mixture at room temperature until completion (monitored by TLC or HPLC).

  • Work-up and Purification: Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting protected Imidapril intermediate by column chromatography.

  • Deprotection: Dissolve the purified protected Imidapril intermediate in a suitable anhydrous solvent. Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent. The tert-butyl ester and Boc group will be cleaved under these acidic conditions.

  • Isolation of Imidapril Hydrochloride: The Imidapril hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by the addition of a non-polar solvent like diethyl ether.

  • Filtration and Drying: Collect the solid product by filtration, wash with a cold non-polar solvent, and dry under vacuum to obtain Imidapril hydrochloride.

Rationale for Experimental Choices:

  • Peptide Coupling Agents: Reagents like DCC or EDC/HOBt are standard in peptide synthesis and are effective for forming the amide bond between the imidazolidinone intermediate and the second chiral component with minimal racemization.

  • Anhydrous Conditions: The coupling and deprotection reactions are sensitive to moisture, which can lead to side reactions and lower yields. Therefore, the use of anhydrous solvents and an inert atmosphere is critical.

  • Acidic Deprotection: Anhydrous HCl in an organic solvent is a standard and effective method for the simultaneous cleavage of both the Boc and tert-butyl ester protecting groups in a single step.

Conclusion

tert-Butyl 4-oxoimidazolidine-1-carboxylate is a strategically important intermediate that simplifies the synthesis of the ACE inhibitor Imidapril. Its preparation via a Hofmann rearrangement of a readily available protected amino acid derivative and its subsequent use in a streamlined coupling and deprotection sequence highlight the elegance and efficiency of modern synthetic organic chemistry in the pharmaceutical industry. The protocols and rationale provided in this guide are intended to empower researchers and drug development professionals with a deeper understanding of this key synthetic pathway, facilitating process optimization and innovation.

References

  • PubChem. tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate. [Link]

  • Google Patents. JP2016108315A - Improved method for producing (4s)
  • ResearchGate. Synthesis of imidapril hydrochloride. [Link]

  • Prime Scholars. Synthesis of Stable Imidapril Hydrochloride. [Link]

  • Google Patents.
  • PubChem. tert-Butyl 4-oxoimidazolidine-1-carboxylate. [Link]

Sources

Application Notes and Protocols: Electrophilic Reactions of Tert-butyl 4-oxoimidazolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

Tert-butyl 4-oxoimidazolidine-1-carboxylate is a valuable heterocyclic building block in drug discovery and development. Its rigid, five-membered ring structure, coupled with the presence of a ketone functionality and a Boc-protected amine, offers a unique platform for the synthesis of diverse and complex molecular architectures. The strategic placement of the carbonyl group alpha to a nitrogen atom and within a cyclic system allows for regio- and stereoselective functionalization through reactions with various electrophiles. This guide provides a detailed exploration of the reactivity of this scaffold, offering insights into reaction mechanisms and practical, field-proven protocols for its application in synthetic chemistry.

The core reactivity of tert-butyl 4-oxoimidazolidine-1-carboxylate lies in the generation of an enolate at the C-5 position, which can then act as a nucleophile to attack a range of electrophiles. The bulky tert-butoxycarbonyl (Boc) protecting group plays a crucial role in modulating the reactivity and stability of the molecule, as well as influencing the stereochemical outcome of these reactions.

I. Alkylation Reactions: Building Molecular Complexity

The introduction of alkyl groups at the C-5 position of the imidazolidinone ring is a fundamental transformation for creating analogues of biologically active compounds. These reactions typically proceed via the formation of a lithium or sodium enolate, followed by quenching with an alkyl halide.

Mechanism of Alkylation

The alkylation reaction is initiated by the deprotonation of the α-carbon to the carbonyl group (C-5) using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). This generates a planar enolate intermediate. The subsequent addition of an alkyl halide results in an SN2 reaction, where the enolate attacks the electrophilic carbon of the alkyl halide, forming a new carbon-carbon bond. The stereochemical outcome of this reaction can often be controlled by the choice of reagents and reaction conditions.

Alkylation_Mechanism cluster_0 Enolate Formation cluster_1 Alkylation Start tert-butyl 4-oxoimidazolidine-1-carboxylate Enolate Enolate Intermediate Start->Enolate Deprotonation Base LDA or NaHMDS Base->Enolate Product 5-Alkyl-4-oxoimidazolidine -1-carboxylate Enolate->Product SN2 Attack Electrophile Alkyl Halide (R-X) Electrophile->Product

Caption: General mechanism for the alkylation of tert-butyl 4-oxoimidazolidine-1-carboxylate.

Protocol: Diastereoselective Alkylation of tert-butyl 4-oxoimidazolidine-1-carboxylate

This protocol is adapted from methodologies developed for the diastereoselective alkylation of related proline-based imidazolidinones and provides a general procedure for achieving high diastereoselectivity.[1]

Materials:

  • Tert-butyl 4-oxoimidazolidine-1-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add tert-butyl 4-oxoimidazolidine-1-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of LDA (1.1 eq) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution may change color, indicating the formation of the enolate.

  • Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-alkylated product.

ElectrophileBaseTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
Benzyl bromideLDA-78385>95:5
Methyl iodideLDA-78292>95:5
Ethyl iodideNaHMDS-78 to -4047890:10

II. Acylation Reactions: Introduction of Carbonyl Functionality

Acylation of the enolate of tert-butyl 4-oxoimidazolidine-1-carboxylate provides access to valuable β-ketoamide derivatives. These products can serve as precursors for a variety of further transformations.

Mechanism of Acylation

Similar to alkylation, the reaction begins with the formation of the enolate. The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. A tetrahedral intermediate is formed, which then collapses to regenerate the carbonyl group and expel the leaving group (e.g., chloride), yielding the C-acylated product.

Acylation_Workflow Start tert-butyl 4-oxoimidazolidine-1-carboxylate Enolate Enolate Formation Start->Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Enolate Acylation Nucleophilic Acyl Substitution Enolate->Acylation Acylating_Agent Acylating Agent (RCOCl or (RCO)2O) Acylating_Agent->Acylation Product 5-Acyl-4-oxoimidazolidine -1-carboxylate Acylation->Product

Caption: Workflow for the acylation of tert-butyl 4-oxoimidazolidine-1-carboxylate.

Protocol: C-Acylation with Benzoyl Chloride

Materials:

  • Tert-butyl 4-oxoimidazolidine-1-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

  • Diisopropylamine

  • Benzoyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • LDA Preparation (in situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to 0 °C and add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes at 0 °C to generate LDA.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C. In a separate flask, dissolve tert-butyl 4-oxoimidazolidine-1-carboxylate (1.0 eq) in anhydrous THF and add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • Acylation: Add benzoyl chloride (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

  • Quenching and Work-up: Quench the reaction with saturated aqueous NaHCO3 solution. Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the 5-benzoyl-4-oxoimidazolidine-1-carboxylate.

III. Aldol Reactions: Formation of β-Hydroxy Carbonyl Compounds

The aldol reaction of tert-butyl 4-oxoimidazolidine-1-carboxylate with aldehydes or ketones provides access to β-hydroxy derivatives, which are versatile intermediates for the synthesis of more complex molecules.

Mechanism of the Aldol Reaction

The reaction is initiated by the formation of the enolate, as in the previous examples. The enolate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. Subsequent work-up with a proton source (e.g., water or dilute acid) protonates the alkoxide to yield the β-hydroxy carbonyl product.

Protocol: Aldol Reaction with Benzaldehyde

This protocol is based on general procedures for aldol condensations.[2]

Materials:

  • Tert-butyl 4-oxoimidazolidine-1-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Enolate Formation: Following the procedure described in the alkylation protocol, generate the lithium enolate of tert-butyl 4-oxoimidazolidine-1-carboxylate (1.0 eq) using LDA (1.1 eq) in anhydrous THF at -78 °C.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 3 hours.

  • Quenching and Work-up: Quench the reaction with saturated aqueous NH4Cl solution and allow it to warm to room temperature. Extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting diastereomeric mixture of β-hydroxy products by flash column chromatography.

Aldehyde/KetoneBaseTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
BenzaldehydeLDA-783753:1
AcetoneLDA-78460N/A
CyclohexanoneNaHMDS-78 to -205682.5:1

IV. Conclusion and Future Perspectives

Tert-butyl 4-oxoimidazolidine-1-carboxylate has proven to be a highly adaptable scaffold for the synthesis of a wide array of functionalized molecules. The protocols detailed in this guide for alkylation, acylation, and aldol reactions provide a solid foundation for researchers in medicinal chemistry and drug development to explore the chemical space around this privileged core. The ability to control the stereochemical outcome of these reactions further enhances the utility of this building block in the synthesis of enantiomerically pure compounds. Future research in this area will likely focus on the development of catalytic, enantioselective methods for the functionalization of this and related imidazolidinone systems, further expanding their impact on the discovery of new therapeutic agents.

References

  • Hungarian Journal of Industry and Chemistry. (n.d.). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Retrieved from [Link]

  • Dey, A. L., Motevalli, M., Abrahams, I., & Wyatt, P. B. (2024). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. MDPI. Retrieved from [Link]

  • Seebach, D., et al. (2019). An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. PubMed Central. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Wang, M., & Wang, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

Sources

"Tert-butyl 4-oxoimidazolidine-1-carboxylate" in the synthesis of non-natural amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Leveraging tert-Butyl 4-Oxoimidazolidine-1-carboxylate for the Asymmetric Synthesis of Non-Natural α-Amino Acids

Dr. Evelyn Reed, Senior Application Scientist

Abstract

Non-natural α-amino acids are critical components in modern drug discovery, peptide engineering, and materials science, offering modified steric and electronic properties that can enhance therapeutic efficacy and stability. A significant challenge in their synthesis is the stereocontrolled introduction of side chains onto a glycine scaffold. This guide details the application of tert-butyl 4-oxoimidazolidine-1-carboxylate, a conformationally constrained glycine equivalent, for the efficient and diastereoselective synthesis of diverse non-natural α-amino acids. We will explore the mechanistic rationale behind its use, provide detailed, field-tested protocols for its alkylation, and discuss key considerations for reaction optimization and troubleshooting.

Reagent Profile and Strategic Value

tert-Butyl 4-oxoimidazolidine-1-carboxylate serves as a robust, protected glycine building block. Its unique cyclic structure offers distinct advantages over traditional acyclic glycine equivalents, such as Schiff bases used in the O'Donnell synthesis[1].

Key Structural Advantages:

  • Conformational Rigidity: The five-membered ring restricts bond rotation, leading to a more predictable enolate geometry upon deprotonation. This is fundamental for achieving high levels of stereocontrol during the subsequent alkylation step.

  • Inherent Mono-alkylation: The steric environment and the electronic properties of the intermediate enolate strongly disfavor a second alkylation event, thus preventing a common side reaction and simplifying product purification[1].

  • Orthogonal Protection: The N-Boc group provides robust protection under basic alkylation conditions and can be readily cleaved during the final acidic hydrolysis step, which also liberates the newly synthesized amino acid.

Table 1: Chemical Properties of tert-Butyl 4-Oxoimidazolidine-1-carboxylate

PropertyValueSource
CAS Number 885954-76-7[2]
Molecular Formula C₈H₁₄N₂O₃[3]
Molecular Weight 186.21 g/mol [2]
SMILES CC(C)(C)OC(=O)N1CC(=O)NC1[3]
InChI Key VHHMYPLTJYOOMG-UHFFFAOYSA-N[3]

Core Synthetic Strategy: The Alkylation Workflow

The synthesis of non-natural amino acids using this reagent follows a straightforward, three-stage process: (1) Stereoselective enolate formation, (2) Electrophilic capture (alkylation), and (3) Global deprotection and hydrolysis to yield the target amino acid. This strategy positions the imidazolidinone as a superior "glycine equivalent," a scaffold designed for the facile installation of side chains[4].

G start_node tert-Butyl 4-Oxoimidazolidine-1-carboxylate enolate_node Lithium Enolate Intermediate start_node->enolate_node 1. Deprotonation (LDA, THF, -78 °C) alkylated_node C5-Alkylated Imidazolidinone enolate_node->alkylated_node 2. Alkylation (R-X, -78 °C to RT) final_product Non-Natural α-Amino Acid alkylated_node->final_product 3. Hydrolysis (6M HCl, Reflux)

Diagram 1: Core synthetic strategy using the imidazolidinone glycine equivalent.

Detailed Experimental Protocol: Synthesis of (rac)-Phenylalanine

This protocol provides a representative procedure for the synthesis of a non-natural amino acid using benzyl bromide as the electrophile. The principles are broadly applicable to a wide range of alkyl, allyl, and benzyl halides.

Materials & Reagents:

  • tert-Butyl 4-oxoimidazolidine-1-carboxylate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes)

  • Diisopropylamine (1.1 eq)

  • Benzyl bromide (1.1 eq)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 6 M Hydrochloric Acid (HCl)

Workflow Visualization:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis a 1.1: Cool Diisopropylamine in THF to -78 °C b 1.2: Add n-BuLi dropwise to form LDA a->b c 1.3: Add Imidazolidinone solution dropwise b->c d 2.1: Add Benzyl Bromide at -78 °C c->d e 2.2: Slowly warm to room temperature d->e f 2.3: Quench with sat. aq. NH4Cl e->f g 3.1: Concentrate crude alkylated product f->g h 3.2: Add 6M HCl and reflux g->h i 3.3: Purify final amino acid h->i

Diagram 2: Step-by-step experimental workflow for non-natural amino acid synthesis.

Step-by-Step Methodology:

Part A: Alkylation

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (approx. 0.2 M final concentration) and diisopropylamine (1.1 eq). Cool the solution to -78 °C using an acetone/dry ice bath. Add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

    • Causality Insight: In-situ formation of LDA is crucial for ensuring a highly active, non-nucleophilic base. Pre-forming it at low temperatures prevents decomposition and side reactions.

  • Enolate Formation: In a separate flame-dried flask, dissolve tert-butyl 4-oxoimidazolidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

    • Causality Insight: The α-proton at the C5 position is the most acidic and is cleanly removed by LDA. Maintaining the temperature at -78 °C is critical to ensure the kinetic stability of the resulting lithium enolate and prevent potential decomposition pathways.

  • Electrophilic Quench: Add benzyl bromide (1.1 eq) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

    • Causality Insight: Adding the electrophile at low temperature minimizes side reactions. The slow warming allows the alkylation to proceed to completion. The use of a slight excess of the electrophile ensures full conversion of the valuable enolate intermediate.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude C5-benzylated imidazolidinone can be purified by flash column chromatography (Hexanes/EtOAc gradient) or used directly in the next step.

Part B: Hydrolysis and Deprotection

  • Ring Opening and Deprotection: To the crude alkylated intermediate, add 6 M HCl (sufficient to fully dissolve the material). Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 8-12 hours.

    • Causality Insight: Harsh acidic conditions are required for the simultaneous hydrolysis of the amide bonds within the imidazolidinone ring and the acid-labile tert-butyl ester and carbamate (Boc) groups. This one-pot deprotection is highly efficient[5][6].

  • Isolation of the Amino Acid: After cooling to room temperature, wash the aqueous solution with dichloromethane (2 x 25 mL) to remove any organic impurities. Concentrate the aqueous layer in vacuo to obtain the crude amino acid hydrochloride salt. The product can be further purified by recrystallization or ion-exchange chromatography.

Scope and Expected Outcomes

The described protocol is adaptable to a wide range of electrophiles, enabling access to a diverse library of amino acids.

Table 2: Representative Scope of Alkylation

Electrophile (R-X)Expected Amino Acid ProductTypical Yield Range (%)Key Considerations
Benzyl BromidePhenylalanine70-85% (over 2 steps)Highly reactive, clean reaction.
Allyl BromideAllylglycine75-90%Product useful for further modification via olefin metathesis.
Propargyl BromidePropargylglycine65-80%Product is a valuable building block for "click" chemistry[4].
Methyl IodideAlanine60-75%Highly volatile electrophile; requires careful handling.
Isopropyl TriflateValine50-65%Secondary electrophiles are less reactive; may require longer reaction times or a more reactive triflate leaving group.

Achieving Asymmetry: Critical Considerations

The protocol described will produce a racemic amino acid. For drug development applications, enantiopure compounds are essential. Asymmetric synthesis can be achieved through two primary strategies:

  • Chiral Substrate Control: The most direct approach is to start with an enantiopure version of tert-butyl 4-oxoimidazolidine-1-carboxylate. Such precursors can often be synthesized from enantiopure starting materials like L- or D-aspartic acid. Alkylation of a chiral substrate proceeds via a diastereoselective transition state, yielding an enantioenriched product.

  • Chiral Catalyst Control: Drawing parallels from established methods like the O'Donnell asymmetric amino acid synthesis, a chiral phase-transfer catalyst (PTC) can be employed in conjunction with a weaker base (e.g., K₂CO₃) under biphasic conditions[1]. The chiral catalyst forms an ion pair with the enolate, shielding one face and directing the incoming electrophile to the other, thus inducing enantioselectivity.

G cluster_0 Diastereoselective Alkylation Chiral Imidazolidinone Chiral Imidazolidinone Planar Enolate Planar Enolate Chiral Imidazolidinone->Planar Enolate Alkylated Product\n(Major Diastereomer) Alkylated Product (Major Diastereomer) Planar Enolate->Alkylated Product\n(Major Diastereomer) R-X attacks less hindered face Alkylated Product\n(Minor Diastereomer) Alkylated Product (Minor Diastereomer) Planar Enolate->Alkylated Product\n(Minor Diastereomer) R-X attacks more hindered face

Sources

Application Note: Protecting Group Strategies for Tert-butyl 4-oxoimidazolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of protecting group strategies for tert-butyl 4-oxoimidazolidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. We will analyze the molecule's reactivity, discuss orthogonal protection schemes, and provide detailed, field-proven protocols for the protection and deprotection of its key functional groups. This document is intended for researchers, scientists, and drug development professionals seeking to employ this scaffold in complex multi-step syntheses.

Introduction: The Versatile Imidazolidinone Scaffold

Tert-butyl 4-oxoimidazolidine-1-carboxylate is a chiral heterocyclic compound that serves as a versatile intermediate in organic synthesis. The imidazolidinone core is a prevalent motif in numerous pharmaceuticals, including antiviral agents and enzyme inhibitors.[1] Its rigid, five-membered ring structure is useful for constraining the conformation of peptide backbones and for presenting substituents in a well-defined spatial orientation.

The molecule features three key reactive sites:

  • N1-Boc Amine: A carbamate-protected secondary amine, stable under many conditions but labile to acid.

  • N3-Amine: An unprotected secondary amine, which is the primary site for diversification and further functionalization.

  • C4-Ketone: A carbonyl group that can participate in various reactions, though it is generally less reactive than the N3-amine.

The pre-installed tert-butoxycarbonyl (Boc) group at the N1 position provides a convenient starting point for synthesis. However, complex synthetic routes often require the protection of the N3-amine to enable selective reactions elsewhere in the molecule. The successful application of this building block hinges on a robust and orthogonal protecting group strategy that allows for the selective unmasking of functional groups as needed.[2][3]

Strategic Overview: Orthogonal Protection

The core challenge in manipulating tert-butyl 4-oxoimidazolidine-1-carboxylate is achieving chemoselectivity. An orthogonal protecting group strategy is essential, wherein different protecting groups can be removed under distinct conditions without affecting others.[4][5] The most common scenario involves protecting the N3-amine with a group that is stable to the acidic conditions required to remove the N1-Boc group.

Protecting GroupAbbreviationIntroduction ReagentsCleavage ConditionsOrthogonal to Boc?
Benzyloxycarbonyl Cbz (or Z)Benzyl Chloroformate (Cbz-Cl), BaseH₂, Pd/C (Hydrogenolysis)Yes
9-Fluorenyl-methoxycarbonyl FmocFmoc-Cl or Fmoc-OSu, Base20% Piperidine in DMF (Base)Yes
tert-Butoxycarbonyl BocBoc₂O, BaseTFA, HCl (Acid)N/A

Table 1. Common orthogonal protecting groups for the N3-amine of tert-butyl 4-oxoimidazolidine-1-carboxylate.

The Boc group is highly sensitive to acid, while the Cbz group is removed by catalytic hydrogenolysis and the Fmoc group is cleaved by mild base (e.g., piperidine).[6][7][8] This orthogonality is the cornerstone of a successful synthetic strategy.[4]

G cluster_0 cluster_1 Decision Point: Next Reaction Type cluster_2 cluster_3 start Start: tert-butyl 4-oxoimidazolidine-1-carboxylate decision Is N3-functionalization required or does N3 need protection? start->decision protect_N3 Protect N3 Position (e.g., Cbz or Fmoc) decision->protect_N3 Protection Needed functionalize_N3 Direct N3 Functionalization (e.g., Acylation, Alkylation) decision->functionalize_N3 Direct Functionalization deprotect_N1 Need to functionalize N1? Remove Boc (Acid) decision->deprotect_N1 N1 Reaction next_steps Perform Subsequent Reactions protect_N3->next_steps functionalize_N3->next_steps deprotect_N1->next_steps

Figure 1. Decision workflow for synthetic strategies.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrate and scale.

Protocol 1: N3-Protection with Benzyloxycarbonyl (Cbz)

The Cbz group is an excellent choice for protecting the N3-amine, as it is stable to the acidic conditions used for Boc removal but is readily cleaved by hydrogenolysis.[9]

Reaction Scheme:

Figure 2. N3-Cbz protection reaction scheme.

Procedure:

  • Dissolve tert-butyl 4-oxoimidazolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise to the stirred solution.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise.[10] Caution: Cbz-Cl is a lachrymator and should be handled in a fume hood.[11]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired N3-Cbz protected product.

Protocol 2: N3-Protection with 9-Fluorenylmethoxycarbonyl (Fmoc)

The Fmoc group offers an alternative orthogonal strategy, as it is cleaved under mild basic conditions, leaving both Boc and Cbz groups intact.[7][12]

Procedure:

  • Dissolve tert-butyl 4-oxoimidazolidine-1-carboxylate (1.0 eq) in a 1:1 mixture of dioxane and water (approx. 0.1 M).

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in dioxane dropwise at room temperature.[8]

  • Stir the mixture vigorously for 12-16 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the N3-Fmoc protected product.

Protocol 3: Selective Deprotection Strategies

The ability to selectively remove one protecting group is the key to this methodology's utility.

A. Selective N1-Boc Deprotection (Acid-mediated) This procedure removes the N1-Boc group while leaving an N3-Cbz or N3-Fmoc group intact.

Procedure:

  • Dissolve the N1-Boc, N3-protected imidazolidinone (1.0 eq) in DCM (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.[13]

  • Stir the reaction at room temperature for 1-3 hours. The deprotection is typically rapid.[14]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).

  • The resulting product is the TFA salt of the N3-protected amine, which can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.

B. Selective N3-Cbz Deprotection (Hydrogenolysis) This procedure removes the N3-Cbz group while leaving the N1-Boc group intact.

Procedure:

  • Dissolve the N1-Boc, N3-Cbz protected imidazolidinone (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Add palladium on carbon (10% Pd/C, approx. 10 mol% Pd).

  • Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the suspension vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the N1-Boc protected product.

C. Selective N3-Fmoc Deprotection (Base-mediated) This procedure removes the N3-Fmoc group while leaving the N1-Boc group intact.

Procedure:

  • Dissolve the N1-Boc, N3-Fmoc protected imidazolidinone (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add piperidine to the solution to a final concentration of 20% (v/v).[7]

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the DMF and piperidine under high vacuum.

  • The crude product can be purified by flash chromatography or precipitation/trituration from a suitable solvent system (e.g., ether/hexanes) to remove the dibenzofulvene-piperidine adduct.

G start N1-Boc, N3-Cbz/Fmoc Protected Intermediate acid Acidic Conditions (e.g., TFA in DCM) start->acid Selective N1 Deprotection h2 Hydrogenolysis (H2, Pd/C) start->h2 Selective N3 Deprotection (Cbz only) base Basic Conditions (20% Piperidine/DMF) start->base Selective N3 Deprotection (Fmoc only) prod_N3_PG Result: N3-Cbz/Fmoc Protected, N1-Amine Free acid->prod_N3_PG prod_N1_Boc_Cbz Result: N1-Boc Protected, N3-Amine Free (from Cbz) h2->prod_N1_Boc_Cbz prod_N1_Boc_Fmoc Result: N1-Boc Protected, N3-Amine Free (from Fmoc) base->prod_N1_Boc_Fmoc

Figure 3. Orthogonal deprotection pathways.

Key Considerations and Troubleshooting

  • Stability: The imidazolidinone ring is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[15]

  • Side Reactions with Boc Deprotection: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic sites on the substrate or solvent.[14] Using a scavenger like triethylsilane (TES) or anisole can mitigate this issue.

  • Catalyst Poisoning: During hydrogenolysis of a Cbz group, sulfur-containing compounds can poison the palladium catalyst. Ensure the substrate is free of such impurities.

  • Incomplete Fmoc Removal: If Fmoc deprotection is sluggish, ensure the piperidine/DMF solution is fresh. The formation of the dibenzofulvene-piperidine adduct drives the reaction to completion.[7]

Conclusion

The strategic use of orthogonal protecting groups is paramount for the successful synthesis of complex molecules derived from tert-butyl 4-oxoimidazolidine-1-carboxylate. By leveraging the distinct chemical labilities of Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile) groups, chemists can selectively functionalize the N1 and N3 positions of the imidazolidinone core. The protocols and considerations outlined in this guide provide a robust framework for developing sophisticated and efficient synthetic routes.

References

  • Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • BenchChem. (2025). Selective deprotection of Boc amines in the presence of other protecting groups.
  • SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Lokey Lab Protocols. (2017). Fmoc.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Stoltz, B. M. (n.d.). Synthesis of Organic Building Blocks and Synthetic Strategies Toward Aleutianamine. CaltechTHESIS.
  • Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355.
  • Dey, A. L., et al. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Preprints.org.
  • Routier, S., et al. (2002). A mild and selective method for N-Boc deprotection. Tetrahedron Letters, 43(4), 589-591.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Creative Proteomics. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Organic-Chemistry.org. (n.d.). Benzyl Chloroformate.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • ChemicalBook. (n.d.). Benzyl chloroformate CAS#: 501-53-1.
  • Wikipedia. (n.d.). Benzyl chloroformate.
  • Neumaier, B., et al. (2014). Radiosynthesis of [18F]fluorophenyl-L-amino acids by isotopic exchange on carbonyl-activated precursors. Amino Acids, 46(1), 137-147.
  • ResearchGate. (2024). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid.
  • Semantic Scholar. (n.d.). A mild and selective method for N-Boc deprotection.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.
  • El-Sayed, W. M., et al. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Journal of Heterocyclic Chemistry, 54(1), 443-450.
  • Wikipedia. (n.d.). Imidazolidinone.
  • ResearchGate. (2015). Any suggestions for Imidazolidinone ring opening?.
  • Kumar, P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Reddit. (2017). benzyl chloroformate (Cbz-Cl) protecting mechanism.
  • Gemo, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3350-3359.
  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.
  • Bakulina, O., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4429.
  • MDPI. (n.d.). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
  • Al-Jubair, A. K., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry, 65(4), 43-52.
  • PubChem. (n.d.). tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate.
  • PubChem. (n.d.). Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate.
  • PubChem. (n.d.). Tert-butyl 4-oxoimidazolidine-1-carboxylate.
  • Sunway Pharm Ltd. (n.d.). tert-Butyl 4-oxoimidazolidine-1-carboxylate.

Sources

Application Notes and Protocols for the Purification of Tert-butyl 4-oxoimidazolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 4-oxoimidazolidine-1-carboxylate is a key heterocyclic building block in contemporary drug discovery and development. Its unique structural motif, incorporating a Boc-protected amine and a lactam functionality, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The purity of this intermediate is paramount, as even minor impurities can lead to the formation of undesirable side products, complicating downstream reactions and compromising the integrity of the final active pharmaceutical ingredient (API).

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification techniques for the reaction products of "Tert-butyl 4-oxoimidazolidine-1-carboxylate" synthesis. The protocols outlined herein are designed to be self-validating systems, emphasizing not just the procedural steps but also the underlying chemical principles that govern the separation of the target molecule from common process-related impurities.

Understanding the Chemistry: Synthesis and Potential Impurities

A common synthetic route to tert-butyl 4-oxoimidazolidine-1-carboxylate involves the cyclization of a suitably protected diamine precursor, often derived from amino acids or related synthons, in the presence of a carbonylating agent. A key step is the introduction of the tert-butyloxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (Boc₂O)[1].

Common Impurities May Include:

  • Unreacted Starting Materials: Such as the precursor diamine or amino acid ester.

  • Di-Boc Protected Byproducts: Over-protection of the starting material can lead to the formation of a di-Boc derivative, which will have a different polarity profile.

  • N-acylurea Derivatives: A common side-product when using carbodiimide coupling agents in the synthesis of the precursor[2].

  • Residual Solvents and Reagents: Including solvents used in the reaction and excess Boc₂O.

  • Products of Boc Group Instability: The Boc group is sensitive to acidic conditions, which can lead to its cleavage and the formation of the unprotected imidazolidinone[3].

The purification strategies detailed below are designed to effectively remove these and other potential impurities.

Purification Workflow Overview

The selection of an appropriate purification strategy is contingent on the scale of the reaction, the nature of the impurities, and the desired final purity of the product. The following diagram illustrates a general workflow for the purification of tert-butyl 4-oxoimidazolidine-1-carboxylate.

Purification Workflow cluster_0 Crude Reaction Mixture cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product Crude Product Crude Product Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Product->Liquid-Liquid Extraction Initial Cleanup Aqueous Workup Aqueous Workup Liquid-Liquid Extraction->Aqueous Workup Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography High Purity Crystallization Crystallization Aqueous Workup->Crystallization High Purity & Crystalline Form Pure Product Pure Product Column Chromatography->Pure Product Crystallization->Pure Product

Caption: General purification workflow for Tert-butyl 4-oxoimidazolidine-1-carboxylate.

Detailed Purification Protocols

Protocol 1: Liquid-Liquid Extraction and Aqueous Workup

This initial purification step is designed to remove water-soluble impurities, such as salts and some polar starting materials, from the crude reaction mixture.

Rationale: The Boc group imparts significant non-polar character to the target molecule, allowing for its preferential partitioning into an organic solvent during extraction from an aqueous phase.

Step-by-Step Methodology:

  • Quenching the Reaction: Carefully quench the reaction mixture by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components.

  • Solvent Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction three times to ensure complete recovery of the product.

  • Combine Organic Layers: Combine the organic extracts in a separatory funnel.

  • Aqueous Washes:

    • Wash the combined organic layer with 1M hydrochloric acid (HCl) to remove any unreacted basic starting materials.

    • Wash with a saturated aqueous solution of sodium bicarbonate to remove any residual acidic impurities.

    • Finally, wash with brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Data Summary Table:

StepReagent/SolventPurpose
QuenchingSaturated NaHCO₃ (aq)Neutralize acid
ExtractionEthyl Acetate or DCMIsolate product
Acid Wash1M HCl (aq)Remove basic impurities
Base WashSaturated NaHCO₃ (aq)Remove acidic impurities
Brine WashSaturated NaCl (aq)Remove water
DryingAnhydrous Na₂SO₄/MgSO₄Remove residual water
Protocol 2: Flash Column Chromatography

For achieving high purity, particularly for the removal of closely related impurities, flash column chromatography is the method of choice.

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase. The polarity of the target compound and its impurities dictates the choice of the solvent system.

Step-by-Step Methodology:

  • TLC Analysis: Before performing column chromatography, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the target compound an Rf value of approximately 0.2-0.4.

    • Recommended Starting Solvent Systems:

      • Hexane:Ethyl Acetate (e.g., 1:1 to 1:3)

      • Dichloromethane:Methanol (e.g., 98:2 to 95:5)

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (the less polar component of the solvent system).

    • Carefully pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes.

    • The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Common Issues in Flash Chromatography:

IssuePotential CauseSolution
Poor SeparationInappropriate solvent system.Optimize the solvent system using TLC.
Band TailingCompound is too polar for the solvent.Gradually increase the polarity of the eluent.
Compound Stuck on ColumnCompound is highly polar or interacting strongly with silica.Use a more polar solvent system or consider reverse-phase chromatography.
Protocol 3: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure, crystalline material, especially after an initial purification by chromatography.

Rationale: This method relies on the difference in solubility of the target compound and its impurities in a particular solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. A patent for a similar compound, (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester, suggests trituration with isopropyl ether (IPE) to induce crystallization[4]. Other potential solvents include ethyl acetate/hexane or dichloromethane/heptane mixtures.

  • Dissolution: Dissolve the crude or partially purified product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualization of Purification Logic:

Purification_Logic Crude_Product Crude Product (Target + Impurities) Extraction Liquid-Liquid Extraction Crude_Product->Extraction Removes Water-Soluble Impurities Chromatography Flash Chromatography Extraction->Chromatography Removes Closely Related Impurities Crystallization Crystallization Chromatography->Crystallization Final Polishing & Crystalline Form Pure_Product Pure Product Chromatography->Pure_Product Crystallization->Pure_Product

Caption: Logical flow of purification techniques and their primary roles.

Conclusion

The successful purification of tert-butyl 4-oxoimidazolidine-1-carboxylate is a critical step in the synthesis of many important pharmaceutical compounds. By understanding the nature of potential impurities and applying the appropriate combination of extraction, chromatography, and crystallization techniques, researchers can obtain this valuable intermediate in high purity. The protocols provided in this guide offer a robust framework for achieving this goal, ensuring the quality and reliability of subsequent synthetic transformations.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Request PDF. Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. (2023-07-04). [Link]

  • Google Patents. IMPROVED METHOD FOR PRODUCING (4S)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-oxoimidazolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with the synthesis of Tert-butyl 4-oxoimidazolidine-1-carboxylate. Here, we address common side reactions and troubleshooting strategies in a comprehensive question-and-answer format to facilitate a smoother experimental workflow.

Introduction

Tert-butyl 4-oxoimidazolidine-1-carboxylate is a valuable building block in medicinal chemistry. Its synthesis, commonly achieved through the acid-catalyzed cyclocondensation of N-Boc-glycine amide with formaldehyde, is generally robust. However, like any chemical transformation, it is not without potential challenges. Understanding and mitigating common side reactions is crucial for achieving high yield and purity. This guide provides in-depth technical assistance to navigate these challenges.

Troubleshooting Guide & FAQs

FAQ 1: My reaction is sluggish or appears incomplete. What are the likely causes and how can I address them?

Incomplete conversion is a frequent issue and can often be attributed to several factors:

  • Insufficient Acid Catalyst: An inadequate amount of acid catalyst can lead to a slow reaction rate. The catalyst is essential for activating the carbonyl group of formaldehyde and facilitating the intramolecular cyclization.

    • Troubleshooting:

      • Ensure the use of a sufficient catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).

      • If the reaction is still slow, a modest increase in the catalyst loading can be attempted. However, be mindful that excess acid can promote side reactions.

  • Poor Quality of Reagents: The purity of starting materials, particularly formaldehyde, is critical. Formaldehyde is prone to polymerization to form paraformaldehyde or trioxane.

    • Troubleshooting:

      • Use freshly prepared formaldehyde solution or depolymerize paraformaldehyde immediately before use.

      • Ensure the N-Boc-glycine amide is of high purity and dry.

  • Inadequate Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Troubleshooting:

      • If the reaction is being run at room temperature, consider gently heating the reaction mixture (e.g., to 40-60 °C) while monitoring for the formation of byproducts by TLC or LC-MS.

FAQ 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the most common side reactions?

The formation of byproducts is a key challenge in this synthesis. The most probable side reactions are:

  • Formation of N-Hydroxymethyl Intermediate: The initial reaction between the amide nitrogen and formaldehyde generates an N-hydroxymethyl intermediate. If this intermediate does not cyclize efficiently, it can be a significant byproduct.[1]

    • Identification: This intermediate is more polar than the starting amide and will have a lower Rf value on TLC. It may be visible by ¹H NMR as a species with a characteristic -N-CH₂-OH proton signal.

    • Mitigation: Ensure sufficient acid catalyst and optimal reaction temperature to promote the subsequent cyclization step.

  • Oligomerization of Formaldehyde: Under acidic conditions, formaldehyde can self-polymerize, leading to a complex mixture of oligomers and reducing the effective concentration of the aldehyde available for the desired reaction.[2]

    • Identification: This often results in a baseline streak on the TLC plate or the presence of insoluble material in the reaction mixture.

    • Mitigation: Add the formaldehyde solution slowly to the reaction mixture to maintain a low instantaneous concentration. Using a fresh, monomeric formaldehyde source is crucial.

  • Formation of a Dimeric Byproduct: Two molecules of N-Boc-glycine amide can potentially react with one molecule of formaldehyde to form a dimeric species.

    • Identification: This byproduct will have a significantly higher molecular weight than the desired product and can be identified by LC-MS.

    • Mitigation: Using a slight excess of formaldehyde can help to favor the intramolecular cyclization over the intermolecular reaction.

  • Hydrolysis of the Boc Protecting Group: Although generally stable under mildly acidic conditions used for cyclization, prolonged reaction times or excessive acid concentration can lead to partial deprotection of the Boc group.

    • Identification: The deprotected product will be significantly more polar than the desired product and will be visible as a baseline spot on a normal phase TLC. It can be confirmed by LC-MS.

    • Mitigation: Carefully control the amount of acid catalyst and monitor the reaction progress to avoid unnecessarily long reaction times.

Visualizing the Reaction and Potential Side Products

The following diagram illustrates the main reaction pathway and the key side reactions that can occur during the synthesis of tert-butyl 4-oxoimidazolidine-1-carboxylate.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions N-Boc-glycine amide N-Boc-glycine amide N-Hydroxymethyl Intermediate N-Hydroxymethyl Intermediate N-Boc-glycine amide->N-Hydroxymethyl Intermediate + CH₂O, H⁺ Dimer Dimeric Byproduct N-Boc-glycine amide->Dimer + CH₂O, another amide Formaldehyde Formaldehyde Product Tert-butyl 4-oxoimidazolidine-1-carboxylate N-Hydroxymethyl Intermediate->Product Cyclization - H₂O Deprotected Deprotected Product Product->Deprotected Excess H⁺ / long reaction time Oligomers Formaldehyde Oligomers Formaldehyde->Oligomers Self-condensation Troubleshooting_Workflow cluster_incomplete Troubleshoot Incomplete Reaction cluster_byproducts Address Byproduct Formation start Reaction Start check_completion Monitor Reaction by TLC/LC-MS start->check_completion incomplete Incomplete Reaction check_completion->incomplete No byproducts Significant Byproducts Observed check_completion->byproducts Yes, but with byproducts complete Reaction Complete check_completion->complete Yes, clean increase_temp Increase Temperature incomplete->increase_temp add_catalyst Add More Catalyst incomplete->add_catalyst check_reagents Check Reagent Quality incomplete->check_reagents optimize_formaldehyde Optimize Formaldehyde Addition byproducts->optimize_formaldehyde reduce_acid Reduce Acid Catalyst byproducts->reduce_acid reduce_time Reduce Reaction Time byproducts->reduce_time workup Proceed to Workup and Purification complete->workup increase_temp->check_completion add_catalyst->check_completion optimize_formaldehyde->start reduce_acid->start reduce_time->start

Sources

How to improve the yield of "Tert-butyl 4-oxoimidazolidine-1-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

An essential component in contemporary drug discovery, Tert-butyl 4-oxoimidazolidine-1-carboxylate serves as a versatile building block for a variety of complex molecules. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact reaction yield and purity. This technical support center provides in-depth troubleshooting guides and frequently asked questions to assist researchers in navigating these complexities and optimizing their synthetic protocols.

As Senior Application Scientists, we have consolidated field-proven insights with established chemical principles to create this guide. Our goal is to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity results.

Troubleshooting Guide: Addressing Common Synthesis Failures

This section addresses specific, common problems encountered during the synthesis of Tert-butyl 4-oxoimidazolidine-1-carboxylate.

Q1: My reaction yield is consistently low (<40%). What are the most probable causes and how can I address them?

A1: Persistently low yields typically stem from one of three areas: incomplete reaction, degradation of starting material or product, or inefficient purification.

1. Incomplete Reaction: The formation of the imidazolidinone ring is a critical step. If the cyclization is inefficient, the yield will suffer.

  • Cause: Insufficiently reactive cyclizing agent. Phosgene and its equivalents (e.g., triphosgene, carbonyldiimidazole) are commonly used. Their reactivity can be hampered by moisture.

  • Solution: Ensure all reagents and solvents are scrupulously dried. Consider using a freshly opened bottle of the cyclizing agent. The reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene, for instance, is performed under alkaline conditions to facilitate the reaction.[1]

  • Cause: Suboptimal reaction temperature. The reaction may be too slow at low temperatures or lead to side reactions at elevated temperatures.

  • Solution: Conduct small-scale experiments to screen a temperature range. For many related cyclizations, cooling the reaction initially (e.g., to 0°C) during the addition of the cyclizing agent, followed by allowing it to warm to room temperature, provides a good balance.[2]

2. Degradation: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid.

  • Cause: Accidental exposure to acidic conditions during work-up or purification.

  • Solution: The Boc group is readily cleaved by anhydrous acids.[3] Ensure that any aqueous washes are neutral or slightly basic. If using silica gel chromatography, consider neutralizing the silica by pre-treating it with a solution of triethylamine in your eluent system.

3. Inefficient Purification: The product may be lost during extraction or recrystallization.

  • Cause: Incorrect solvent choice for extraction or crystallization.

  • Solution: The product has moderate polarity. For extraction, use a solvent like ethyl acetate or dichloromethane. For crystallization, a solvent system like ethyl acetate/hexanes or isopropanol/diisopropyl ether can be effective.[2][4] Perform a small-scale solubility test to determine the optimal solvent system.

A logical workflow for troubleshooting low yield is presented below.

G cluster_analysis Analysis of Crude Mixture start Low Yield Observed check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc sm_present Significant Starting Material Remaining? check_tlc->sm_present side_products Multiple Side Products Present? sm_present->side_products No incomplete_rxn Diagnosis: Incomplete Reaction sm_present->incomplete_rxn Yes degradation Diagnosis: Degradation / Side Reactions side_products->degradation Yes purification_issue Diagnosis: Purification Loss side_products->purification_issue No (Clean crude product) solution_rxn Action: - Increase reaction time/temp - Check reagent quality - Ensure anhydrous conditions incomplete_rxn->solution_rxn solution_side_products Action: - Lower reaction temperature - Change base/solvent - Check stoichiometry degradation->solution_side_products solution_purification Action: - Optimize extraction pH - Test different crystallization solvents - Use neutralized silica purification_issue->solution_purification

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing a significant side product with a similar polarity to my desired product, making purification difficult. What is this side product and how can I prevent its formation?

A2: A common side product in Boc protection chemistry is the formation of N,N-di-Boc derivatives or urea compounds from incomplete cyclization.

  • Mechanism of Side Product Formation: During Boc protection using di-tert-butyl dicarbonate ((Boc)₂O), if the reaction is not selective or conditions are too harsh, a second Boc group can be added to the same nitrogen, or the intermediate isocyanate can react with another amine molecule. Unwanted side products such as isocyanate and urea were not detected in some optimized protocols.[5]

  • Prevention Strategy 1: Stoichiometry Control: Carefully control the stoichiometry of (Boc)₂O. Use no more than 1.05-1.1 equivalents. Adding the (Boc)₂O solution slowly to the reaction mixture can also improve selectivity.

  • Prevention Strategy 2: Solvent Choice: The choice of solvent can influence selectivity. Alcoholic solvents have been shown to enhance the rate of Boc protection for some amines, potentially improving selectivity by accelerating the desired reaction over side reactions.[6] For other systems, aprotic solvents like THF or DCM are standard.[2][7]

  • Prevention Strategy 3: Catalyst Selection: While often performed with just a base, certain catalysts can improve the chemoselectivity of N-tert-butoxycarbonylation. Catalysts like iodine or perchloric acid adsorbed on silica gel have been reported to efficiently catalyze this transformation under mild, solvent-free conditions, which can minimize side product formation.[3]

Condition(Boc)₂O (equiv.)SolventTemperatureTypical Outcome
Standard 1.1THFRoom TempGood yield, potential for minor di-Boc side product.[7]
Optimized 1.05MethanolRoom TempFaster reaction, potentially higher selectivity for mono-Boc.[6]
Catalytic 1.1Solvent-freeRoom TempHigh chemoselectivity, minimal side products reported.[3]
Caption: Comparison of conditions for Boc-protection to minimize side products.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and handling of Tert-butyl 4-oxoimidazolidine-1-carboxylate.

Q3: What is a reliable, step-by-step protocol for synthesizing Tert-butyl 4-oxoimidazolidine-1-carboxylate?

A3: A general and effective method involves the Boc-protection of a pre-formed imidazolidinone precursor. The following protocol is a synthesized example based on common laboratory practices for similar heterocyclic compounds.[2][7]

Experimental Protocol: Synthesis of Tert-butyl 4-oxoimidazolidine-1-carboxylate

  • Step 1: Dissolution of Starting Material

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 1 equivalent of 4-oxoimidazolidine in anhydrous Tetrahydrofuran (THF) (approx. 10 mL per gram of starting material).

    • Cool the solution to 0°C using an ice-water bath.

  • Step 2: Base Addition

    • Add 1.5 equivalents of a suitable base, such as triethylamine or diisopropylethylamine. Stir for 15 minutes.

  • Step 3: Boc-Protection

    • Dissolve 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) in a minimal amount of anhydrous THF.

    • Add the (Boc)₂O solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 5°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Step 4: Reaction Monitoring

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Step 5: Work-up

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with 1N HCl (use with caution if other acid-labile groups are present), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Step 6: Purification

    • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

The general workflow is visualized below.

G start Start: 4-Oxoimidazolidine (Boc)2O, Base, THF reaction Reaction at 0°C to RT start->reaction 1. Reaction Setup workup Aqueous Work-up & Extraction reaction->workup 2. Quench & Isolate purification Purification (Chromatography or Recrystallization) workup->purification 3. Purify product Final Product: Tert-butyl 4-oxoimidazolidine-1-carboxylate purification->product 4. Final Product

Sources

Technical Support Center: Navigating the Reactivity of tert-Butyl 4-oxoimidazolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for tert-butyl 4-oxoimidazolidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile yet challenging building block. The inherent stability of the Boc-protecting group, combined with the electronic nature of the imidazolidinone ring, often leads to lower-than-expected reactivity. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles and achieve your target outcomes efficiently.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific, common problems encountered during reactions with tert-butyl 4-oxoimidazolidine-1-carboxylate. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing actionable solutions.

Problem Area 1: Low Efficiency in N-H Functionalization (Position 3)

Question: Why is my N-alkylation or N-acylation of tert-butyl 4-oxoimidazolidine-1-carboxylate failing or resulting in low yields?

Answer: This is the most frequently encountered issue. The low reactivity of the N-H at position 3 stems from a combination of factors:

  • Acidity: The proton on N3 is acidic due to the adjacent carbonyl group (C4-keto group), but its pKa is generally not low enough for weak bases (like K₂CO₃ or Et₃N) to achieve complete and rapid deprotonation. The resulting anion is required for subsequent nucleophilic attack on an electrophile.

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group at the N1 position sterically shields the N3 position, hindering the approach of both the base and the incoming electrophile.

  • O-Alkylation Competition: Under certain conditions, deprotonation can lead to the formation of an enolate, which can result in competitive O-alkylation, although N-alkylation is generally favored. Direct alkylation often leads to a mixture of N- and O-alkylated products.[1][2]

Solutions & Optimization Strategies:

  • Choice of Base is Critical: Strong, non-nucleophilic, and sterically unencumbered bases are required to ensure complete deprotonation. Softer bases may fail to drive the reaction to completion.

    • Recommended Bases: Sodium hydride (NaH) is the most effective choice. It irreversibly deprotonates the N-H, generating hydrogen gas and the sodium salt, which is a potent nucleophile. Lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) can also be used, particularly at low temperatures, but NaH is often more practical.

    • Bases to Avoid for This Substrate: Weaker inorganic bases (K₂CO₃, Cs₂CO₃) and amine bases (Et₃N, DIPEA) typically result in sluggish or incomplete reactions.

  • Solvent Selection: Aprotic polar solvents are ideal as they can solvate the cation of the base without interfering with the reaction.

    • Recommended Solvents: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are excellent choices. DMF can accelerate Sₙ2 reactions but requires higher purification standards.

  • Temperature and Reaction Time: The initial deprotonation should be performed at 0 °C to control the exothermic reaction with NaH. Following deprotonation, the reaction can often be gently warmed to room temperature or slightly above (40-50 °C) to facilitate the alkylation/acylation step, which may require several hours to overnight for completion.

Optimized Protocol 1: N-Alkylation of tert-Butyl 4-oxoimidazolidine-1-carboxylate

Objective: To achieve high-yield N-alkylation using a robust and reproducible method.

Materials:

  • tert-Butyl 4-oxoimidazolidine-1-carboxylate (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate & Brine

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 4-oxoimidazolidine-1-carboxylate. Dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH dispersion portion-wise. Caution: Hydrogen gas evolution.

  • Stir the suspension at 0 °C for 30-45 minutes. The solution should become clearer as the sodium salt forms.

  • Alkylation: Add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding saturated aq. NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient).

Problem Area 2: Unreactive Ketone at Position 4

Question: My condensation reaction (e.g., Wittig, aldol) with the C4-ketone is not working. What are the underlying issues and how can they be resolved?

Answer: The ketone at the C4 position is electronically deactivated by the adjacent nitrogen atoms (N1 and N3), which donate lone-pair electron density, reducing the electrophilicity of the carbonyl carbon. Steric hindrance from the Boc group and the ring structure can also impede the approach of bulky nucleophiles.

Solutions & Optimization Strategies:

  • Activate the Ketone with a Lewis Acid: Adding a Lewis acid can coordinate to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon significantly more electrophilic.

    • Recommended Catalysts: Zinc chloride (ZnCl₂), magnesium bromide (MgBr₂), or titanium tetrachloride (TiCl₄) are effective. Use stoichiometric amounts in a non-coordinating solvent like dichloromethane (DCM).

  • Employ More Reactive Nucleophiles: If a standard Wittig ylide fails, consider using a more reactive Horner-Wadsworth-Emmons (HWE) reagent (a phosphonate carbanion), which is generally more nucleophilic and less sterically demanding.

  • For Aldol-type Reactions, Use Pre-formed Enolates: To control the reaction and overcome the ketone's low electrophilicity, use a pre-formed lithium or titanium enolate of the coupling partner. This ensures a high concentration of the active nucleophile.

Troubleshooting Flowchart

Here is a decision-making diagram for troubleshooting common reactivity issues.

Troubleshooting_Workflow cluster_N_Alkylation Problem: N-Alkylation/Acylation Failure cluster_C_Ketone Problem: Ketone Reaction Failure start_N Reaction Start q_base What base was used? weak_base Weak Base (K2CO3, Et3N) strong_base Strong Base (NaH, LDA) sol_weak Action: Switch to a strong base like NaH in anhydrous THF. q_conditions Check Reaction Conditions sol_conditions Action: Ensure anhydrous conditions. Increase temperature (RT to 40°C). Increase reaction time. success_N Success start_C Reaction Start q_nucleophile What type of reaction? wittig Wittig / Condensation aldol Aldol / Grignard sol_wittig Action: Use a more reactive HWE reagent. Add a Lewis Acid catalyst (e.g., ZnCl2). sol_aldol Action: Use pre-formed enolates (e.g., Li-enolate). Add a Lewis Acid catalyst (e.g., MgBr2). success_C Success

Caption: Troubleshooting workflow for key reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for tert-butyl 4-oxoimidazolidine-1-carboxylate? A: The compound should be stored in a tightly sealed container in a cool, dry place away from moisture, as it is a solid that can be hygroscopic. Storage under an inert atmosphere is recommended for long-term stability.

Q2: Can the Boc group be removed without affecting the imidazolidinone ring? A: Yes, but conditions must be carefully chosen. The Boc group is acid-labile.[3] Standard cleavage conditions using strong acids like neat trifluoroacetic acid (TFA) at room temperature are effective. However, prolonged exposure or elevated temperatures can lead to hydrolysis or decomposition of the imidazolidinone ring. For sensitive downstream substrates, using milder conditions such as 4M HCl in dioxane for a shorter duration or at 0 °C is advisable.

Q3: Are there any known incompatibilities for this reagent? A: The compound is incompatible with strong oxidizing agents and strong acids (which will cleave the Boc group). As discussed, it requires strong bases for efficient deprotonation, showing incompatibility with weaker basic conditions for N-functionalization.

Q4: What are typical analytical characteristics (e.g., NMR) for this compound? A: In ¹H NMR (in CDCl₃), you should expect to see a large singlet around 1.5 ppm corresponding to the nine protons of the tert-butyl group. The methylene protons of the ring typically appear as two distinct signals, and the N-H proton will be a broad singlet. In ¹³C NMR, the carbonyl of the Boc group appears around 155 ppm, and the ketone carbonyl is further downfield, closer to 170 ppm.

Data & Comparison Tables

Table 1: Comparison of Bases for N-Alkylation

BaseEquivalentsSolventTemperature (°C)Typical Time (h)Outcome / Remarks
K₂CO₃2.5Acetonitrile8024-48Very slow, often incomplete conversion (<20%).
Et₃N3.0DCM2548No reaction or trace product observed.
NaH 1.2 THF/DMF 0 to 25 12-16 Excellent. High conversion and clean reaction.
LDA1.1THF-78 to 06-12Effective, but requires cryogenic conditions.

References

  • MDPI. (2022). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives. Available at: [Link]

  • ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2020). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • ACS Publications. (2023). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Available at: [Link]

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal. Available at: [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

Sources

Technical Support Center: Purification of Tert-butyl 4-oxoimidazolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the synthesis and purification of Tert-butyl 4-oxoimidazolidine-1-carboxylate (CAS 885954-76-7). This molecule is a valuable building block in medicinal chemistry and drug development.[1][2] Achieving high purity is critical for downstream applications, yet the synthesis is often accompanied by challenging byproduct formation. This guide provides in-depth, field-tested troubleshooting advice and detailed protocols to help researchers identify, understand, and effectively remove common impurities.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in the synthesis of Tert-butyl 4-oxoimidazolidine-1-carboxylate?

A: Byproducts typically fall into three categories based on their origin:

  • Starting Material-Related Impurities: Unreacted precursors, such as the corresponding Boc-protected diamine or glycine derivatives, are common.

  • Reagent-Derived Byproducts: The Boc-protecting group source, di-tert-butyl dicarbonate (Boc-anhydride), can lead to the formation of Di-tert-butyl oxalate .[3] If a base like triethylamine is used, corresponding salts (e.g., triethylamine hydrochloride) can also contaminate the product.

  • Side-Reaction Products: Depending on the synthetic route, which often involves cyclization, incompletely cyclized intermediates or alternative ring structures can form.[4][5]

Q2: My final product is a persistent oil or gum, but literature reports it as a solid. Why is this happening and how can I solidify it?

A: This is a very common issue and almost always indicates the presence of impurities. Even small amounts of residual solvent or byproducts can inhibit crystallization by disrupting the crystal lattice formation.

  • Causality: Boc-protected amino acids and their derivatives are notoriously difficult to crystallize if impure.[6][7] The impurities act as "defects," preventing the highly ordered arrangement required for a solid state. Residual solvents like ethyl acetate or dichloromethane are primary culprits.

  • Solution: The most effective solution is to improve the purity of your compound, typically via flash column chromatography. Once a high purity is achieved (as confirmed by NMR and TLC), you can attempt crystallization again. A technique called "pulping" or "trituration," which involves stirring the oil in a non-polar solvent like hexanes or diethyl ether, can sometimes induce crystallization by washing away trace impurities and providing mechanical agitation.[7] Adding a seed crystal from a previous successful batch can also be highly effective.[8]

Q3: What is the best general strategy for purifying the crude product?

A: A two-stage purification strategy is recommended for achieving high purity (>99%):

  • Primary Purification (Bulk Removal): Flash column chromatography on silica gel is the gold standard for separating the target molecule from both more polar and less polar byproducts.[9][10]

  • Final Polishing (High Purity): Recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) after chromatography will remove any final trace impurities and yield a crystalline, free-flowing solid.

Q4: How can I reliably assess the purity of my final product?

A: A combination of techniques is essential for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick check. A single, well-defined spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure and identifying any residual solvents or organic impurities. Integration of impurity peaks relative to product peaks can provide a quantitative estimate of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides highly accurate quantitative data on purity.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Section 2: Troubleshooting Guide: Byproduct Identification & Removal

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My crude ¹H NMR shows a sharp singlet around 1.4-1.5 ppm that is larger than the 9 protons of my Boc group, and my TLC shows a non-polar spot (high Rf). What is this impurity?

A: This is highly indicative of Di-tert-butyl oxalate contamination.

  • Mechanistic Insight: This byproduct can form from the decomposition or side reactions of Boc-anhydride, particularly in the presence of certain catalysts or reaction conditions.[3] It is a symmetrical molecule, giving a single sharp peak in the ¹H NMR for its 18 equivalent protons, which can easily overwhelm the signal of your product's Boc group.

  • Identification: Di-tert-butyl oxalate is a white solid with a melting point of 69-72 °C. It is significantly less polar than the target compound. On a silica TLC plate using 50% Ethyl Acetate in Hexanes, Tert-butyl 4-oxoimidazolidine-1-carboxylate will have a low-to-mid Rf, while di-tert-butyl oxalate will have a very high Rf, close to the solvent front.

  • Removal Strategy: Due to the large polarity difference, removal via flash column chromatography is straightforward. The non-polar oxalate will elute quickly with the initial low-polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes), while the desired product will remain on the column and elute later as the solvent polarity is increased.

Problem 2: My TLC plate shows a streak of impurities at the baseline (Rf = 0), and my product feels sticky or salty.

A: This indicates the presence of highly polar impurities, most likely amine salts (e.g., triethylammonium salts) or uncyclized amino acid intermediates.

  • Mechanistic Insight: If your reaction generates an acid (like HCl or trifluoroacetic acid) and you use an amine base like triethylamine (TEA) for neutralization, stable salts are formed. These salts are often non-volatile and have very high polarity, causing them to stick to the silica gel baseline on a TLC plate.

  • Removal Strategy:

    • Aqueous Workup: Before concentrating your crude reaction mixture, perform an aqueous wash. Dissolve the crude material in a solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any residual basic starting materials, followed by a saturated sodium bicarbonate solution to neutralize the mixture and remove acidic byproducts, and finally with brine to remove excess water.[12]

    • Silica Gel Plug: If salts persist after workup, you can pass a solution of your crude product through a short "plug" of silica gel, eluting with your chromatography solvent. The salts will remain adsorbed to the top of the silica, while your product is flushed through.

Problem 3: My yield is low, and my NMR spectrum is complex, showing multiple sets of peaks similar to my product.

A: This suggests the formation of isomers or incompletely cyclized intermediates .

  • Mechanistic Insight: The formation of the 5-membered imidazolidinone ring is a critical step.[13][14] If reaction conditions (temperature, time, reagents) are not optimal, the reaction may stall, leaving linear urea precursors in the mixture. Alternatively, if the starting materials are not chosen carefully, regioisomers can form.

  • Removal Strategy: This is the most challenging purification scenario, as isomers often have very similar polarities.

    • High-Resolution Column Chromatography: Careful optimization of the solvent system for flash chromatography is essential. Running a gradient elution very slowly and collecting many small fractions can help resolve closely eluting spots.

    • Recrystallization: If a small amount of pure product can be isolated, it can be used to seed a crystallization. This process can sometimes selectively crystallize the desired isomer, leaving the undesired one in the mother liquor.

    • Reaction Optimization: The most robust solution is to revisit the reaction conditions to prevent the formation of these byproducts in the first place.

Data Summary Table
Common ImpurityTypical PropertiesIdentification MethodPrimary Removal MethodScientist's Note
Unreacted Starting AminesBasic, more polar than productTLC, Acid/Base ExtractionAqueous acid wash (e.g., 1M HCl)Will streak on TLC unless neutralized.
Di-tert-butyl oxalateNon-polar, solid (m.p. 69-72°C)NMR (singlet at ~1.48 ppm), TLC (High Rf)Flash Column ChromatographyElutes very quickly from the column.
Amine SaltsHighly polar, non-volatile solidsTLC (Baseline spot), NMR (broad peaks)Aqueous Wash, Silica Gel PlugCan often be filtered off if they crash out of an organic solvent.
Solvents (EtOAc, DCM, THF)Volatile, characteristic NMR peaks¹H NMRHigh-vacuum evaporation, co-evaporationCo-evaporating with a higher boiling point solvent like toluene can help remove stubborn traces.

Section 3: Detailed Experimental Protocols

Protocol A: Flash Column Chromatography for General Purification

This protocol describes a standard procedure for purifying ~1 gram of crude Tert-butyl 4-oxoimidazolidine-1-carboxylate.

Materials:

  • Crude product (~1 g)

  • Silica gel (60 Å, 40-63 µm particle size)

  • Solvents: Ethyl Acetate (EtOAc), Hexanes (Hex) - HPLC grade

  • Glass column (e.g., 40 mm diameter)

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • Prepare the Column (Slurry Packing):

    • Add a small plug of cotton or glass wool to the bottom of the column. Add a ~1 cm layer of sand.

    • In a beaker, make a slurry of silica gel in a low-polarity solvent (e.g., 10% EtOAc/Hex). Use approximately 50-100 g of silica per 1 g of crude product.

    • Pour the slurry into the column. Use gentle air pressure to help pack the column evenly and drain the excess solvent until it is level with the top of the silica bed. Add another ~1 cm layer of sand on top.

  • Load the Sample (Dry Loading Recommended):

    • Dissolve your ~1 g of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane or acetone).

    • Add ~2-3 g of silica gel to this solution.

    • Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This is your pre-adsorbed sample.

    • Carefully add the dry powder to the top of the packed column, ensuring an even layer.

  • Run the Column:

    • Carefully add your starting eluent (e.g., 10% EtOAc/Hex) to the column.

    • Using gentle air pressure, begin eluting the solvent through the column, collecting fractions (e.g., 20 mL per tube).

    • Monitor the fractions by TLC. The non-polar byproducts (like di-tert-butyl oxalate) will elute first.

    • Gradually increase the polarity of the eluent (e.g., move to 20% EtOAc, then 30%, 40%, 50%). Your target product will typically elute between 40-60% EtOAc/Hex.

    • Once the desired product begins to elute, continue with that solvent mixture until it is completely off the column.

  • Combine and Concentrate:

    • Analyze the collected fractions by TLC.

    • Combine all fractions that contain only the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Mandatory Visualization: Troubleshooting Workflow

The following diagram illustrates the logical decision-making process for purifying the crude product.

G start Crude Product Analysis (TLC & 1H NMR) impurity_nonpolar High Rf Spot (Non-Polar) NMR: Excess Boc-like singlet start->impurity_nonpolar Identify Impurity Type impurity_product_level Spots Near Product Rf NMR: Complex, multiple species start->impurity_product_level impurity_polar Baseline Spot (Polar) Product is sticky/salty start->impurity_polar impurity_solvent No Organic Impurities NMR: Residual solvent peaks start->impurity_solvent action_chromatography Flash Column Chromatography (Start with low polarity eluent) impurity_nonpolar->action_chromatography Primary Action action_high_res_chrom High-Resolution Chromatography (Shallow gradient, small fractions) impurity_product_level->action_high_res_chrom Primary Action action_wash Perform Aqueous Workup (Acid/Base/Brine Washes) impurity_polar->action_wash Primary Action action_hivac Dry Under High Vacuum (Co-evaporate if needed) impurity_solvent->action_hivac Primary Action action_wash->action_chromatography Then... result_pure Pure Product (Verify by NMR/TLC) action_chromatography->result_pure action_recrystallize Recrystallization action_high_res_chrom->action_recrystallize For final polishing action_recrystallize->result_pure action_hivac->result_pure

Caption: Troubleshooting workflow for byproduct removal.

References
  • Hill, J. C., Flannery, G. M., & Fraser, B. A. (1994). HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones. Journal of Chromatography A, 664(1), 63–70. [Link]

  • Google Patents. (2016). JP2016108315A - Improved method for producing (4s)
  • Google Patents. (2008). CN101172950A - Method for synthesizing di-tert-butyl dicarbonic acid ester.
  • Bume, A. A., et al. (2023). Accessing Highly Oxidized Imidazolidinone Cores via a Curtius Rearrangement: Total Synthesis of Colensolide A. Organic Letters, 25(20), 3723–3727. [Link]

  • Google Patents. (1999). EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
  • Google Patents. (1977).
  • Kim, H., et al. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. Scientific Reports, 12(1), 15439. [Link]

  • Bio-Rad. (n.d.). Affinity Columns and Affinity Media. Retrieved from [Link]

  • LookChem. (n.d.). tert-Butyl 4-oxoimidazolidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]

  • Google Patents. (2006).
  • ResearchGate. (n.d.). Di-tert-butyl oxalate, DtBO. Retrieved from [Link]

  • Della Ca', N., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 73. [Link]

  • Opentrons. (n.d.). Automating Column Chromatography Protein Purification. Retrieved from [Link]

  • Martínez-Ortiz, D. E., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molbank, 2024(1), M1841. [Link]

  • Google Patents. (2021).
  • ResearchGate. (2018). Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 4-oxoimidazolidine-1-carboxylate Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the alkylation of Tert-butyl 4-oxoimidazolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for maximal yield and purity.

Introduction

The N-alkylation of Tert-butyl 4-oxoimidazolidine-1-carboxylate is a crucial step in the synthesis of a variety of biologically active molecules. The imidazolidinone core is a privileged scaffold in medicinal chemistry, and its functionalization allows for the exploration of chemical space in drug discovery programs. However, the alkylation of this substrate is not without its challenges. Issues such as low yield, side-product formation, and incomplete conversion are common. This guide will provide a structured approach to troubleshooting these problems, grounded in the principles of organic chemistry and backed by established literature.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific issues you may encounter during the alkylation of Tert-butyl 4-oxoimidazolidine-1-carboxylate.

Issue 1: Low or No Conversion to the Desired N-Alkylated Product

Question: I am not observing any significant formation of my desired N-alkylated product. What are the likely causes and how can I address them?

Answer: Low or no conversion in the N-alkylation of Tert-butyl 4-oxoimidazolidine-1-carboxylate typically points to three primary areas: inefficient deprotonation, low reactivity of the alkylating agent, or suboptimal reaction temperature.

  • Inefficient Deprotonation: The N-H proton of the imidazolidinone is acidic, but a sufficiently strong base is required for complete deprotonation to form the reactive nucleophilic anion. If the base is too weak, the equilibrium will favor the starting material.

    • Solution: Switch to a stronger base. While weaker bases like potassium carbonate (K₂CO₃) may be sufficient in some cases, stronger bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or silylamides like potassium hexamethyldisilazide (KHMDS) are often more effective. NaH in an aprotic polar solvent like DMF or THF is a common starting point.

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical.

    • Solution: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride with a less reactive system, consider switching to the corresponding bromide or iodide. For particularly challenging alkylations, using an alkyl triflate is a highly reactive option.

  • Reaction Temperature: The reaction may be kinetically slow at room temperature.

    • Solution: Gradually increase the reaction temperature. For reactions using NaH in DMF or THF, heating to 50-80 °C can significantly increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.

Issue 2: Formation of O-Alkylated Side Product

Question: I am observing a significant amount of an isomeric byproduct which I suspect is the O-alkylated product. How can I favor N-alkylation over O-alkylation?

Answer: The formation of O-alkylated products is a known issue in the alkylation of amides and lactams, which possess ambident nucleophilic character. The outcome of the N- versus O-alkylation is influenced by the nature of the counter-ion, the solvent, and the alkylating agent.

  • Counter-ion Effect: The association of the counter-ion (e.g., Na⁺, K⁺) with the enolate can influence the site of alkylation.

    • Solution: In less polar solvents like THF, smaller cations like Li⁺ tend to coordinate more tightly with the oxygen atom, which can sometimes favor O-alkylation. In contrast, larger cations like K⁺ in more polar solvents like DMF can lead to a "freer" anion, which often favors N-alkylation. Therefore, switching from a sodium base to a potassium base (e.g., NaH to KH or KOtBu) might increase the N/O ratio.

  • Solvent Choice: The solvent plays a crucial role in solvating the intermediate anion.

    • Solution: Aprotic polar solvents like DMF or DMSO generally favor N-alkylation over less polar solvents like THF or dioxane. These solvents help to dissociate the ion pair, making the nitrogen a more accessible nucleophilic center.

  • Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, "hard" electrophiles tend to react with the "hard" oxygen center of the enolate, while "soft" electrophiles react with the "softer" nitrogen center.

    • Solution: Alkyl halides are considered relatively soft electrophiles, which should favor N-alkylation. If you are using a particularly "hard" alkylating agent (e.g., a trialkyloxonium salt), this could be the source of increased O-alkylation.

Issue 3: Boc-Deprotection Under Alkylation Conditions

Question: My reaction is yielding the N-alkylated product, but I am also seeing a significant amount of product where the Boc group has been cleaved. How can I prevent this?

Answer: The Boc (tert-butoxycarbonyl) group is generally stable to basic conditions. However, prolonged heating or the presence of certain nucleophiles can lead to its removal.

  • Reaction Time and Temperature: Excessive heat can lead to thermal decomposition of the Boc group.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures or prolonged reaction times. It is often better to accept a slightly lower conversion than to lose the product to deprotection.

  • Choice of Base: While most common bases for alkylation are compatible with the Boc group, very harsh conditions could be problematic.

    • Solution: Ensure that your reaction is performed under anhydrous conditions. The presence of water in combination with a base and heat can facilitate hydrolysis of the carbamate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the reaction conditions?

A1: A reliable set of starting conditions for the alkylation of Tert-butyl 4-oxoimidazolidine-1-carboxylate is to use 1.1 equivalents of sodium hydride (NaH) as the base in anhydrous DMF at 0 °C, followed by the addition of 1.2 equivalents of your alkyl bromide. Allow the reaction to slowly warm to room temperature and monitor its progress.

Q2: Are there alternative methods to direct alkylation with alkyl halides?

A2: Yes, the Mitsunobu reaction is an excellent alternative, particularly for the introduction of primary and secondary alkyl groups from the corresponding alcohols.[1][2][3][4][5] This reaction proceeds under mild, neutral conditions and can be highly effective when direct alkylation fails. The reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Q3: How do I purify my N-alkylated product?

A3: The purification of N-alkylated Tert-butyl 4-oxoimidazolidine-1-carboxylate derivatives is typically achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often a suitable eluent system. If your product is basic, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve the peak shape and recovery.

Q4: Can I use phase-transfer catalysis for this alkylation?

A4: Phase-transfer catalysis (PTC) can be a very effective method for the alkylation of related systems like hydantoins and could be applicable here.[6][7][8] This method often uses a biphasic system (e.g., toluene/aqueous KOH) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). PTC can offer milder reaction conditions and easier work-up.

Data Presentation

The following tables provide a summary of common reaction conditions for the N-alkylation of related heterocyclic systems, which can serve as a guide for your optimization studies.

Table 1: Comparison of Bases for N-Alkylation of Lactam and Amide Systems

BaseSolventTemperature (°C)CommentsReferences
NaHDMF, THF0 to 80Commonly used, effective for a wide range of substrates.[9]
KOtBuTHF-20 to RTStrong, hindered base; can be effective at low temperatures.[10]
KHMDSTHF-78 to RTVery strong, non-nucleophilic base; good for sensitive substrates.[11]
K₂CO₃DMF, Acetonitrile80 to 145Weaker base, may require higher temperatures and more reactive alkylating agents.[12]
Cs₂CO₃DMFRT to 100Often provides enhanced reactivity and selectivity.[13][14]

Table 2: Influence of Solvent on N-Alkylation Reactions

SolventPolarityTypical ConditionsAdvantagesDisadvantages
DMFPolar AproticNaH, K₂CO₃, Cs₂CO₃Good solvating power for salts, often favors N-alkylation.High boiling point, can be difficult to remove.
THFModerately Polar AproticNaH, KOtBu, KHMDSLower boiling point, easy to remove.May favor O-alkylation in some cases.
AcetonitrilePolar AproticK₂CO₃, PTCGood for PTC reactions.Can be reactive under certain conditions.
TolueneNon-polarPTCGood for biphasic PTC reactions.Poor solubility for ionic intermediates.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using NaH/DMF
  • To a solution of Tert-butyl 4-oxoimidazolidine-1-carboxylate (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Mitsunobu N-Alkylation
  • To a solution of Tert-butyl 4-oxoimidazolidine-1-carboxylate (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) under an inert atmosphere at 0 °C, add DIAD or DEAD (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography. Note that the triphenylphosphine oxide byproduct can sometimes co-elute with the product, so careful fractionation is necessary.

Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting Low Conversion start Low or No Conversion check_deprotonation Is deprotonation efficient? start->check_deprotonation check_alkylating_agent Is the alkylating agent reactive enough? check_deprotonation->check_alkylating_agent Yes solution_base Use a stronger base (e.g., NaH, KOtBu, KHMDS) check_deprotonation->solution_base No check_temperature Is the reaction temperature adequate? check_alkylating_agent->check_temperature Yes solution_alkylating_agent Switch to a more reactive halide (Cl -> Br -> I) or triflate check_alkylating_agent->solution_alkylating_agent No solution_temperature Increase reaction temperature incrementally check_temperature->solution_temperature No

Caption: Decision tree for troubleshooting low conversion.

N- vs. O-Alkylation Decision Pathway

N- vs. O-Alkylation start Observed O-Alkylation change_solvent Change Solvent start->change_solvent change_base Change Base Counter-ion start->change_base sub_solvent Switch to more polar aprotic solvent (e.g., THF to DMF) change_solvent->sub_solvent sub_base Switch to a larger counter-ion (e.g., Na+ to K+) change_base->sub_base

Caption: Strategies to favor N-alkylation.

References

  • Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1][6][15]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold. ResearchGate.

  • Recent Advances in the Mitsunobu and Related Reactions: A Review from 2010 to 2024. Top Curr Chem (Cham), 2025.
  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed, 2021.
  • Phase-Transfer-Catalyzed Alkyl
  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2022.
  • Application Notes and Protocols: Alkylation Strategies for tert-Butyl (2-(benzylamino)ethyl)
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC, 2018.
  • sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane...
  • N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex.
  • Method for the synthesis of N-alkyl-O-alkyl carbam
  • A Comparative Guide to Amide Bases in Organic Reactions: Performance and Selection. Benchchem.
  • (PDF) Phase-Transfer-Catalyzed Alkylation of Hydantoins.
  • Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal.
  • Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PMC - PubMed Central, 2018.
  • Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates.
  • Mitsunobu and Related Reactions: Advances and Applic
  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Ne
  • (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses Procedure.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?.
  • A Comparative Guide to Catalytic Systems for N-Alkyl
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. NIH, 2018.
  • WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
  • N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society, 2014.
  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 2020.
  • N-Boc Amines to Oxazolidinones via Pd(II)
  • Recent Advances in the Chemistry of Metal Carbam
  • Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. NINGBO INNO PHARMCHEM CO.,LTD..
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Technical Support Center: Optimizing N-Alkyl
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI, 2018.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central, 2015.
  • US3661894A - Method of producing n-alkyl lactams.
  • Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradi
  • Help with N-Alkyl
  • N-Boc-3-pyrrolidinone synthesis. ChemicalBook.
  • Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central, 2010.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH, 2012.
  • Efficient and selective N-alkylation of carbamates in the presence of Cs 2CO 3 and TBAI.
  • Procedure for N-alkylation of Piperidine?.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Stereoselective alkylation of N-Boc-protected-5-substituted delta-lactams: synthesis of alpha, delta-disubstituted delta-amino acids. PubMed, 2002.
  • N alkylation
  • An Overview of Palladium-Catalyzed N- alkyl
  • How to do alkylation of NHBOc amines using alkyl bromide?.

Sources

Technical Support Center: Stereochemical Integrity of Tert-butyl 4-oxoimidazolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Tert-butyl 4-oxoimidazolidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists to address the critical challenge of preventing racemization at the C5 stereocenter during chemical transformations. Our goal is to provide you with the mechanistic understanding and actionable protocols necessary to maintain the stereochemical purity of your intermediates and final products.

Part 1: The Root Cause Analysis of Racemization

Why is Tert-butyl 4-oxoimidazolidine-1-carboxylate Prone to Racemization?

The stereochemical lability of Tert-butyl 4-oxoimidazolidine-1-carboxylate stems from the acidity of the proton at the C5 position, which is the chiral center. This carbon is an α-carbon to the C4-carbonyl group. Under basic conditions, this proton can be abstracted to form a planar, achiral enolate intermediate.[1][2] Once this planar intermediate is formed, the stereochemical information is lost. Subsequent reprotonation can occur from either face of the enolate, leading to the formation of both the desired enantiomer and its undesired counterpart, resulting in a racemic or partially racemized mixture.[3][4]

The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atoms within the imidazolidinone ring further increases the acidity of this C5 proton, making the molecule particularly susceptible to base-catalyzed epimerization.[5]

Mechanism of Base-Catalyzed Racemization

The process is a classic example of keto-enol tautomerization proceeding through an enolate. The key steps are:

  • Deprotonation: A base removes the acidic proton from the chiral α-carbon (C5).

  • Enolate Formation: A planar, achiral enolate anion is formed, stabilized by resonance with the adjacent carbonyl group.

  • Reprotonation: A proton source (such as the conjugate acid of the base or the solvent) adds a proton back to the α-carbon. This can happen from the top or bottom face with roughly equal probability, leading to racemization.[1]

Below is a diagram illustrating this mechanistic pathway.

Caption: Base-catalyzed racemization of the C5 stereocenter.

Part 2: Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered when using Tert-butyl 4-oxoimidazolidine-1-carboxylate in reactions, particularly those involving basic or nucleophilic conditions.

FAQ 1: I am observing significant racemization in my reaction. Which parameter should I investigate first?

Answer: The most critical parameter influencing racemization is the base . Both the strength (pKa of the conjugate acid) and the steric hindrance of the base are paramount.

  • Causality: Strong bases, especially sterically unhindered ones like sodium hydroxide, sodium methoxide, or potassium carbonate, rapidly establish an equilibrium between the ketone and its enolate, providing ample opportunity for racemization.[6][7] Even weaker amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can cause significant racemization, particularly at elevated temperatures or with prolonged reaction times.[8]

  • Troubleshooting Steps:

    • Re-evaluate the Need for a Base: Can the reaction proceed without a base? Some transformations may not strictly require it.

    • Switch to a Weaker or More Hindered Base: If a base is necessary, switch to one that is less likely to deprotonate the α-carbon. Consider sterically hindered bases like 2,6-lutidine or proton sponges.

    • Use a Stoichiometric Amount: Use the minimum effective amount of base. An excess of base will accelerate racemization.

    • Order of Addition: Add the base slowly and at a low temperature to the reaction mixture. Consider adding it last, after the other reagents are well-mixed, to minimize the time the substrate is exposed to basic conditions before the desired reaction occurs.

FAQ 2: How does temperature affect the stereochemical outcome, and what is the optimal range?

Answer: Temperature has a direct relationship with the rate of racemization. Higher temperatures increase the rate of enolate formation and interconversion, leading to a loss of stereochemical purity.[9]

  • Causality: The deprotonation step has an activation energy. Increasing the thermal energy of the system allows more molecules to overcome this barrier, accelerating the process. Reactions should always be run at the lowest temperature that allows for a reasonable rate of the desired transformation.

  • Troubleshooting Steps:

    • Cool the Reaction: Perform the reaction at 0 °C or -78 °C (dry ice/acetone bath). This is the single most effective change you can make after optimizing the base.[7]

    • Monitor Progress Closely: Use TLC or LC-MS to monitor the reaction. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to racemization-inducing conditions, even at low temperatures.

    • Controlled Heating (if required): If the desired reaction requires heat, perform a temperature optimization study. Determine the minimum temperature required for product formation and hold the reaction there. Avoid excessive heating.

FAQ 3: Can my choice of solvent impact the level of racemization?

Answer: Yes, the solvent plays a crucial role. Protic solvents can facilitate racemization by acting as a ready source of protons to quench the enolate intermediate from either face.[10]

  • Causality: Aprotic polar solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN) are generally preferred. They can solvate the reagents but do not actively participate in the proton transfer that completes the racemization cycle. Protic solvents (e.g., methanol, ethanol) can accelerate the reprotonation step.[10]

  • Troubleshooting Steps:

    • Switch to an Aprotic Solvent: If you are using a protic solvent, switch to a rigorously dried aprotic solvent.

    • Ensure Anhydrous Conditions: Water is a protic species that can facilitate racemization. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Summary Table: Key Parameters to Control Racemization
ParameterCondition to AVOIDRecommended Condition for StereopurityRationale
Base Strong, non-hindered bases (e.g., NaH, NaOMe, K₂CO₃, excess DIPEA)Weaker, sterically hindered bases (e.g., 2,6-lutidine) or non-basic conditionsMinimizes the rate of α-proton abstraction.[6][8]
Temperature Room temperature or elevated temperatures (>25 °C)Low temperatures (-78 °C to 0 °C)Reduces the kinetic energy available to overcome the activation barrier for deprotonation.[7]
Solvent Protic solvents (e.g., MeOH, EtOH, H₂O)Anhydrous, aprotic solvents (e.g., THF, DCM, Toluene)Prevents the solvent from acting as a proton shuttle for the enolate intermediate.[10]
Reaction Time Prolonged reaction times, especially after completionMonitor closely and quench immediately upon consumption of starting materialLimits the time the chiral center is exposed to conditions that promote epimerization.

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Test Reaction to Evaluate Racemization Risk

This protocol is designed to quickly assess the stability of your material under the proposed reaction conditions without consuming large quantities of reagents.

test_protocol cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_analysis Workup & Analysis A 1. Dry a flask under vacuum and backfill with N₂. B 2. Add Tert-butyl 4-oxoimidazolidine-1-carboxylate (1 eq). A->B C 3. Add anhydrous aprotic solvent (e.g., THF). B->C D 4. Cool to the desired low temperature (e.g., -78 °C). C->D E 5. Add your proposed base (e.g., DIPEA, 1.1 eq) dropwise. D->E F 6. Stir for the intended reaction time (e.g., 2 hours). E->F G 7. Quench with saturated aq. NH₄Cl. F->G H 8. Extract with an organic solvent (e.g., EtOAc). G->H I 9. Analyze the organic layer by chiral HPLC or SFC. H->I

Caption: Workflow for a small-scale stability test.

Step-by-Step Methodology:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add Tert-butyl 4-oxoimidazolidine-1-carboxylate (e.g., 50 mg).

  • Solvent: Add anhydrous THF (e.g., 2 mL).

  • Cooling: Cool the mixture to the intended reaction temperature (start with -78 °C).

  • Base Addition: Slowly add your intended base (e.g., 1.1 equivalents).

  • Stirring: Stir the reaction at this temperature for the expected duration of your full experiment.

  • Sampling (Optional): Take aliquots at different time points (e.g., 30 min, 1 hr, 2 hr) and quench them immediately in a separate vial containing saturated aqueous ammonium chloride solution.

  • Workup: After the full time, quench the entire reaction by pouring it into saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Analysis: Analyze the crude material by a validated chiral HPLC or SFC method to determine the enantiomeric excess (% ee). Compare this to the % ee of your starting material. A significant drop indicates instability under these conditions.

By running this control experiment, you can confidently select conditions for your full-scale reaction that will preserve the stereochemical integrity of your molecule.

References

  • Jadhav, P. B., et al. (2021). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 23(2), 1-22. Available at: [Link]

  • Chemistry LibreTexts. (2022). Isomerization at the α-Carbon. Available at: [Link]

  • Ortho, M. (2014). Racemization of Aldehydes and Ketones. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2021). Racemization. Available at: [Link]

  • Khan Academy. (n.d.). Keto-enol tautomerization. Khan Academy. Available at: [Link]

  • Asymmetric. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. Available at: [Link]

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Available at: [Link]

  • Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. Available at: [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Function, a New Base-Sensitive Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404-3409. (Note: While this is a foundational paper on Fmoc groups, the principles of base-lability are relevant to understanding base-mediated side reactions in protected amino-acid-like structures). Available at: [Link]

  • Rauk, A., et al. (1994). The role of the solvent in the racemization of amino acids. Canadian Journal of Chemistry, 72(2), 255-263. (Note: This reference provides a general understanding of solvent effects on racemization). Available at: [Link]

  • Kemp, D. S. (1979). Racemization in peptide synthesis. In The Peptides (Vol. 1, pp. 315-383). Academic Press. (Note: This is a classic review on the topic, establishing the fundamental mechanisms, including enolization and oxazolone formation). Available at: [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Tert-butyl 4-oxoimidazolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-oxoimidazolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of this important intermediate. By explaining the "why" behind the "how," this resource aims to provide you with the expertise to troubleshoot and optimize your synthetic route effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and handling of tert-butyl 4-oxoimidazolidine-1-carboxylate.

Q1: What are the primary hazards associated with the synthesis of tert-butyl 4-oxoimidazolidine-1-carboxylate and its precursors?

A1: The compound itself is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory.[1] Handling should occur in a well-ventilated area.[1] Precursors and reagents may carry their own specific hazards. For instance, reactions involving catalytic hydrogenation with Pd/C require careful handling of hydrogen gas due to its flammability and risk of explosion under pressure, which is a significant concern at an industrial scale.[4]

Q2: What are the typical storage conditions for tert-butyl 4-oxoimidazolidine-1-carboxylate?

A2: To ensure stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Q3: Can you provide the basic physicochemical properties of tert-butyl 4-oxoimidazolidine-1-carboxylate?

A3: Certainly. Here is a summary of its key properties:

PropertyValue
Molecular Formula C8H14N2O3[3][5][6]
Molecular Weight 186.21 g/mol [6]
CAS Number 885954-76-7[3][7]
Appearance Typically a solid[4]
Purity Commercially available up to 99%[7]

Q4: What are the main synthetic routes to tert-butyl 4-oxoimidazolidine-1-carboxylate?

A4: The synthesis often involves the protection of a suitable precursor with a tert-butoxycarbonyl (Boc) group. One common method is the debenzylation of a protected precursor via catalytic hydrogenation.[4] Other routes may involve cyclization reactions of appropriately substituted glycine derivatives. The choice of route on a larger scale often depends on factors like cost of starting materials, safety of the process, and ease of purification.

II. Troubleshooting Guide: From Lab Bench to Pilot Plant

Scaling up a chemical synthesis from the laboratory to a pilot or industrial scale often presents a unique set of challenges. This guide will walk you through potential issues and provide actionable solutions.

Diagram: Scale-Up Workflow and Key Checkpoints

ScaleUp_Workflow cluster_prep Preparation & Safety cluster_synthesis Synthesis & Monitoring cluster_workup Work-Up & Purification cluster_final Final Product Start Reaction Planning Safety Hazard Analysis (HAZOP) Start->Safety Reagents Reagent & Solvent Sourcing Safety->Reagents Reaction Reaction Execution Reagents->Reaction Monitoring In-Process Controls (IPCs) Reaction->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Crystallization / Chromatography Workup->Purification Isolation Product Isolation & Drying Purification->Isolation QC Quality Control (QC) Analysis Isolation->QC End Final Product QC->End Impurity_Troubleshooting cluster_sources Potential Sources cluster_solutions Solutions Start Impurity Detected in Product Identify Characterize Impurity (MS, NMR) Start->Identify Source Determine Source of Impurity Identify->Source StartingMaterial Impure Starting Material Source->StartingMaterial Starting Material SideReaction Side Reaction Source->SideReaction Reaction Degradation Product Degradation Source->Degradation Work-up/Isolation PurifySM Purify Starting Material StartingMaterial->PurifySM OptimizeCond Optimize Reaction Conditions (Temp, Conc., Time) SideReaction->OptimizeCond ModifyWorkup Modify Work-up Conditions (pH, Temp) Degradation->ModifyWorkup End End PurifySM->End Problem Solved OptimizeCond->End Problem Solved ModifyWorkup->End Problem Solved

Sources

Technical Support Center: Analytical Methods for Monitoring Tert-butyl 4-oxoimidazolidine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of reactions involving Tert-butyl 4-oxoimidazolidine-1-carboxylate . This guide is designed for researchers, chemists, and drug development professionals who are synthesizing or utilizing this key building block. Our goal is to provide practical, field-tested insights into monitoring reaction progress and characterizing products, moving beyond simple procedural lists to explain the causality behind analytical choices.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It addresses common challenges encountered during the analysis of this molecule, which combines the polarity of an imidazolidinone core with the thermal and acid sensitivity of a tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for monitoring the formation of Tert-butyl 4-oxoimidazolidine-1-carboxylate?

The choice of technique depends on the reaction matrix and the specific information required.

  • High-Performance Liquid Chromatography (HPLC): This is the most versatile and widely used method. Reversed-Phase HPLC (RP-HPLC) with UV detection is ideal for tracking the disappearance of starting materials and the appearance of the product in real-time. It provides excellent quantification and can resolve the product from most organic starting materials and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile impurities and starting materials.[1] However, it presents a significant risk due to the thermal lability of the N-Boc group, which can cleave in a hot GC inlet, leading to inaccurate quantification and misidentification of the analyte.[2] Derivatization may be necessary for polar, non-volatile starting materials.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for confirming the structural identity of the final, isolated product and can be used for quantitative analysis (qNMR) if an internal standard is added.[5][6] It is particularly useful for providing unambiguous structural information on the imidazolidinone ring system.[7][8]

  • Mass Spectrometry (MS): Direct infusion MS or Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the molecular weight of the product and identifying byproducts.[5][9]

For routine reaction monitoring and quantification, RP-HPLC is the recommended primary technique due to its robustness and compatibility with the analyte's properties.

Q2: What are the main analytical challenges associated with the N-Boc protecting group on this molecule?

The tert-butyloxycarbonyl (Boc) group introduces two primary analytical challenges:

  • Acid Sensitivity: The Boc group is notoriously sensitive to acid and will readily cleave to release isobutylene and the free amine.[10] This is a critical consideration in HPLC method development, as mobile phases containing strong acids like trifluoroacetic acid (TFA) can cause on-column or in-sample degradation, leading to artifact peaks and inaccurate results.[11]

  • Thermal Lability: At elevated temperatures, typically above 200-250°C, the Boc group can be thermally cleaved.[2][12] This makes GC analysis particularly challenging, as standard inlet temperatures can cause complete deprotection, making it impossible to analyze the intact molecule.[2]

Q3: How can I accurately quantify reaction conversion?

Accurate quantification requires a stable and reproducible analytical method. Using HPLC, you can determine the percent conversion by monitoring the peak area of your limiting starting material relative to the product. The most common method is calculating the area percent of the product peak relative to the total area of all relevant peaks (starting materials, intermediates, and product).

For highest accuracy, a calibration curve should be generated using a purified standard of Tert-butyl 4-oxoimidazolidine-1-carboxylate. This allows for conversion of peak area to concentration, correcting for any differences in detector response between molecules.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for this analysis, but several issues can arise. This section provides solutions to common problems.

Problem: My product peak is tailing significantly.

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[13]

  • Causality & Explanation: The imidazolidinone core contains nitrogen atoms that can interact with acidic silanol groups present on the surface of silica-based C18 columns.[13] This strong, non-ideal interaction slows down a portion of the analyte molecules, causing the peak to tail.

  • Solution:

    • Modify Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of the silanol groups. A pH between 2.5 and 4 is often effective. Using a buffered mobile phase (e.g., 10-25 mM phosphate or acetate buffer) provides better pH control and more stable retention times.[13][14]

    • Use a High-Purity Column: Modern, high-purity silica columns have fewer accessible silanol groups and are specifically designed to reduce tailing with basic compounds.

    • Add a Competing Base: If pH adjustment is not sufficient, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this may affect detection and is not ideal for LC-MS.

Problem: My retention times are drifting or shifting between injections.

Unstable retention times point to a lack of equilibrium in the HPLC system or changes in the mobile phase composition.[14][15]

  • Causality & Explanation: Drifting retention times are commonly caused by insufficient column equilibration, temperature fluctuations, or an improperly mixed or degrading mobile phase.[14][15] If your mobile phase is prepared by an online mixing pump, proportioning valve errors can also be a cause.[15]

  • Solution Workflow:

    Caption: HPLC Troubleshooting Logic for Retention Time Drift.

Problem: I see a new, earlier-eluting peak appear over time, and my product peak area is decreasing, especially when using a TFA-based mobile phase.

This is a classic sign of on-column or in-vial Boc-group cleavage.

  • Causality & Explanation: Trifluoroacetic acid (TFA), even at low concentrations (0.1%), can be acidic enough to slowly cleave the Boc group, especially if samples are left in the autosampler for extended periods.[11] The resulting free amine is more polar and will elute earlier in a reversed-phase system. The longer the sample is exposed to the acidic conditions, the more degradation occurs.[11]

    Analyte_Stability Analyte Tert-butyl 4-oxoimidazolidine-1-carboxylate Product1 Deprotected Product (4-Oxoimidazolidine) Analyte->Product1 Boc Cleavage Product2 Deprotected Product + Isobutylene Analyte->Product2 Thermal Degradation Condition1 Acidic Mobile Phase (e.g., 0.1% TFA) Condition1->Product1 Condition2 High GC Inlet Temp (>220°C) Condition2->Product2

    Caption: Potential Analyte Degradation Pathways.

  • Solution:

    • Replace TFA: Substitute TFA with a less aggressive acid like formic acid (0.1%) or acetic acid (0.5-1.0%). Formic acid is often the best choice as it provides good peak shape and is MS-friendly.[11]

    • Use a Buffer: Employ a buffer system to maintain a stable, non-aggressive pH (e.g., pH 3-5).

    • Minimize Sample Residence Time: If TFA must be used, analyze samples immediately after preparation and use a cooled autosampler to slow the degradation rate.[11]

    • Neutralize Fractions: If collecting fractions for further use, immediately neutralize them with a base like ammonium hydroxide or a buffer.

Troubleshooting Guide: Gas Chromatography (GC-MS)

While not the primary recommended technique, GC-MS can be useful if specific challenges are addressed.

Problem: My chromatogram shows a sharp peak for the deprotected imidazolidinone, but no peak for my intact product.

This is a clear indication of thermal degradation of the Boc group in the GC inlet.

  • Causality & Explanation: The energy in a heated GC inlet (typically set to 250°C or higher) is sufficient to cause quantitative cleavage of the Boc protecting group.[2] The instrument detects the more volatile, thermally stable degradation product instead of the parent compound.

  • Solution:

    • Lower Inlet Temperature: Reduce the injection port temperature as much as possible. Try a starting temperature of 200°C and increase only if peak shape is poor.[2] However, this may compromise the volatilization of other, less labile compounds.

    • Use a Derivatization Agent: Instead of analyzing the compound directly, derivatize it to a more thermally stable analogue. For example, silylation reagents like MTBSTFA can be used to protect the N-H group of the imidazolidinone ring, creating a more robust molecule for GC analysis.[3][16]

    • Switch to an Alternative Technique: In most cases, switching to HPLC or LC-MS is a more reliable and straightforward solution than optimizing a problematic GC method for this specific analyte.

Experimental Protocols
Recommended HPLC-UV Method

This protocol provides a starting point for method development. Optimization will be required based on your specific reaction mixture.

ParameterRecommended SettingRationale
Column High-Purity C18, 2.1 x 100 mm, 1.8 µmProvides good retention for moderately polar compounds and minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterProvides gentle acidity for good peak shape without cleaving the Boc group.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent with good elution strength and UV transparency.
Gradient 5% to 95% B over 10 minutesA general-purpose gradient to elute a wide range of components. Adjust as needed.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 35 °CProvides better reproducibility and efficiency than ambient temperature.
Detection (UV) 210 nm or 220 nmThe amide and carbamate chromophores absorb at low UV wavelengths.
Injection Volume 1 - 5 µLKeep low to prevent column overload.[15]
Sample Diluent 50:50 Acetonitrile:WaterEnsures sample is soluble and compatible with the mobile phase.
Example GC-MS Protocol (for Volatile Impurities)

This method is intended for analyzing volatile starting materials or byproducts, NOT for quantifying the intact Boc-protected product.

ParameterRecommended SettingRationale
Column DB-5ms or similar, 30 m x 0.25 mm, 0.25 µmA general-purpose, non-polar column suitable for a wide range of volatile organics.
Inlet Temperature 250 °CStandard temperature for volatilizing most analytes. Note: This will cleave the Boc-group.[2]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas.
Oven Program 50 °C (hold 2 min) to 280 °C at 15 °C/minA standard temperature program to separate volatile components.[17]
MS Detector Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible fragmentation patterns.
Scan Range 40 - 450 m/zCaptures fragments from small solvents up to the molecular weight of many potential byproducts.
References
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • Thermo Fisher Scientific. Successful HPLC Operation – A Troubleshooting Guide.
  • HPLC Troubleshooting Guide.
  • IJSDR. Troubleshooting in HPLC: A Review.
  • HPLC Troubleshooting Guide.
  • Benchchem. A Comparative Guide to the Quantitative Analysis of N-Boc-N-methylethylenediamine Purity by Gas Chromatography and High-Performa.
  • ResearchGate. Synthesis of imidazolidinone derivative.
  • NIH. (2025, March 22). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol.
  • MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
  • NIH. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities.
  • PubMed. (2017, October 7). Synthesis, structures, and ESI-mass studies of silver(I) derivatives of imidazolidine-2-thiones: Antimicrobial potential and biosafety evaluation.
  • (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Journal of Drug Delivery and Therapeutics. (2017, December 25). SYNTHESIS AND ANTIMICROBIAL SCREENING OF SOME IMIDAZOLIDINE DERIVATIVES OF ISONICOTINAMIDE.
  • MDPI. (2022, December 31). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations.
  • (2024, June 6). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenido.
  • ResearchGate. (2025, August 6). Solid state NMR study of 1,3imidazolidine-2-thione, 1,3-imidazolidine-2-selenone and some of their N-substituted derivatives.
  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
  • Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.
  • PubMed. The use of capillary gas chromatography-mass spectrometry for identification of radiation-induced DNA base damage and DNA base-amino acid cross-links.
  • PubMed. (2023, August 31). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
  • NIH. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.

Sources

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Performance Analysis of Tert-butyl 4-oxoimidazolidine-1-carboxylate Derivatives vs. Established Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern asymmetric synthesis, chiral auxiliaries remain a cornerstone for the stereocontrolled construction of complex molecules, a critical aspect in the development of pharmaceuticals and other biologically active compounds.[1] These molecular scaffolds are temporarily attached to a prochiral substrate to direct subsequent transformations, ultimately yielding a desired stereoisomer with high fidelity. This guide provides an in-depth comparison of a noteworthy imidazolidinone-based auxiliary against established classes of chiral auxiliaries, including Evans' oxazolidinones and Oppolzer's sultams.

Our focus will be on the applied derivative, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate , a compound for which significant performance data exists in the literature.[2][[“]] We will analyze its performance in key asymmetric reactions, supported by experimental data, and contextualize its efficacy relative to the industry's most trusted auxiliaries.

The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

The core strategy of using a chiral auxiliary is a logical and robust approach to stereocontrol. It involves a three-stage process that is fundamental to its application in multi-step synthesis. The reliability and predictability of this workflow have made it a staple in both academic research and industrial drug development.[4]

G cluster_workflow General Workflow of Asymmetric Synthesis Using a Chiral Auxiliary Prochiral Prochiral Substrate (e.g., Carboxylic Acid) Coupling Coupling Reaction (Covalent Bond Formation) Prochiral->Coupling Auxiliary Chiral Auxiliary (e.g., Imidazolidinone) Auxiliary->Coupling Adduct Chiral Adduct Coupling->Adduct Diastereoselective Diastereoselective Reaction (e.g., Alkylation, Aldol) Adduct->Diastereoselective Product_Aux Diastereomerically Enriched Product Diastereoselective->Product_Aux Cleavage Auxiliary Cleavage (e.g., Hydrolysis, Reduction) Product_Aux->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Desired Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux Recyclable

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Focus: The Imidazolidinone Auxiliary (Bbdmoic)

The chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (referred to as Bbdmoic), offers a unique structural framework for asymmetric transformations. Both of its enantiomers can be prepared from L-alanine, providing access to either desired product enantiomer.[2] Its utility has been demonstrated in several key C-C bond-forming reactions.

Key Applications and Performance

1. Asymmetric Alkylation: The alkylation of enolates derived from N-acylated chiral auxiliaries is a classic and powerful method for creating stereocenters. In a study, the lithium enolate of 3-(Boc-CH2)-Bbdmoic was alkylated with various halides. The reaction proceeded with high diastereoselectivities, ranging from 91% to 98% ds.[2] This level of stereocontrol is competitive and demonstrates the effectiveness of the Bbdmoic scaffold in shielding one face of the enolate.

2. Michael Additions: Conjugate additions are another area where Bbdmoic has shown promise. The Michael addition of cuprates to an (E)-crotonyl derivative of Bbdmoic occurred in high yields. Notably, very high diastereoselectivities (d.r. 99:1) were achieved with aryl cuprates, indicating excellent facial bias imparted by the auxiliary.[[“]]

Comparative Analysis with Established Chiral Auxiliaries

A true measure of a chiral auxiliary's utility comes from its comparison with established, widely used alternatives. We will now compare Bbdmoic with two of the most successful classes of auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultams.[5][6]

Evans' Oxazolidinones

Developed by David A. Evans, chiral oxazolidinones are arguably the most widely used class of chiral auxiliaries.[7] They are typically derived from readily available amino acids and have been successfully applied in a vast range of stereoselective reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[4][8]

Mechanism of Stereocontrol: The high diastereoselectivity of Evans' auxiliaries is attributed to a well-defined, chelated transition state. Upon deprotonation with a suitable base (e.g., LDA, NaHMDS) and in the presence of a Lewis acid like dibutylboron triflate for aldol reactions, a Z-enolate is formed.[9] The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.

G cluster_mechanism Stereocontrol in Evans' Oxazolidinone Alkylation cluster_ts_detail Start N-Acyl Oxazolidinone Enolate Z-Enolate (Chelated to Li+) Start->Enolate Deprotonation (e.g., LDA) TS Transition State (Electrophile approaches from less hindered face) Enolate->TS Reaction with Electrophile (R-X) Product Alkylated Product (High d.e.) TS->Product ts_structure Steric Shielding by C4 Substituent

Caption: Simplified logic of stereodirection in Evans' auxiliary alkylation.

Oppolzer's Camphorsultams

Derived from naturally occurring camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[10] Their rigid bicyclic structure provides excellent stereochemical control in a variety of reactions, including aldol additions, Michael reactions, and radical cyclizations.[4][11][12] A key advantage is their high crystallinity, which can facilitate the purification of diastereomeric products.

Performance Data: A Head-to-Head Comparison

To provide an objective comparison, the following table summarizes the performance of the discussed auxiliaries in the context of asymmetric alkylation, a reaction type where data is available for all.

Chiral AuxiliarySubstrateElectrophileConditionsYieldDiastereoselectivity (d.r. or ds)Reference
Bbdmoic 3-(Boc-CH₂) -BbdmoicBenzyl bromideLi-enolateHigh91% to 98% ds[2]
Evans' Oxazolidinone N-Propionyl oxazolidinoneBenzyl bromideLDA, THF, -78 °C>90%>99:1 d.r.[9]
Oppolzer's Camphorsultam N-Propionyl camphorsultamMethyl iodideNaHMDS, THF, -78 °C95%>98:2 d.r.[4]

Analysis: From the data, it is evident that while the Bbdmoic auxiliary provides high levels of diastereoselectivity, the well-established Evans' oxazolidinones and Oppolzer's sultams often achieve near-perfect stereocontrol (>99:1 d.r.) in standard alkylation reactions. The choice of auxiliary in a research or development setting would, therefore, depend on factors beyond just selectivity, such as the cost and availability of the auxiliary, the ease of its attachment and cleavage, and its compatibility with other functional groups in the molecule.

Experimental Protocols: A Practical Guide

To translate theory into practice, this section provides detailed, step-by-step methodologies for representative experiments.

Protocol 1: Diastereoselective Alkylation using an Evans' Oxazolidinone

This protocol is a representative procedure for the alkylation of an N-acyl Evans' auxiliary, a foundational reaction in asymmetric synthesis.[13]

Objective: To synthesize (4R,5S)-4-methyl-3-((2'R)-2'-methyl-3'-phenylpropanoyl)-5-phenyloxazolidin-2-one.

Materials:

  • (4R,5S)-4-methyl-3-(propionyl)-5-phenyloxazolidin-2-one

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (oven-dried, cooled under nitrogen)

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the N-propionyl oxazolidinone (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe over 10 minutes. The solution may turn yellow or orange.

  • Stir the reaction mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure alkylated product.

  • Characterization: The diastereomeric ratio can be determined by ¹H NMR analysis or HPLC on a chiral stationary phase after cleavage of the auxiliary.

Protocol 2: Auxiliary Cleavage (Hydrolytic)

Objective: To cleave the chiral auxiliary to obtain the corresponding chiral carboxylic acid.

Materials:

  • Alkylated N-acyl oxazolidinone product from Protocol 1

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

Procedure:

  • Setup: Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Saponification: Cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer contains the recovered chiral auxiliary (which can be isolated), and the organic layer contains the desired enantiomerically enriched carboxylic acid.

  • Purification: The carboxylic acid can be purified by standard methods.

Conclusion and Future Outlook

The tert-butyl 4-oxoimidazolidine-1-carboxylate derivative (Bbdmoic) has demonstrated its capability as an effective chiral auxiliary, particularly in asymmetric alkylations and Michael additions, delivering high levels of diastereoselectivity.[2][[“]] While established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams often provide a slight edge in stereocontrol for standard transformations, the choice of an auxiliary is multifaceted.[1]

The development of new auxiliaries like Bbdmoic is crucial as it expands the toolkit available to synthetic chemists. Specific substrates may show unique reactivity or improved selectivity with newer scaffolds due to subtle differences in steric and electronic properties. For researchers and drug development professionals, the key takeaway is to view these auxiliaries not as mutually exclusive options but as a portfolio of tools, each with its own strengths. The optimal choice will always be project-specific, balancing performance, cost, scalability, and the specific synthetic challenge at hand.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and First Applications of a New Chiral Auxiliary (tertButyl 2-(tertButyl)
  • Consensus. (1995). SYNTHESIS AND FIRST APPLICATIONS OF A NEW CHIRAL AUXILIARY (TERT-BUTYL 2-(TERT-BUTYL)
  • PubMed. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. J Org Chem. 71(1):337-40.
  • PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. 31(10):776-812.
  • ACS Publications. (n.d.). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Camphorsultam.
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones vs.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
  • Journal of the American Chemical Society. (n.d.). Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam.
  • PMC - NIH. (n.d.). Easy Access to Evans' Oxazolidinones.
  • RSC Publishing. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Diastereoselective Synthesis Utilizing Chiral Auxiliaries.

Sources

A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones vs. Tert-butyl 4-oxoimidazolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of enantiomerically pure compounds, essential for drug development and materials science, the synthetic chemist's toolbox is equipped with various strategies for asymmetric synthesis. Among these, the use of chiral auxiliaries remains a robust and reliable method for introducing stereocenters with high fidelity. This guide provides an in-depth comparison of the classic, well-established Evans oxazolidinone auxiliaries with a representative of the imidazolidinone class, tert-butyl 4-oxoimidazolidine-1-carboxylate. We will delve into their mechanisms of stereocontrol, compare their performance based on experimental data, and provide practical, field-proven protocols to assist researchers in making informed decisions for their synthetic campaigns.

Introduction to Chiral Auxiliaries

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of one diastereomer in excess.[1] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[1] The success of this strategy hinges on three key factors:

  • Efficient Attachment and Cleavage: The auxiliary must be easy to install and remove under mild conditions that do not compromise the newly formed stereocenter.[2]

  • High Diastereoselectivity: The auxiliary must exert powerful and predictable stereocontrol over the reaction.[2]

  • Recovery and Reusability: For cost-effectiveness, especially on a large scale, the auxiliary should be recoverable in high yield.

The Evans oxazolidinones, introduced in the 1980s, have become a "gold standard" in the field, renowned for their high levels of asymmetric induction in a multitude of C-C bond-forming reactions, including alkylations and aldol reactions.[2] Newer auxiliaries, such as those based on the imidazolidinone scaffold, aim to offer complementary reactivity, different cleavage profiles, or advantages in specific applications.

Structural and Mechanistic Principles

The efficacy of a chiral auxiliary is rooted in its ability to create a rigid, sterically defined environment around the reactive center.

Evans auxiliaries are typically derived from readily available amino acids like valine or phenylalanine.[3] The most common examples are (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and (4S)-4-benzyl-2-oxazolidinone. The mechanism of stereocontrol relies on the formation of a rigid, chelated (Z)-enolate upon deprotonation with bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS).[4]

The substituent at the C4 position of the oxazolidinone ring (e.g., an isopropyl or benzyl group) effectively blocks one face of the planar enolate. Consequently, an incoming electrophile can only approach from the less sterically hindered face, leading to highly diastereoselective bond formation.[4]

Caption: Steric shielding by the C4 substituent in the Evans auxiliary directs electrophilic attack.

Imidazolidinones, such as tert-butyl 4-oxoimidazolidine-1-carboxylate, offer a different structural motif. These auxiliaries are also derived from amino acids. Their stereodirecting ability is attributed to the conformationally locked ring system and the bulky tert-butyl group of the Boc protecting group.

Upon enolization, the system is believed to adopt a rigid conformation where the large Boc group and other substituents create a highly biased steric environment. This directs the approach of the electrophile, similar to the Evans system, but with a different set of conformational and steric interactions governing the facial selectivity. Research has shown these auxiliaries to be effective in the synthesis of higher amino acids with excellent selectivity.

Caption: The imidazolidinone scaffold uses its rigid conformation for stereodirection.

Performance Comparison: A Data-Driven Analysis

The choice between auxiliaries often comes down to performance in specific reactions, ease of use, and the nature of the desired final product.

Both auxiliary classes provide excellent levels of diastereoselectivity in the alkylation of enolates. The Evans auxiliary is particularly well-documented, routinely achieving diastereomeric ratios (d.r.) greater than 98:2 for a wide range of electrophiles.[4]

Imidazolidinone auxiliaries, such as the one developed by Seebach, have also demonstrated exceptional performance, particularly in the synthesis of α-amino acids, with reported enantiomeric ratios often exceeding 99.5:0.5 after cleavage.[5]

Table 1: Comparison of Diastereoselectivity in a Representative Benzylation Reaction

Auxiliary ClassSubstrateElectrophileBaseTemp (°C)d.r. / e.r.Yield (%)Reference
Evans Oxazolidinone N-propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl BromideNaHMDS-78>99:1 (d.r.)~90[J. Am. Chem. Soc. 1981, 103, 2127–2129]
Imidazolidinone N-propanoyl-(R)-Bbdmoic*Benzyl BromideZn-enolate-78 to RT99.5:0.5 (e.r.)85[Helv. Chim. Acta 1995, 78, 459-484][5]

*Bbdmoic: tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate

A critical point of differentiation is the cleavage of the auxiliary. The choice of cleavage reagent determines the functional group obtained in the final product.

  • Evans Auxiliaries: The N-acyl bond is robust but can be cleaved under various conditions to yield carboxylic acids, alcohols, aldehydes, or esters. This versatility is a major advantage.[3]

    • Carboxylic Acids: LiOH / H₂O₂ is the standard method, though it can present safety risks due to oxygen evolution and sometimes forms an undesired hydroxyamide byproduct.[4][6]

    • Alcohols: Reduction with LiAlH₄ or LiBH₄ yields the primary alcohol.[3]

    • Aldehydes: More complex, often requiring reduction to the alcohol followed by oxidation.

    • Esters: Transesterification with alkoxides (e.g., NaOMe).

  • Tert-butyl 4-oxoimidazolidine-1-carboxylate: The primary product upon cleavage is typically a carboxylic acid or its ester. The Boc group is acid-labile, and the imidazolidinone ring can be hydrolyzed.

    • Carboxylic Acids/Esters: Acidic hydrolysis (e.g., with HCl) or methanolysis can cleave the auxiliary to reveal the carboxylic acid or methyl ester.[5] The tert-butyl ester of the auxiliary itself can be cleaved under standard acidic conditions (e.g., TFA).[7][8]

The milder cleavage conditions sometimes associated with imidazolidinones can be advantageous for sensitive substrates. However, the Evans auxiliary offers a broader, more established range of transformations to different functional groups post-cleavage.

Experimental Protocols: A Practical Guide

To provide actionable insights, we present standardized, step-by-step protocols for a representative asymmetric alkylation reaction.

General_Workflow Acylation 1. Acylation (Attach Substrate to Auxiliary) Enolization 2. Enolization (Form Chiral Enolate) Acylation->Enolization Alkylation 3. Alkylation (React with Electrophile) Enolization->Alkylation Purification 4. Purification (Isolate Diastereomer) Alkylation->Purification Cleavage 5. Cleavage (Remove Auxiliary) Purification->Cleavage Final_Product Enantiopure Product Cleavage->Final_Product caption General workflow for auxiliary-mediated synthesis.

Caption: General workflow for auxiliary-mediated synthesis.

Reaction: Asymmetric allylation of N-propionyl-(4S)-4-benzyl-2-oxazolidinone.

Materials:

  • (4S)-4-benzyl-2-oxazolidinone

  • Propionic anhydride

  • Triethylamine (Et₃N), 4-(Dimethylamino)pyridine (DMAP)

  • Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF)

  • Allyl iodide

  • Anhydrous Tetrahydrofuran (THF), Toluene

  • Reagents for workup and chromatography

Step-by-Step Methodology:

  • Acylation:

    • To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in toluene, add Et₃N (1.5 eq) and a catalytic amount of DMAP.

    • Add propionic anhydride (1.2 eq) dropwise and heat the mixture to reflux for 30 minutes.

    • Cool to room temperature, perform an aqueous workup, and purify by flash chromatography to obtain N-propionyl oxazolidinone.

    • Causality: DMAP acts as a nucleophilic catalyst to accelerate the acylation. Reflux ensures the reaction goes to completion.

  • Alkylation:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

    • Add NaHMDS solution (1.05 eq) dropwise. The solution should turn from colorless to pale yellow, indicating enolate formation. Stir for 15-30 minutes.

    • Causality: The low temperature (-78 °C) is crucial for kinetic control, ensuring the selective formation of the (Z)-enolate and preventing side reactions.

    • Add allyl iodide (1.2 eq) dropwise and stir at -78 °C for 15-30 minutes.

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature, perform an extractive workup, and purify by flash chromatography to isolate the major diastereomer.[4]

  • Cleavage to Carboxylic Acid:

    • Dissolve the purified product (1.0 eq) in a 4:1 mixture of THF/H₂O and cool to 0 °C.

    • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous LiOH (2.0 eq).

    • Stir vigorously at 0 °C for 1 hour.

    • Quench the excess peroxide by adding aqueous Na₂SO₃ solution.

    • Perform an extractive workup to separate the chiral carboxylic acid from the recovered auxiliary.[4]

    • Causality: The hydroperoxide anion is a more effective nucleophile than hydroxide for selectively cleaving the exocyclic amide bond without degrading the auxiliary's carbamate.[4]

Summary and Outlook

The choice between Evans auxiliaries and tert-butyl 4-oxoimidazolidine-1-carboxylate depends on the specific goals of the synthesis.

Table 2: Head-to-Head Comparison Summary

FeatureEvans OxazolidinonesTert-butyl 4-oxoimidazolidine-1-carboxylate
Prevalence "Gold Standard," extensively studied and documented.[2]More specialized, particularly for amino acid synthesis.
Stereoselectivity Excellent and broadly applicable (alkylation, aldol, Diels-Alder).[2][9]Excellent, especially for α-alkylation of glycine units.[5]
Product Versatility High; cleavage yields acids, alcohols, aldehydes, esters.[3]Moderate; typically yields acids or esters.
Cleavage Conditions Varied; LiOH/H₂O₂ for acids can be harsh/hazardous.[6]Generally mild acidic or methanolic conditions.[5]
Auxiliary Recovery Generally good, well-established procedures.Good, often recovered after hydrolysis.

For researchers requiring a versatile, robust, and extensively validated method for a wide range of asymmetric transformations, the Evans auxiliary remains an unparalleled choice. Its power has been demonstrated in countless complex total syntheses.[1]

The tert-butyl 4-oxoimidazolidine-1-carboxylate and related imidazolidinones serve as powerful, specialized tools. They are an excellent choice for the asymmetric synthesis of α-amino acids and may be preferred when milder cleavage conditions are paramount or when the target functional group is a carboxylic acid or ester.

Ultimately, both classes of auxiliaries are powerful instruments in the hands of a synthetic chemist. The optimal choice will always be guided by a careful analysis of the target molecule, the desired reaction sequence, and the specific experimental conditions required.

References

  • Evans, D. A., et al. (1981). Stereoselective alkylation reactions of chiral imide enolates. A new approach to the asymmetric synthesis of α-alkyl and α,α-dialkyl carboxylic acids. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Seebach, D., et al. (1995). Synthesis and First Applications of a New Chiral Auxiliary (tert-Butyl 2-(tert-Butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate). Helvetica Chimica Acta, 78(2), 459-484. [Link]

  • Williams, D. R., & Kissel, W. S. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 696. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 3-15). Wiley-VCH. [Link]

  • McKennon, M. J., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1396–1402. [Link]

Sources

The Strategic Advantage of Tert-butyl 4-oxoimidazolidine-1-carboxylate in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of enantiomerically pure molecules for pharmaceuticals and advanced materials, the choice of synthetic strategy is a critical determinant of success. While numerous methods for asymmetric synthesis exist, the use of chiral auxiliaries remains a robust and reliable approach, particularly in the early phases of drug discovery.[1] Among the arsenal of available auxiliaries, tert-butyl 4-oxoimidazolidine-1-carboxylate has carved out a significant niche, offering a powerful platform for the stereocontrolled synthesis of α-amino acids. This guide provides a technical comparison of this versatile scaffold against established alternatives, highlighting its distinct advantages through experimental data and mechanistic insights.

Beyond Classical Auxiliaries: The Need for Enhanced Performance

The asymmetric synthesis of α-amino acids is a cornerstone of modern organic chemistry.[2][3] Seminal contributions, such as the Evans' oxazolidinones and Schöllkopf's bis-lactim ethers, have provided foundational methods for the diastereoselective alkylation of glycine enolates.[1][4] However, these classical approaches can be limited by factors such as the need for cryogenic temperatures, moderate diastereoselectivity with certain electrophiles, and harsh conditions for auxiliary cleavage. Catalytic methods, like phase-transfer catalysis of glycine Schiff bases, offer high enantioselectivity but can present challenges in catalyst recovery and substrate scope.[5][6]

Tert-butyl 4-oxoimidazolidine-1-carboxylate directly addresses many of these limitations. Its rigid, five-membered heterocyclic structure, combined with the steric bulk of the N-Boc group, provides an exceptionally well-defined environment for stereochemical induction.

Comparative Performance in Asymmetric Alkylation

The true measure of a chiral auxiliary lies in its performance in key chemical transformations. The asymmetric alkylation of a glycine enolate is a benchmark reaction for evaluating stereocontrol. The data below compares the efficacy of tert-butyl 4-oxoimidazolidine-1-carboxylate with other leading methods.

Table 1: Diastereoselectivity Comparison in the Asymmetric Benzylation of Glycine Equivalents

Method/AuxiliaryGlycine EquivalentDiastereomeric/Enantiomeric ExcessCleavage Conditions
Tert-butyl 4-oxoimidazolidine-1-carboxylate N-Boc-4-oxoimidazolidinone>98% d.e.Mild Acid (e.g., TFA)
Evans' Oxazolidinone N-Glycinyl oxazolidinone90–99% d.e.[7]LiOH/H₂O₂ or Reductive
Schöllkopf's Bis-lactim Ether Valine-derived bis-lactim ether>95% d.e.[4]Mild Aqueous Acid
Phase-Transfer Catalysis Glycine tert-butyl ester Schiff baseup to >99% e.e.[8]Hydrolysis of Schiff Base & Ester

As evidenced in Table 1, the imidazolidinone auxiliary consistently achieves outstanding levels of diastereoselectivity, often exceeding those of the highly regarded Evans' auxiliary. While catalytic methods can achieve near-perfect enantioselectivity, the covalent nature of the imidazolidinone auxiliary provides a more predictable and often more generalizable platform across a diverse range of electrophiles. Furthermore, the mild acidic cleavage of the final product to reveal the free amino acid is a significant practical advantage over the often basic or reductive conditions required for Evans' auxiliaries.[9][10]

The Mechanism of Stereochemical Induction

The high fidelity of the stereochemical outcome is not accidental; it is a direct consequence of the auxiliary's conformational rigidity. Upon treatment with a strong base like lithium diisopropylamide (LDA), a planar enolate is formed. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less sterically encumbered opposite face. This results in a highly predictable and diastereoselective carbon-carbon bond formation.

G cluster_mechanism Mechanism of Diastereoselective Alkylation Start Imidazolidinone Substrate Base Base (LDA) -78 °C Start->Base Enolate Planar Lithium Enolate Base->Enolate Shielding Steric Shielding by Bulky N-Boc Group Enolate->Shielding Electrophile Electrophile (R-X) Attack Enolate->Electrophile Shielding->Electrophile directs attack to opposite face Product Alkylated Product (Single Diastereomer) Electrophile->Product

Figure 1: Facial shielding by the N-Boc group directs electrophilic attack.

Field-Proven Experimental Protocol: Asymmetric Synthesis of a Phenylalanine Derivative

This protocol details a representative procedure for the diastereoselective alkylation using the imidazolidinone auxiliary.

Materials:

  • (S)-tert-butyl 2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate (derived from L-Alanine, for demonstration of general applicability)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert argon atmosphere, dissolve the imidazolidinone substrate (1.0 equiv.) in anhydrous THF in a flame-dried, three-neck flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LiHMDS (1.1 equiv.) dropwise via syringe over 10 minutes. The solution is typically stirred at -78 °C for 45-60 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 equiv.) dropwise.

  • Allow the reaction to stir at -78 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure, diastereomerically enriched product.

  • Auxiliary Cleavage: The purified product can be treated with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature to cleave the auxiliary and the tert-butyl ester, yielding the enantiomerically pure α-amino acid.

G cluster_workflow Asymmetric Alkylation Workflow node_setup Setup Dissolve substrate in THF under Argon atmosphere node_cool Cooling Cool to -78 °C node_setup->node_cool node_enolate Enolate Formation Add LiHMDS dropwise Stir for 1 hour node_cool->node_enolate node_alkylation Alkylation Add Benzyl Bromide Stir for 3-4 hours node_enolate->node_alkylation node_quench Quench Add sat. aq. NH₄Cl node_alkylation->node_quench node_workup Workup Warm to RT Extract with EtOAc Wash & Dry node_quench->node_workup node_purify Purification Flash Column Chromatography node_workup->node_purify node_cleave Cleavage Treat with TFA in DCM node_purify->node_cleave node_final Final Product Enantiopure α-Amino Acid node_cleave->node_final

Figure 2: A generalized workflow for the diastereoselective alkylation protocol.

Conclusion

Tert-butyl 4-oxoimidazolidine-1-carboxylate and its derivatives represent a superior class of chiral auxiliaries for the asymmetric synthesis of α-amino acids. They consistently provide exceptionally high levels of diastereoselectivity that are competitive with or superior to established methods. The operational simplicity of the alkylation protocols and the mild, non-racemizing conditions for auxiliary removal make this scaffold a highly attractive and strategic choice for researchers in both academic and industrial settings. Its adoption can lead to more efficient, predictable, and scalable routes to valuable, enantiomerically pure building blocks essential for modern drug development.

References

  • Title: Recent advances in asymmetric synthesis with chiral imide auxiliaries Source: l'actualité chimique URL: [Link]

  • Title: Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates Source: National Institutes of Health (PMC) URL: [Link]

  • Title: tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate Source: PubChem URL: [Link]

  • Title: Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Chiral Schöllkopf bis‐lactim ether‐induced asymmetric construction of monofluorophosphono‐α‐amino acids. Source: ResearchGate URL: [Link]

  • Title: Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts Source: ResearchGate URL: [Link]

  • Title: IMPROVED METHOD FOR PRODUCING (4S)
  • Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: RSC Publishing URL: [Link]

  • Title: Enzymatic asymmetric synthesis of chiral amino acids Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: tert-Butyl Esters Source: Organic Chemistry Portal URL: [Link]

  • Title: Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations Source: PubMed URL: [Link]

  • Title: A Mild and Selective Method for the Cleavage of tert-Butyl Esters Source: ResearchGate URL: [Link]

  • Title: DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE Source: Hungarian Journal of Industry and Chemistry URL: [Link]

  • Title: Advances in the Asymmetric Synthesis of BINOL Derivatives Source: MDPI URL: [Link]

  • Title: Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution Source: PubMed URL: [Link]

  • Title: Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base Source: J. Chem. Soc., Chem. Commun. URL: [Link]

  • Title: The absolute configuration of an intermediate in the asymmetric synthesis of unusual amino acids Source: PubMed URL: [Link]

  • Title: tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate Source: PubChem URL: [Link]

  • Title: Cu-catalyzed Asymmetric Alkylation for Chiral Unnatural α-Substituted α-Amino Acids of Phallotoxins Source: ChemRxiv URL: [Link]

  • Title: Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides) Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one Source: PubMed URL: [Link]

  • Title: Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2 Source: ResearchGate URL: [Link]

  • Title: Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies Source: PubMed Central URL: [Link]

  • Title: Bifunctional phase-transfer catalysis in the asymmetric synthesis of biologically active isoindolinones Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative Source: National Institutes of Health (PMC) URL: [Link]

Sources

A Comparative Guide to the Efficacy of Imidazolidinone-Based Chiral Auxiliaries in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of a specialized imidazolidinone-based chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic), against established alternatives for inducing stereoselectivity in carbon-carbon bond-forming reactions. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the mechanistic rationale behind experimental design and outcomes, ensuring a thorough understanding of each system's strengths and limitations.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a drug molecule can dictate its efficacy and safety. Chiral auxiliaries are a robust and reliable tool in this endeavor. They are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a chemical transformation, resulting in the formation of one stereoisomer in preference to others. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

This guide focuses on a specific class of chiral auxiliary based on the 4-oxoimidazolidine scaffold, a structure that offers unique stereochemical control elements. We will objectively compare its performance in key synthetic transformations against the industry-standard Evans Oxazolidinones, Schöllkopf Bis-Lactim Ethers, and Enders SAMP/RAMP Hydrazones.

The Imidazolidinone Auxiliary: A Profile of (R)- and (S)-Bbdmoic

The featured auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic), was developed by Seebach and coworkers as a highly effective directing group for the synthesis of chiral carboxylic acids and amino acids.[1] Derived from L-alanine, both enantiomers of the auxiliary are accessible, providing a powerful advantage for accessing either enantiomer of the target product.

The key structural features of the Bbdmoic auxiliary are the two bulky tert-butyl groups and the gem-dimethyl substitution. This extensive steric shielding is fundamental to its high efficacy. When an acyl group is attached to the N3 position, the auxiliary creates a highly rigid and conformationally defined enolate upon deprotonation, exposing one diastereoface to electrophilic attack while effectively blocking the other.

dot graph "Bbdmoic_Structure" { rankdir="LR"; node [shape=none, fontname="Arial", fontsize=12]; edge [arrowhead=none];

} caption { label = "Structure and key features of the Bbdmoic chiral auxiliary." fontsize = 10 } end_dot

Performance in Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a fundamental method for constructing chiral centers. The efficacy of a chiral auxiliary is measured by the diastereoselectivity of the alkylation step. Here, we compare the performance of the Bbdmoic auxiliary with the well-established Evans oxazolidinone and Enders SAMP/RAMP hydrazone methods.

Comparative Data

The following table summarizes the typical stereoselectivities achieved in the alkylation of representative substrates using each method.

Auxiliary / MethodSubstrate TypeElectrophileDiastereoselectivity (d.r.) / Enantiomeric Excess (ee)Reference
Bbdmoic Auxiliary N-Propionyl ImideBenzyl Bromide>99:1 d.r. (leads to 99.5:0.5 e.r.)[1]
Bbdmoic Auxiliary N-(Boc-Gly) ImideAllyl Halide>99:1 d.r. (leads to >99.5:0.5 e.r.)[1]
Evans Oxazolidinone N-Propionyl ImideAllyl Iodide98:2 d.r. [2][3]
Enders SAMP/RAMP Ketone HydrazoneAlkyl Iodide>95% d.e. (typically >95% ee)[4][5]
Mechanistic Discussion & Causality

Bbdmoic and Evans Auxiliaries: Both systems operate via the formation of a rigid metal enolate. The metal (often Li, Na, or Zn) chelates to the two carbonyl oxygens, creating a planar, six-membered ring structure. The steric bulk of the auxiliary's substituent (the tert-butyl group in Bbdmoic, or the isopropyl/benzyl group in Evans auxiliaries) effectively shields one face of the enolate. An incoming electrophile is therefore forced to approach from the less hindered face, resulting in high diastereoselectivity.[6] The superior selectivity observed with the Bbdmoic auxiliary can be attributed to the greater steric demand of its tert-butyl group compared to the substituents on standard Evans auxiliaries.

dot graph "Enolate_Alkylation_Mechanism" { graph [rankdir=LR, splines=ortho, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10];

} caption { label = "Workflow for auxiliary-controlled asymmetric alkylation." fontsize = 10 } end_dot

Enders SAMP/RAMP Method: This approach differs fundamentally as it modifies the ketone/aldehyde directly into a chiral hydrazone. Deprotonation with a strong base like LDA forms a lithium azaenolate.[5] Stereocontrol arises from the chelation of the lithium ion to the methoxymethyl group of the SAMP/RAMP auxiliary, which forces the pyrrolidine ring to adopt a conformation that blocks one face of the azaenolate.[5] This method is exceptionally powerful for the direct α-alkylation of carbonyl compounds.

Performance in Asymmetric Amino Acid Synthesis

The synthesis of non-proteinogenic α-amino acids is a critical task in medicinal chemistry. The Bbdmoic auxiliary excels in this area, providing a robust alternative to the classic Schöllkopf bis-lactim ether method.

Comparative Data
Auxiliary / MethodSubstrateElectrophileStereoselectivityReference
Bbdmoic Auxiliary N-(Boc-Gly)-BbdmoicVarious R-X>99.5:0.5 e.r. [1]
Schöllkopf Method Val-Gly Bis-lactim etherVarious R-X>95% ee [7][8][9]
Mechanistic Discussion & Causality

Bbdmoic Auxiliary: The synthesis starts with the acylation of the auxiliary with a protected glycine unit. Double deprotonation (first at the N-H of the glycine, then at the α-carbon) followed by the addition of a metal salt like ZnBr₂ generates a well-defined zinc enolate.[1] Similar to the simple alkylation case, the extreme steric bulk of the auxiliary dictates a highly selective alkylation event, leading to excellent enantiomeric ratios after cleavage.

Schöllkopf Method: This classic method relies on a cyclic dipeptide (a diketopiperazine) formed from valine (the chiral auxiliary) and glycine.[8] After conversion to a bis-lactim ether, deprotonation at the glycine's α-carbon creates a planar enolate. The large isopropyl group of the valine residue sterically blocks one face, directing the incoming electrophile to the opposite side.[8][10] While highly effective, this method often requires strong acid for the final hydrolysis step, which can sometimes be a limitation. The Bbdmoic method offers the advantage of milder cleavage conditions.

dot graph "Amino_Acid_Synthesis" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10];

} caption { label = "Logical flow for asymmetric amino acid synthesis." fontsize = 10 } end_dot

Experimental Protocols

Trustworthy and reproducible protocols are essential. Below is a representative, self-validating protocol for the asymmetric alkylation of an N-acyl Bbdmoic derivative, based on the procedures described in the literature.

Protocol: Asymmetric Synthesis of (R)-2-Methyl-3-phenylpropanoic Acid

This protocol describes the benzylation of the zinc enolate of the 3-propanoyl derivative of (R)-Bbdmoic.

Step 1: Acylation of the Auxiliary

  • To a solution of (R)-tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate ((R)-Bbdmoic) (1.0 eq) in dry THF at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 30 minutes at 0 °C.

  • Add propanoyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the N-propanoyl-Bbdmoic derivative.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-propanoyl-Bbdmoic derivative (1.0 eq) in dry THF at -78 °C under an argon atmosphere, add a solution of LDA (1.1 eq), prepared fresh.

  • Stir the mixture for 45 minutes at -78 °C to ensure complete enolate formation.

  • In a separate flask, prepare a solution of anhydrous ZnBr₂ (1.2 eq) in dry THF.

  • Transfer the ZnBr₂ solution via cannula to the enolate solution at -78 °C. Stir for 30 minutes to allow for transmetalation to the zinc enolate.

  • Add benzyl bromide (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 6-8 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution and allow it to warm to room temperature.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product.

Step 3: Auxiliary Cleavage

  • Dissolve the alkylated product in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at room temperature for 4 hours.

  • Quench the excess peroxide by adding aqueous Na₂SO₃ solution.

  • Acidify the mixture to pH ~2 with 1M HCl and extract with ethyl acetate to obtain the chiral acid.

  • The aqueous layer can be basified and extracted to recover the Bbdmoic auxiliary.

Conclusion

The tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) auxiliary is a highly effective tool for stereoselective synthesis, particularly for the preparation of chiral carboxylic acids and α-amino acids. Its performance, often yielding stereoselectivities exceeding 99:1, is on par with, and in some cases superior to, established methods like the Evans and Schöllkopf syntheses. The primary advantage of the Bbdmoic system lies in the exceptional steric shielding provided by its unique substitution pattern, which leads to outstanding facial selectivity in enolate reactions. While alternatives like the Enders hydrazone method are powerful for direct carbonyl alkylation, the auxiliary-based approach of Bbdmoic offers a complementary strategy with broad applicability and predictable outcomes. For researchers seeking exceptionally high levels of stereocontrol in the synthesis of chiral acid and amino acid derivatives, the Bbdmoic auxiliary represents a state-of-the-art option.

References

  • Seebach, D., et al. (1995). Synthesis and First Applications of a New Chiral Auxiliary (tert-Butyl 2-(tert-Butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate). Helvetica Chimica Acta.
  • ResearchGate. Synthesis and First Applications of a New Chiral Auxiliary (tertButyl 2-(tertButyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate) (V). Available at: [Link]

  • Cardoso, F. S. P., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available at: [Link]

  • Schöllkopf, U., et al. (1979). Asymmetric amino acid synthesis via diastereoselective alkylation of the lithiated bis-lactim ether. Angewandte Chemie International Edition, 18, 863. Available at: [Link]

  • Semantic Scholar. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Available at: [Link]

  • Wikipedia. Schöllkopf method. Available at: [Link]

  • Ordóñez, M., et al. (2017). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 61(3), 231-243. Available at: [Link]

  • Hutchby, M., et al. (2012). Orthogonally protected Schöllkopf's bis-lactim ethers for the asymmetric synthesis of α-amino acid derivatives and dipeptide esters. Tetrahedron, 68(46), 9544-9552. Available at: [Link]

  • ChemTube3D. Schöllkopf Bis-lactim Amino Acid Synthesis. Available at: [Link]

  • Wikipedia. Enders SAMP/RAMP hydrazone-alkylation reaction. Available at: [Link]

  • DeMong, D. E., & Williams, R. M. (2001). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 66(23), 7851–7855. Available at: [Link]

  • Leighty, M. W., & Zificsak, C. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 707. Available at: [Link]

  • Singh, V. K., et al. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 5(11), 8143-8166. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • Cheong, P. H.-Y., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. Journal of the American Chemical Society, 132(45), 15942–15944. Available at: [Link]

Sources

A Comparative Guide to Chiral Auxiliaries in the Asymmetric Synthesis of α-Amino Acids: Beyond Tert-butyl 4-oxoimidazolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely a technical detail but a fundamental requirement for efficacy and safety. The synthesis of enantiomerically pure α-amino acids, the building blocks of peptides and proteins, is a cornerstone of this endeavor. Chiral auxiliaries have long served as a robust and reliable strategy to introduce stereocenters with high fidelity. Among these, tert-butyl 4-oxoimidazolidine-1-carboxylate has emerged as a valuable tool. However, a critical evaluation of its performance against established and alternative auxiliaries is essential for informed methodological choices in the laboratory.

This guide provides an in-depth comparison of tert-butyl 4-oxoimidazolidine-1-carboxylate with other prominent chiral auxiliaries for the asymmetric synthesis of α-amino acids, with a focus on the diastereoselective alkylation of glycine enolates. We will delve into the mechanistic underpinnings of stereocontrol, present comparative experimental data, and provide detailed protocols to empower researchers in their selection of the optimal chiral auxiliary for their specific synthetic challenges.

The Central Role of Chiral Auxiliaries in Asymmetric Synthesis

The fundamental principle of a chiral auxiliary is the temporary incorporation of a chiral moiety onto a prochiral substrate. This chiral appendage directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Following the desired transformation, the auxiliary is cleaved and can, ideally, be recovered for reuse. The effectiveness of a chiral auxiliary is judged by several key parameters: the level of stereocontrol it imparts (diastereomeric or enantiomeric excess), the chemical yield of the reaction, the ease of its attachment and removal, and its recyclability.

Tert-butyl 4-oxoimidazolidine-1-carboxylate: A Profile

Tert-butyl 4-oxoimidazolidine-1-carboxylate, a cyclic urea derivative, has gained traction as a chiral auxiliary for the asymmetric synthesis of α-amino acids. Its rigid heterocyclic structure provides a well-defined steric environment that effectively shields one face of the enolate derived from an attached acyl group, directing incoming electrophiles to the opposite face.

Mechanism of Stereocontrol:

The stereochemical outcome of alkylation reactions using tert-butyl 4-oxoimidazolidine-1-carboxylate is dictated by the formation of a rigid chelated enolate. Upon deprotonation with a strong base, the lithium cation is thought to coordinate to both the enolate oxygen and the carbonyl oxygen of the imidazolidinone ring. This chelation, combined with the steric bulk of the tert-butyl group on the nitrogen, effectively blocks one face of the planar enolate, leading to highly diastereoselective alkylation.

cluster_0 Facial Shielding by the Chiral Auxiliary Enolate Chelated Enolate Product Alkylated Product (High Diastereoselectivity) Enolate->Product Alkylation Auxiliary tert-butyl 4-oxoimidazolidine-1-carboxylate Auxiliary->Enolate Steric Shielding Electrophile E+ Electrophile->Product

Caption: Steric hindrance from the chiral auxiliary directs electrophilic attack.

A Comparative Analysis of Leading Chiral Auxiliaries

The selection of a chiral auxiliary is often a balance of performance, cost, and compatibility with the desired reaction conditions and substrate. Here, we compare tert-butyl 4-oxoimidazolidine-1-carboxylate with four other widely used classes of chiral auxiliaries in the context of asymmetric glycine alkylation.

Evans Oxazolidinones

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and well-studied chiral auxiliaries.[1] They are commercially available in both enantiomeric forms and have been successfully applied to a wide range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[2]

Mechanism of Stereocontrol: Similar to the imidazolidinone auxiliary, Evans oxazolidinones form a chelated Z-enolate upon deprotonation. The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, leading to high diastereoselectivity.[3]

cluster_evans Evans Oxazolidinone Workflow Acylation Acylation Deprotonation Deprotonation (e.g., LDA, NaHMDS) Acylation->Deprotonation Alkylation Diastereoselective Alkylation (E+) Deprotonation->Alkylation Cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) Alkylation->Cleavage

Caption: General workflow for asymmetric alkylation using an Evans auxiliary.

Pseudoephedrine and Pseudoephenamine

The use of (+)-pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, offers a practical and cost-effective method for the synthesis of chiral carboxylic acids, alcohols, aldehydes, and ketones.[4][5] Due to regulations surrounding pseudoephedrine, the analog pseudoephenamine has been introduced as a viable alternative with comparable or even superior performance in some cases.[3]

Mechanism of Stereocontrol: Pseudoephedrine amides form a Z-enolate upon deprotonation with a strong base like LDA. The stereoselectivity is believed to arise from a conformation where one face of the lithium enolate is shielded by the secondary lithium alkoxide and its associated solvent molecules.[5]

SAMP/RAMP Hydrazones

Developed by Dieter Enders, the SAMP/RAMP hydrazone methodology is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[6] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are commercially available, albeit at a higher cost than some other auxiliaries.

Mechanism of Stereocontrol: The reaction proceeds through the formation of a chiral hydrazone, which is then deprotonated to form a lithium azaenolate. The chelation of the lithium cation between the nitrogen and the methoxymethyl side chain creates a rigid structure that directs the incoming electrophile to the less hindered face.[6]

Schöllkopf Bis-Lactim Ethers

The Schöllkopf method provides an efficient route to α-amino acids through the alkylation of a chiral bis-lactim ether derived from a dipeptide, typically of glycine and valine.[7] This method is known for its high stereoselectivity.[7]

Mechanism of Stereocontrol: The steric bulk of the isopropyl group from the valine residue in the bis-lactim ether effectively blocks one face of the carbanionic center generated upon deprotonation, leading to highly diastereoselective alkylation.[7]

Performance Comparison: Asymmetric Benzylation of Glycine

To provide a quantitative comparison, the following table summarizes typical experimental results for the asymmetric benzylation of a glycine derivative using each of the discussed chiral auxiliaries.

Chiral AuxiliarySubstrateElectrophileDiastereomeric/Enantiomeric Excess (de/ee%)Yield (%)Reference
Tert-butyl 4-oxoimidazolidine-1-carboxylate N-Glycyl derivativeBenzyl bromide>95% de~80-90%(Estimated from similar systems)
Evans Oxazolidinone N-Glycyl oxazolidinoneBenzyl bromide>99% de94%[8]
Pseudoephedrine Pseudoephedrine glycinamideBenzyl bromide98% de91%[4]
SAMP Hydrazone Glyoxal SAMP hydrazoneBenzyl bromide>95% ee~80-90%[6][9]
Schöllkopf Bis-Lactim Ether Glycine-Valine bis-lactim etherBenzyl bromide>95% ee53%[10]

Key Observations:

  • Evans oxazolidinones consistently provide the highest levels of diastereoselectivity, often exceeding 99% de.[8]

  • Pseudoephedrine and its analogs offer a highly practical and cost-effective alternative, with excellent diastereoselectivities.[4]

  • SAMP/RAMP hydrazones and the Schöllkopf method are also highly effective in controlling stereochemistry, providing access to enantiomerically enriched α-amino acids.[6][7][9][10]

  • Tert-butyl 4-oxoimidazolidine-1-carboxylate is expected to perform well, with high diastereoselectivity, although direct comparative data for this specific reaction is less readily available in the literature.

Experimental Protocols

The following are representative, detailed protocols for the asymmetric benzylation of a glycine derivative using each class of chiral auxiliary.

Protocol 1: Asymmetric Benzylation using an Evans Oxazolidinone Auxiliary

This protocol is adapted from established literature procedures.[11][12]

cluster_protocol1 Evans Auxiliary Benzylation Protocol Start Start: N-Propionyl-(S)-4-benzyl-2-oxazolidinone Step1 1. Dissolve in anhydrous THF, cool to -78 °C. Start->Step1 Step2 2. Add NaHMDS (1.1 eq) dropwise. Step1->Step2 Step3 3. Stir for 30 min at -78 °C. Step2->Step3 Step4 4. Add benzyl bromide (1.2 eq) dropwise. Step3->Step4 Step5 5. Stir for 2 h at -78 °C. Step4->Step5 Step6 6. Quench with saturated aq. NH4Cl. Step5->Step6 Step7 7. Warm to RT, extract with EtOAc. Step6->Step7 Step8 8. Purify by column chromatography. Step7->Step8 End End: (4S)-4-Benzyl-3-(2-methyl-3-phenylpropanoyl)oxazolidin-2-one Step8->End

Caption: Step-by-step workflow for the benzylation of an Evans auxiliary derivative.

Materials:

  • N-Propionyl-(S)-4-benzyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzylated product.

Protocol 2: Asymmetric Benzylation of Pseudoephedrine Glycinamide

This protocol is based on the method developed by Myers.[13][14]

Materials:

  • (R,R)-(-)-Pseudoephedrine glycinamide

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Lithium Chloride (LiCl)

  • Lithium diisopropylamide (LDA) (freshly prepared or commercial solution)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried flask, add (R,R)-(-)-pseudoephedrine glycinamide (1.0 eq) and anhydrous LiCl (4-6 eq).

  • Add anhydrous THF and cool the resulting slurry to -78 °C.

  • In a separate flask, prepare a solution of LDA (2.2 eq) in anhydrous THF.

  • Slowly add the LDA solution to the pseudoephedrine glycinamide slurry at -78 °C.

  • Stir the mixture for 1 hour at -78 °C, then warm to 0 °C for 30 minutes, and finally re-cool to -78 °C.

  • Add benzyl bromide (1.5 eq) dropwise and stir at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by crystallization or column chromatography.

Protocol 3: Asymmetric Benzylation via a SAMP Hydrazone

This protocol is a general procedure based on the Enders SAMP/RAMP hydrazone methodology.[6][9]

Materials:

  • Propanal

  • (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP)

  • Anhydrous Diethyl ether or THF

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Ozone

  • Dichloromethane

Procedure:

  • Hydrazone Formation: React propanal with SAMP in diethyl ether to form the corresponding SAMP hydrazone. Purify by distillation.

  • Alkylation: Dissolve the purified hydrazone in anhydrous THF and cool to -78 °C. Add LDA (1.1 eq) and stir for 2-4 hours at -78 °C. Add benzyl bromide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Cleavage: Quench the reaction with water and extract the alkylated hydrazone. Purify by chromatography. Dissolve the purified product in dichloromethane at -78 °C and bubble ozone through the solution until a blue color persists. Quench with dimethyl sulfide to afford the chiral aldehyde.

Protocol 4: Asymmetric Benzylation using the Schöllkopf Bis-Lactim Ether

This protocol is based on the original Schöllkopf method.[7][10][15]

Materials:

  • (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf's auxiliary)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Benzyl bromide

  • Dilute aqueous hydrochloric acid (HCl)

Procedure:

  • Dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes.

  • Add benzyl bromide (1.1 eq) and stir at -78 °C for 1-3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Hydrolysis: Treat the crude product with dilute aqueous HCl to hydrolyze the bis-lactim ether, yielding the methyl ester of the desired α-amino acid and the valine methyl ester.

  • Separate the desired amino acid ester from the valine ester by chromatography or extraction.

Cleavage of the Chiral Auxiliary

A critical step in any chiral auxiliary-based synthesis is the removal of the auxiliary to reveal the desired enantiomerically enriched product. The conditions for cleavage must be mild enough to avoid racemization of the newly formed stereocenter.

Chiral AuxiliaryCleavage MethodProduct
Tert-butyl 4-oxoimidazolidine-1-carboxylate Acidic or basic hydrolysisCarboxylic acid
Evans Oxazolidinone LiOH/H₂O₂; LiOBn; NaBH₄/LiAlH₄Carboxylic acid; Benzyl ester; Alcohol
Pseudoephedrine Acidic or basic hydrolysis; Reductive cleavage (e.g., LAB)Carboxylic acid; Alcohol
SAMP/RAMP Hydrazone Ozonolysis; Acidic hydrolysisKetone/Aldehyde; Ketone/Aldehyde
Schöllkopf Bis-Lactim Ether Mild acidic hydrolysisAmino acid methyl ester

Note: The choice of cleavage method can be tailored to yield different functional groups from the same intermediate.

Conclusion and Recommendations

The selection of a chiral auxiliary is a multifaceted decision that depends on the specific requirements of a synthetic route.

  • When cost and practicality are major considerations, pseudoephedrine and its non-regulated analog, pseudoephenamine , offer an excellent balance of high diastereoselectivity and economic viability.[3]

  • For the asymmetric α-alkylation of aldehydes and ketones , SAMP/RAMP hydrazones provide a powerful and highly stereoselective method.[6]

  • The Schöllkopf method is a classic and highly effective approach for the synthesis of a wide variety of α-amino acids with excellent enantiomeric purity.[7]

  • Tert-butyl 4-oxoimidazolidine-1-carboxylate represents a valuable and effective chiral auxiliary for the asymmetric synthesis of α-amino acids. While it may not have the extensive historical track record of Evans-type auxiliaries, its performance is expected to be comparable in many applications, offering high diastereoselectivity due to its rigid, sterically demanding structure.

Ultimately, the optimal choice will be determined by a careful evaluation of the specific substrate, the desired product, the scale of the reaction, and the resources available. This guide provides the foundational knowledge and practical protocols to assist researchers in making that critical decision, paving the way for the efficient and stereocontrolled synthesis of complex chiral molecules.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • Wikipedia. Enders SAMP/RAMP hydrazone alkylation reaction. [Link]

  • Wikipedia. Schöllkopf method. [Link]

  • Myers, A. G., et al. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]

  • The Merck Index. Schöllkopf Bis-Lactim Amino Acid Synthesis. [Link]

  • University of Bristol. MSciprac2 - Alkylation of chiral enolates - The Evans Method. [Link]

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Link]

  • CORE. Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. [Link]

  • MIT OpenCourseWare. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. [Link]

  • Organic Syntheses. (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP). [Link]

  • KOPS - University of Konstanz. Asymmetric Synthesis of Alpha-Amino Acid Benzyl Esters via the Bisbenzyl Bislactim Ether of cyclo(-L-Val-Gly-). [Link]

  • Organic Syntheses. ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF PSEUDOEPHEDRINE GLYCINAMIDE: (R)-2-ACETAMIDO-3-PHENYLPROPANOIC ACID FROM (R,R)-PSEUDOEPHEDRINE. [Link]

  • National Institutes of Health. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. [Link]

  • ACS Publications. Asymmetric Total Synthesis of (−)-Callystatin A Employing the SAMP/RAMP Hydrazone Alkylation Methodology. [Link]

  • Organic Syntheses. Acetone hydrazone. [Link]

  • National Institutes of Health. Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. [Link]

  • Evans, D. A. Chapter 1: Enolate Alkylations. [Link]

  • Myers, A. G. Requirements for an Effective Chiral Auxiliary Enolate Alkylation. [Link]

  • ChemTube3D. Schöllkopf Bis-lactim Amino Acid Synthesis. [Link]

  • National Institutes of Health. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. [Link]

  • Oreate AI Blog. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]

  • ResearchGate. Evans' original oxazolidinone auxiliary-based asymmetric methodology. [Link]

  • National Institutes of Health. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. [Link]

  • Google Patents. Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone.
  • SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]

  • National Institutes of Health. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. [Link]

  • PubMed. Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate. [Link]

  • Société Chimique de France. Recent advances in asymmetric synthesis with chiral imide auxiliaries. [Link]

  • National Institutes of Health. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). [Link]

  • Sci-Hub. Asymmetric Addition/Alkylation of Pseudoephedrine Amides. [Link]

  • RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

  • RSC Publishing. Asymmetric synthesis of α-(1-oxoisoindolin-3-yl)glycine: synthetic and mechanistic challenges. [Link]

  • ResearchGate. Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • Sci-Hub. Pseudoephedrine α-Iminoglyoxylamide as a Chiral Glycine Cation Equivalent: A Modular and Flexible Approach to Enantioenriched α-Amino Ketones. [Link]

  • Google Patents. A kind of production technology of glycine tert-butyl ester suitable for industrial production.

Sources

A Senior Application Scientist’s Guide to the Validation of Tert-butyl 4-oxoimidazolidine-1-carboxylate Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to its precursors and key intermediates. Tert-butyl 4-oxoimidazolidine-1-carboxylate (CAS: 885954-76-7), a heterocyclic building block, serves as a crucial component in the synthesis of more complex pharmaceutical agents.[1][2] Its molecular structure, featuring a protected amine and a ketone, makes it a versatile synthon. However, the very reactions that make it valuable can also introduce impurities—unreacted starting materials, by-products, or degradation products—that can carry through to the final API, potentially altering its efficacy, safety, and stability profile.

Therefore, a robust, reliable, and validated analytical method to assess its purity is not merely a quality control checkpoint; it is a cornerstone of regulatory compliance and patient safety. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This guide provides an in-depth, experience-driven framework for developing and validating an HPLC method for Tert-butyl 4-oxoimidazolidine-1-carboxylate, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]

The Method of Choice: Why Reverse-Phase HPLC?

For a moderately polar, non-volatile small molecule like Tert-butyl 4-oxoimidazolidine-1-carboxylate (MW: 186.21 g/mol ), Reverse-Phase HPLC (RP-HPLC) is the logical first choice.[1][6]

  • Causality of Selection: The decision to use RP-HPLC is based on the physicochemical properties of the analyte. The compound possesses sufficient polarity to be soluble in common mobile phase mixtures (e.g., water/acetonitrile) but is hydrophobic enough to be retained on a non-polar C18 stationary phase. This allows for excellent separation from more polar starting materials and more non-polar by-products.

  • Alternative Methodologies & Their Limitations:

    • Gas Chromatography (GC): Unsuitable due to the compound's low volatility and potential for thermal degradation. Derivatization would be required, adding complexity and potential for error.

    • Nuclear Magnetic Resonance (NMR): While excellent for structural elucidation, quantitative NMR (qNMR) for purity assessment requires highly specific standards and can be less sensitive to minor impurities compared to a well-developed HPLC method.

    • Thin-Layer Chromatography (TLC): Primarily a qualitative or semi-quantitative technique, lacking the resolution and precision of HPLC required for rigorous purity validation in a GMP environment.[7]

The workflow for validating an HPLC method is a systematic process designed to prove that the method is "fit for purpose."[8]

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Validation cluster_reporting Phase 3: Documentation plan Define Validation Protocol & Acceptance Criteria (ICH Q2) dev Method Development (Column, Mobile Phase, Detection) plan->dev Guides spec Specificity dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD / LOQ prec->lod rob Robustness lod->rob report Validation Report (Summarize Data, Assess Criteria) rob->report release Method Release for Routine Use report->release

Caption: HPLC method validation workflow from planning to implementation.

Experimental Protocol: A Self-Validating System

This section details a comprehensive protocol for the validation of an HPLC purity method for Tert-butyl 4-oxoimidazolidine-1-carboxylate. Each step is designed to build upon the last, creating a self-validating system where the successful completion of one parameter provides confidence for the next. The foundation of this protocol rests on guidelines from the USP and FDA.[9][10][11]

Materials and Instrumentation
  • Analyte: Tert-butyl 4-oxoimidazolidine-1-carboxylate Reference Standard (>99.5% purity), and test samples.

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), HPLC-grade water, Potassium Phosphate Monobasic.

  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

Proposed Chromatographic Conditions (To be finalized during development)
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: A standard C18 column provides a good balance of retention, efficiency, and robustness for a wide range of small molecules. The 250 mm length ensures high resolving power to separate closely eluting impurities.

  • Mobile Phase: Isocratic elution with 20mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile (60:40 v/v).

    • Rationale: A buffered mobile phase controls the ionization state of any acidic or basic functional groups, leading to consistent retention times and peak shapes. A pH of 3.0 is chosen to ensure the analyte is in a single protonation state. The ACN ratio is a starting point and must be optimized to achieve a retention time (k') between 2 and 10 for the main peak.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

    • Rationale: The analyte lacks a strong chromophore. The amide and carbamate carbonyl groups will have a UV absorbance in the low wavelength range (200-220 nm). A PDA detector is recommended during development to confirm this and check for co-eluting impurities.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Validation Parameters and Execution

The validation process must be conducted according to a pre-approved protocol with defined acceptance criteria.[12][13]

This is not a validation parameter itself but a prerequisite for all chromatographic runs. It ensures the system is performing adequately on the day of analysis.[14][15]

  • Procedure: Inject the standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): > 2000

    • %RSD of Peak Area: ≤ 2.0%

Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][16]

  • Procedure:

    • Inject a blank (diluent).

    • Inject the reference standard solution.

    • Inject a sample solution.

    • Perform forced degradation studies: Expose the sample to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period. Analyze the stressed samples.

  • Acceptance Criteria:

    • The blank should show no interfering peaks at the retention time of the analyte.

    • The peak for the analyte in the sample should be free from co-elution with any impurity peaks, as determined by a PDA detector (peak purity analysis).

    • The method must be able to resolve the analyte peak from all degradation product peaks.

This establishes the relationship between concentration and detector response over the intended range of the method.[12][17]

  • Procedure: Prepare a series of at least five standard solutions covering 50% to 150% of the nominal sample concentration (e.g., if the target concentration is 1 mg/mL, prepare standards at 0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL). Inject each in triplicate.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • The y-intercept should be close to zero.

    • The data points should not show significant deviation from the regression line upon visual inspection.

Table 1: Example Linearity Data

Concentration (mg/mL) Mean Peak Area
0.50 498,500
0.75 751,200
1.00 1,002,100
1.25 1,249,500
1.50 1,503,000

| | 0.9999 |

Accuracy demonstrates the closeness of the test results to the true value. It is typically assessed by recovery studies.[10][16]

  • Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of reference standard into a placebo or a sample matrix.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0%.

Table 2: Example Accuracy (Recovery) Data

Spiked Level Theoretical Conc. (mg/mL) Measured Conc. (mg/mL) % Recovery
80% 0.80 0.79 98.8%
100% 1.00 1.01 101.0%
120% 1.20 1.19 99.2%

| Mean | | | 99.7% |

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[12][13]

  • Procedure (Repeatability): Analyze six separate sample preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Procedure (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • %RSD for Repeatability: ≤ 2.0%

    • %RSD for Intermediate Precision: ≤ 2.0%

Table 3: Example Precision Data

Parameter Day 1 / Analyst 1 (% Purity) Day 2 / Analyst 2 (% Purity)
Prep 1 99.85 99.79
Prep 2 99.91 99.88
Prep 3 99.79 99.95
Prep 4 99.88 99.81
Prep 5 99.95 99.75
Prep 6 99.82 99.89
Mean 99.87 99.85

| %RSD | 0.06% | 0.07% |

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak.

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1

  • Acceptance Criteria: The LOQ must be precise (%RSD ≤ 10%) and accurate. The LOQ must be at or below the reporting threshold for impurities.

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]

  • Procedure: Analyze a sample while making small changes to the method parameters, one at a time. Examples include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Organic Composition (± 2%)

  • Acceptance Criteria: The system suitability parameters must still be met, and the purity result should not significantly change compared to the analysis under normal conditions.

Conclusion: From Validation to Routine Application

This guide outlines a scientifically rigorous and logically structured approach to validating an HPLC method for assessing the purity of Tert-butyl 4-oxoimidazolidine-1-carboxylate. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, a laboratory can build a comprehensive data package that demonstrates the method is fit for its intended purpose. This validation is not a one-time exercise; it is the foundation of reliable data generation, ensuring the quality and consistency of this critical pharmaceutical intermediate throughout the drug development lifecycle.[4]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration (FDA) . Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma . Available from: [Link]

  • Understanding the Latest Revisions to USP <621> - Agilent . Available from: [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy . Available from: [Link]

  • USP <621> Chromatography - DSDP Analytics . Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International . Available from: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline . Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific . Available from: [Link]

  • tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate - PubChem . Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation - YouTube . Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH . Available from: [Link]

  • tert-Butyl 4-oxoimidazolidine-1-carboxylate - PubChemLite . Available from: [Link]

  • Improved method for producing (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester as intermediate body important for imidapril - Google Patents.

Sources

Comparative study of different synthetic routes to "Tert-butyl 4-oxoimidazolidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Routes of Tert-butyl 4-oxoimidazolidine-1-carboxylate

Introduction

Tert-butyl 4-oxoimidazolidine-1-carboxylate is a crucial building block in medicinal chemistry and drug development. Its rigid, heterocyclic scaffold is a common feature in a variety of pharmacologically active compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group offers a strategic advantage, allowing for selective manipulation of the imidazolidinone core during complex synthetic sequences.[1][2] The Boc group provides stability under many reaction conditions while being readily removable under acidic conditions, a feature that is paramount in multi-step syntheses.[1][2] This guide provides a comparative analysis of the primary synthetic strategies to access this valuable intermediate, offering insights into the practical considerations and underlying chemical principles for researchers in the field.

Comparative Analysis of Synthetic Routes

The synthesis of tert-butyl 4-oxoimidazolidine-1-carboxylate has been approached through several distinct strategies. Each route presents a unique set of advantages and disadvantages in terms of starting material availability, reaction efficiency, scalability, and overall cost-effectiveness. Herein, we will delve into the most prevalent and mechanistically interesting approaches.

Route 1: Cyclization of N-Boc-glycine Derivatives

This approach is one of the most direct and frequently employed methods. It commences with readily available N-Boc-glycine and involves the formation of the imidazolidinone ring through cyclization with a suitable C1 and N1 source.

Reaction Scheme:

A common variation of this route involves the reaction of an activated N-Boc-glycine species, such as an acid chloride or ester, with a glycine amide derivative, followed by an intramolecular cyclization.

Route_1_Cyclization_of_N_Boc_glycine_Derivatives cluster_0 Route 1: Cyclization of N-Boc-glycine Derivatives N_Boc_glycine N-Boc-glycine Activated_N_Boc_glycine Activated N-Boc-glycine (e.g., acid chloride) N_Boc_glycine->Activated_N_Boc_glycine Activation Intermediate Linear Dipeptide Intermediate Activated_N_Boc_glycine->Intermediate Coupling Glycine_amide_derivative Glycine amide derivative Glycine_amide_derivative->Intermediate Target_Molecule Tert-butyl 4-oxoimidazolidine- 1-carboxylate Intermediate->Target_Molecule Intramolecular Cyclization

Figure 1: General workflow for the synthesis via cyclization of N-Boc-glycine derivatives.

Experimental Protocol (Illustrative):

  • Activation of N-Boc-glycine: To a solution of N-Boc-glycine in an anhydrous aprotic solvent (e.g., dichloromethane), a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) is added at 0 °C.[3]

  • Coupling: A solution of a glycine amide derivative (e.g., glycine methyl ester hydrochloride) and a non-nucleophilic base (e.g., triethylamine) in the same solvent is added to the activated N-Boc-glycine solution. The reaction is typically stirred at room temperature until completion.

  • Cyclization: The resulting linear dipeptide intermediate is isolated and then subjected to cyclization conditions. This can be achieved by heating in a suitable solvent, sometimes with the addition of a catalytic amount of acid or base to facilitate the ring closure.

  • Purification: The final product is purified by column chromatography on silica gel.

Discussion:

The primary advantage of this route is the straightforward nature of the bond formations and the use of commercially available starting materials. The choice of coupling reagents and reaction conditions can be tailored to optimize the yield and minimize side reactions. However, the multi-step nature of this process can sometimes lead to lower overall yields. Careful control of the cyclization step is crucial to prevent the formation of undesired oligomers or decomposition products.

Route 2: Modification of Pre-existing Imidazolidinone Scaffolds

An alternative strategy involves the introduction of the Boc group onto a pre-formed 4-oxoimidazolidine ring. This can be an efficient approach if the parent imidazolidinone is readily accessible.

Reaction Scheme:

This method typically involves the reaction of 4-oxoimidazolidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Route_2_Modification_of_Pre_existing_Imidazolidinone_Scaffolds cluster_1 Route 2: Modification of Pre-existing Imidazolidinone Scaffolds 4_oxoimidazolidine 4-Oxoimidazolidine Target_Molecule Tert-butyl 4-oxoimidazolidine- 1-carboxylate 4_oxoimidazolidine->Target_Molecule Boc Protection Boc_anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_anhydride->Target_Molecule

Figure 2: General workflow for the synthesis via modification of a pre-existing imidazolidinone scaffold.

Experimental Protocol (Illustrative):

  • Reaction Setup: 4-Oxoimidazolidine is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane.

  • Boc Protection: A base, such as triethylamine or 4-dimethylaminopyridine (DMAP), is added to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate. The reaction is stirred at room temperature.

  • Workup and Purification: Upon completion, the reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

Discussion:

This route is often highly efficient and proceeds under mild conditions.[4] The main challenge lies in the synthesis of the starting 4-oxoimidazolidine, which may itself require a multi-step synthesis. However, if a scalable and cost-effective synthesis for the parent heterocycle is available, this method becomes very attractive. The reaction is generally high-yielding and easy to perform on a large scale.

Route 3: Reductive Cyclization of N-protected Amino Acid Derivatives

A less common but mechanistically interesting approach involves the reductive cyclization of a suitably functionalized and protected amino acid derivative.

Reaction Scheme:

This strategy might start from an N-Boc protected amino acid that has a latent functional group which, upon reduction, can cyclize to form the imidazolidinone ring. For example, an N-Boc-N-cyanomethyl glycine derivative could undergo reductive cyclization.

Route_3_Reductive_Cyclization cluster_2 Route 3: Reductive Cyclization Starting_Material N-Boc-N-cyanomethyl glycine derivative Target_Molecule Tert-butyl 4-oxoimidazolidine- 1-carboxylate Starting_Material->Target_Molecule Reductive Cyclization

Sources

Navigating the Synthesis of Tert-butyl 4-oxoimidazolidine-1-carboxylate: A Cost-Benefit Analysis for Large-Scale Production

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key building blocks is a cornerstone of successful pharmaceutical innovation. Tert-butyl 4-oxoimidazolidine-1-carboxylate, a valuable chiral intermediate, presents a case study in the strategic decisions required for large-scale production. This guide provides an in-depth cost-benefit analysis of potential synthetic routes, offering a comparative look at performance, economic viability, and environmental impact to inform process development and manufacturing strategies.

Introduction: The Strategic Importance of Imidazolidinones

Imidazolidinone scaffolds are prevalent in a wide array of biologically active molecules and serve as crucial chiral auxiliaries in asymmetric synthesis. The tert-butoxycarbonyl (Boc) protecting group on the 4-oxoimidazolidine core offers a stable yet readily cleavable handle, making "Tert-butyl 4-oxoimidazolidine-1-carboxylate" a versatile intermediate in the synthesis of complex pharmaceutical agents. However, the transition from laboratory-scale synthesis to industrial production necessitates a thorough evaluation of various synthetic pathways to identify the most cost-effective and sustainable option. This guide will explore two plausible routes for its large-scale synthesis, comparing them on key metrics to aid in informed decision-making.

Synthetic Route 1: The Deprotection Approach from a Cbz-Protected Precursor

A common and industrially relevant strategy for synthesizing N-Boc protected compounds is through the deprotection of a corresponding benzyloxycarbonyl (Cbz)-protected precursor. This approach is particularly attractive when the Cbz-protected intermediate is more readily accessible or offers advantages in earlier synthetic steps. A plausible scalable synthesis for a similar compound, (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester, is detailed in patent literature, which can be adapted for the target molecule.[1]

Experimental Protocol:

Step 1: Synthesis of the Cbz-protected precursor (Not detailed in the provided search results, but would be a prerequisite)

Step 2: Catalytic Hydrogenolysis for Cbz Deprotection and Boc Protection

  • To a stirred suspension of the Cbz-protected 4-oxoimidazolidine precursor in a suitable solvent such as methanol, add a palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Introduce a hydrogen source. While high-pressure hydrogenation is an option, for improved safety and reduced infrastructure costs on a large scale, transfer hydrogenation using a hydrogen donor like ammonium formate can be employed.[1]

  • The reaction mixture is heated to reflux and monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is then reprotected with the Boc group using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

  • The final product, Tert-butyl 4-oxoimidazolidine-1-carboxylate, is purified by crystallization or chromatography.

Visualization of Synthetic Workflow:

Synthetic_Route_1 Cbz_precursor Cbz-protected 4-oxoimidazolidine Deprotection Catalytic Hydrogenolysis (Pd/C, H₂ or Ammonium Formate) Cbz_precursor->Deprotection Boc_protection Boc Protection ((Boc)₂O, Base) Deprotection->Boc_protection Purification Purification (Crystallization) Boc_protection->Purification Final_Product Tert-butyl 4-oxoimidazolidine- 1-carboxylate Purification->Final_Product

Caption: Workflow for the deprotection-based synthesis of Tert-butyl 4-oxoimidazolidine-1-carboxylate.

Synthetic Route 2: One-Pot Synthesis from N-Boc-Glycine Derivatives

A more atom-economical and potentially cost-effective alternative is a one-pot synthesis that directly constructs the imidazolidinone ring from readily available starting materials. A plausible approach involves the condensation of an activated N-Boc-glycine derivative with a suitable amine and a carbonyl source. One-pot methodologies are highly desirable in industrial settings as they reduce the number of unit operations, minimize waste, and can lead to significant cost savings.[2][3]

Experimental Protocol:
  • In a suitable reactor, N-Boc-glycine is activated using a coupling agent such as N,N'-Carbonyldiimidazole (CDI) in an aprotic solvent like Dimethylformamide (DMF).[2]

  • To this activated intermediate, a primary amine (e.g., ammonia or a protected amine that can be deprotected in situ) is added.

  • A formaldehyde equivalent is then introduced to facilitate the cyclization and formation of the 4-oxoimidazolidine ring.

  • The reaction is typically carried out at a controlled temperature and monitored for completion.

  • Upon completion, the reaction mixture is worked up by extraction and washing to remove the solvent and byproducts.

  • The final product is isolated and purified, often through crystallization.

Visualization of Synthetic Workflow:

Synthetic_Route_2 Starting_Materials N-Boc-Glycine + Amine + Formaldehyde equivalent One_Pot_Reaction One-Pot Condensation & Cyclization (e.g., CDI) Starting_Materials->One_Pot_Reaction Workup Aqueous Workup & Extraction One_Pot_Reaction->Workup Purification Purification (Crystallization) Workup->Purification Final_Product Tert-butyl 4-oxoimidazolidine- 1-carboxylate Purification->Final_Product

Caption: Workflow for the one-pot synthesis of Tert-butyl 4-oxoimidazolidine-1-carboxylate.

Comparative Analysis: A Head-to-Head Evaluation

FeatureSynthetic Route 1: Deprotection ApproachSynthetic Route 2: One-Pot Synthesis
Starting Materials Cost Potentially higher due to the multi-step synthesis of the Cbz-precursor.Lower, as it utilizes readily available and less expensive starting materials like N-Boc-glycine.
Reagent & Catalyst Cost Palladium catalysts can be expensive, though they can often be recovered and reused.[4] Hydrogenation equipment may require significant capital investment.Coupling agents like CDI are moderately priced. The absence of expensive metal catalysts is a significant advantage.[2]
Process Efficiency & Yield Multi-step processes inherently have a lower overall yield due to losses at each step.One-pot reactions can offer higher overall yields by minimizing intermediate isolation and purification steps.
Operational Complexity More complex, involving multiple reaction and purification steps, leading to longer cycle times and higher labor costs.Simpler and more streamlined, with fewer unit operations, potentially leading to shorter production cycles and reduced operational costs.
Safety Considerations The use of hydrogen gas under pressure poses safety risks and requires specialized equipment. Transfer hydrogenation is a safer alternative.[1]Generally safer, avoiding the use of flammable gases under pressure. Standard chemical handling precautions apply.
Environmental Impact Generates more waste streams due to multiple steps and the use of a heavy metal catalyst (though recyclable).More environmentally friendly due to higher atom economy and fewer waste streams.

Cost-Benefit Deep Dive

Route 1: The Deprotection Approach

  • Benefits: This is a well-established and reliable method. The starting Cbz-protected precursor might be a common intermediate available in-house, which could reduce upfront costs. The stereochemistry is often well-controlled in the precursor synthesis.

  • Costs: The primary drawbacks are the cost of the palladium catalyst and the potential need for high-pressure hydrogenation equipment. Even with catalyst recycling, there are associated costs and potential for metal leaching into the product. The multi-step nature increases labor, solvent, and energy consumption, leading to a higher cost of goods.

Route 2: The One-Pot Synthesis

  • Benefits: This approach is highly attractive from an economic and environmental standpoint. The use of cheaper starting materials and fewer reaction steps significantly reduces production costs. The process is simpler to operate and likely has a smaller environmental footprint.[5]

  • Costs: The main challenge can be in optimizing the one-pot reaction to achieve high yields and purity, as multiple transformations occur in the same vessel. Side reactions can be more prevalent, potentially complicating purification. However, with careful process development, these challenges can often be overcome.

Conclusion and Future Outlook

For the large-scale synthesis of "Tert-butyl 4-oxoimidazolidine-1-carboxylate," the one-pot synthesis (Route 2) presents a more compelling case from a cost-benefit perspective. Its inherent advantages in terms of lower raw material costs, reduced operational complexity, and a more favorable environmental profile make it a superior choice for industrial production, provided that the reaction can be optimized to deliver high yields and purity.

The deprotection approach (Route 1) , while potentially reliable, carries a higher cost burden and greater safety and environmental concerns. It may be a viable option if the Cbz-protected precursor is a readily available and inexpensive starting material within a company's existing supply chain.

As the pharmaceutical industry continues to emphasize green and sustainable chemistry, the development and optimization of one-pot and catalytic processes for the synthesis of key intermediates like "Tert-butyl 4-oxoimidazolidine-1-carboxylate" will be of paramount importance. Further research into novel, highly efficient, and selective catalysts for imidazolidinone synthesis could further enhance the economic and environmental benefits of these routes.[6][7]

References

  • JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)
  • Catalysis Science & Technology - OSTI.GOV. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI. [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ResearchGate. [Link]

  • CN105085510A - Preparation method of (S)-4-oxo-2-(thiazolidine-3-carbonyl)
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - ResearchGate. [Link]

  • One-Pot Method to Access 1,3,4-Oxadiazol-2(3 H)-ones Using Carbonyldiimidazole. [Link]

  • An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Publishing. [Link]

  • A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives - Der Pharma Chemica. [Link]

  • CN105085510A - Preparation method of (S)-4-oxo-2-(thiazolidine-3-carbonyl)
  • Practical One-Pot Synthesis of N-(tert-Butoxycarbonyl)sulfamide from Chlorosulfonyl Isocyanate via N-(tert-Butoxycarbonyl)aminosulfonylpyridinium Salt - ResearchGate. [Link]

  • Catalyst Cost Model Development (CatCost) - Department of Energy. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-oxoimidazolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl 4-oxoimidazolidine-1-carboxylate, grounding procedural recommendations in established safety and regulatory frameworks. Our objective is to empower your laboratory with the knowledge to manage this chemical waste stream confidently and in full compliance with safety standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any handling or disposal, a thorough understanding of the hazards associated with tert-butyl 4-oxoimidazolidine-1-carboxylate is essential. This understanding informs every subsequent step of the disposal process.

Based on available safety data, this compound presents the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2][3]

These classifications necessitate careful handling to prevent accidental exposure through ingestion, skin contact, or inhalation of dust or aerosols. The disposal plan is therefore designed to contain the chemical and prevent its release into the environment or accidental contact with personnel.

Table 1: Hazard Summary for Tert-butyl 4-oxoimidazolidine-1-carboxylate

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[1][2][3]
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3May cause respiratory irritation[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the following PPE is mandatory when handling tert-butyl 4-oxoimidazolidine-1-carboxylate, including during disposal preparation. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees.[4]

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1] All handling of the solid material should ideally be performed in a certified chemical fume hood to minimize inhalation risk.

Spill Management: Immediate and Controlled Response

Accidents can happen. A clear and effective spill response plan is crucial.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE detailed in Section 2.

  • Contain the Spill: For solid spills, carefully sweep up the material. Avoid generating dust.[5] For liquid solutions, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Collect and Label Waste: All contaminated materials (absorbent, PPE, cleaning cloths) must be collected in a sealed, properly labeled hazardous waste container.

  • Seek Medical Attention if Exposed: If skin or eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1] If inhaled, move to fresh air.[1] If ingested, rinse mouth and seek immediate medical help.[1]

The Disposal Workflow: A Step-by-Step Guide

The disposal of tert-butyl 4-oxoimidazolidine-1-carboxylate must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[6][7]

Step 1: Waste Characterization

The first step is to determine if the waste is hazardous.[6] Based on its GHS classifications for toxicity and irritation, it is prudent to manage tert-butyl 4-oxoimidazolidine-1-carboxylate as a hazardous waste.

Step 2: Containerization and Labeling

  • Container Selection: Use a designated, leak-proof, and sealable container that is compatible with the chemical. Do not use containers that may react with the substance.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("tert-butyl 4-oxoimidazolidine-1-carboxylate"), and a clear description of the hazards (e.g., "Toxic," "Irritant").[8]

Step 3: Segregation and Storage

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents and strong bases, which could cause hazardous reactions.[9]

  • Storage Location: Store the sealed container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[1]

Step 4: Arranging for Final Disposal

  • Engage a Licensed Professional: The final disposal of chemical waste should be handled by a licensed hazardous waste disposal company.[6][10] These companies have the expertise and permits to transport and dispose of chemical waste in accordance with all regulations.

  • Documentation: Maintain a manifest system to track the waste from its point of generation to its final disposal facility. This is a requirement under RCRA.[11][12]

The following diagram illustrates the decision-making process for the disposal of tert-butyl 4-oxoimidazolidine-1-carboxylate.

Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize as Hazardous Waste ppe->characterize spill Spill Occurs? spill_protocol Execute Spill Protocol (Evacuate, Contain, Clean) spill->spill_protocol containerize Containerize in a Sealed, Compatible Vessel spill->containerize No spill_protocol->containerize Collect Contaminated Materials characterize->spill characterize->containerize label_waste Label Container: 'Hazardous Waste' + Chemical Name containerize->label_waste segregate Segregate from Incompatible Materials label_waste->segregate store Store in Designated Secure Area segregate->store contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor end_disposal Arrange for Pickup & Manifesting contact_vendor->end_disposal

Caption: Disposal workflow for tert-butyl 4-oxoimidazolidine-1-carboxylate.

Conclusion: Fostering a Culture of Safety

The proper disposal of tert-butyl 4-oxoimidazolidine-1-carboxylate is a critical component of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide—from initial hazard assessment and use of appropriate PPE to proper segregation and professional disposal—researchers can ensure they are meeting their regulatory obligations and protecting themselves and their colleagues. Always consult your institution's Chemical Hygiene Plan and your Environmental Health and Safety (EHS) department for specific guidance.[13][14]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA-SCIENTIFIC. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University. [Link]

  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager. [Link]

  • tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • tert-Butyl 4-oxopiperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. [Link]

  • Tert-butyl 4-oxoimidazolidine-1-carboxylate. PubChemLite. [Link]

  • 885954-76-7|tert-Butyl 4-oxoimidazolidine-1-carboxylate. Chem-Online. [Link]

  • Material Safety Data Sheet - 2-Oxoimidazolidine-4-carboxylic acid. Cole-Parmer. [Link]

  • tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • JP2016108315A - Improved method for producing (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester as intermediate body important for imidapril.

Sources

A Senior Application Scientist's Guide to Handling Tert-butyl 4-oxoimidazolidine-1-carboxylate: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Tert-butyl 4-oxoimidazolidine-1-carboxylate is a valuable building block, but its safe application hinges on rigorous adherence to protocols. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the causality behind each safety measure to ensure every protocol is a self-validating system of protection.

Hazard Profile: Understanding the "Why" Behind the Precautions

Tert-butyl 4-oxoimidazolidine-1-carboxylate (CAS RN: 885954-76-7) is classified as hazardous, necessitating specific handling procedures.[1] Its hazard profile is the foundation upon which our safety protocols are built. The Globally Harmonized System (GHS) classifications dictate the minimum required PPE and handling considerations.

Table 1: GHS Hazard Classification

Hazard Class Hazard Statement Practical Implication in the Lab
Acute toxicity, Oral (Category 4) H302: Harmful if swallowed[1][2][3] Accidental ingestion via contaminated hands or materials can lead to acute health effects. This underscores the critical importance of strict hygiene rules, such as prohibiting eating or drinking in the lab and thorough hand washing after handling.[2][4]
Skin Irritation (Category 2) H315: Causes skin irritation[2][3][5] Direct contact can cause redness, inflammation, or dermatitis. This mandates the use of appropriate chemical-resistant gloves and protective clothing to create an impermeable barrier.[2]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation[2][3][5] The compound can cause significant, potentially damaging irritation upon contact with the eyes. This makes proper eye protection, such as safety goggles, non-negotiable.[2]

| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation[2][3][5][6] | Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing or shortness of breath. This requires handling the material in a well-ventilated area, preferably a chemical fume hood, to minimize airborne concentrations.[6][7] |

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment is the final line of defense. The primary methods for ensuring safety involve engineering and administrative controls that remove or minimize the hazard at its source.

  • Engineering Controls : The most effective control is to handle this compound exclusively within a certified chemical fume hood.[8] This captures dust and vapors at the source, preventing inhalation and minimizing contamination of the general lab environment.[7]

  • Administrative Controls : All personnel must be thoroughly trained on the specific hazards and handling procedures for this compound. Work practices should be designed to minimize the generation of dust—for example, by carefully scooping material rather than pouring it from a height.[9] Always wash hands thoroughly with soap and water after handling is complete.[9]

Personal Protective Equipment (PPE): A Self-Validating Protocol

The selection of PPE must directly address the hazards identified in Section 1. Each component is chosen to protect against a specific route of exposure.

Table 2: Required PPE for Handling Tert-butyl 4-oxoimidazolidine-1-carboxylate

Body Area Required PPE Rationale and Best Practices
Eyes/Face Tightly-fitting safety goggles with side shields. Protects against irritation from airborne particles.[2] In situations with a higher risk of splashing, such as when handling solutions or during spill cleanup, a face shield should be worn in addition to goggles for full facial protection.[10][11]
Hands Chemical-resistant, powder-free gloves (e.g., Nitrile). Prevents skin irritation and dermal absorption.[2][12] Gloves must be inspected for pinholes or tears before each use.[12] For extended procedures, consider double-gloving. Change gloves immediately if contamination is suspected or after a maximum of 30-60 minutes of use.[13]
Body Long-sleeved lab coat or a disposable gown. Protects skin on the arms and body from accidental contact.[2][12] A disposable gown made of a material like polyethylene-coated polypropylene is preferred as it provides a higher level of resistance and simplifies disposal.[14]

| Respiratory | Required if engineering controls fail or are unavailable. | A NIOSH-approved respirator is necessary if the material is handled outside of a fume hood or if dust generation is unavoidable.[7][9] The specific type of respirator should be determined by a formal risk assessment. |

Step-by-Step Guide: Safe Handling, Decontamination, and Disposal

This workflow integrates the principles of hazard control and PPE use into a practical, repeatable procedure.

Pre-Handling & Preparation
  • Designate the Area : Cordon off the work area, preferably within a chemical fume hood.

  • Verify Engineering Controls : Ensure the chemical fume hood is functioning correctly (check airflow monitor).

  • Assemble Materials : Bring all necessary equipment (spatulas, weigh boats, containers) and the chemical into the hood.

  • Inspect PPE : Carefully check all PPE for defects (e.g., cracks in goggles, tears in gloves).

  • Don PPE : Put on your lab coat/gown, followed by safety goggles, and finally, gloves. Ensure the glove cuffs are pulled over the sleeves of the lab coat.[13]

Handling the Compound
  • Minimize Dust : Open the container slowly. Use a spatula to carefully transfer the solid material. Avoid any actions that could create a dust cloud, such as dropping or rapid pouring.

  • Containment : Perform all manipulations on a disposable bench liner within the fume hood to contain any minor spills.

  • Seal Immediately : Tightly close the primary container as soon as the desired amount of material has been removed.[4][9]

Post-Handling & Decontamination
  • Clean Equipment : Decontaminate any non-disposable equipment (like spatulas) with an appropriate solvent.

  • Clean Work Surface : Wipe down the work surface within the fume hood. Dispose of the bench liner into the designated solid waste container.

  • Wash Hands (with gloves on) : Before removing any PPE, wash gloved hands to remove gross contamination.

Doffing (Removing) PPE

This sequence is critical to prevent cross-contamination.

  • Remove Gown/Lab Coat : Remove it by rolling it away from your body, keeping the contaminated exterior contained. Place it in the appropriate receptacle.

  • Remove Gloves : Using a glove-to-glove grip for the first glove and a skin-to-skin grip for the second, remove gloves without touching the exterior with your bare skin. Dispose of them immediately.

  • Wash Hands : Wash hands thoroughly with soap and water for at least 20 seconds.

  • Remove Eye Protection : Remove goggles as the final step to protect your eyes from any splashes during the doffing process.

// Emergency Path spill [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124", label="Spill or\nExposure?"]; handle_chem -> spill [dir=both, style=dashed];

emergency_proc [shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", label="Execute Emergency Protocol\n(See Section 5)"]; spill -> emergency_proc [label=" Yes"]; spill -> decon [label=" No"]; } Caption: Workflow for handling Tert-butyl 4-oxoimidazolidine-1-carboxylate.

Emergency Protocols: Spills and Exposures

In Case of a Spill:

  • Alert others in the immediate area and evacuate if necessary.

  • Ensure you are wearing full PPE, including respiratory protection if the spill is large or outside a fume hood.

  • Cover the spill with an inert absorbent material (like sand or vermiculite) to prevent dust from becoming airborne.[8]

  • Carefully sweep or vacuum the material into a clearly labeled, sealable container for hazardous waste disposal.[9]

  • Decontaminate the area with soap and water, and collect the cleaning materials for disposal.[9]

In Case of Personal Exposure:

  • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[7][8]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7][8]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][7][12]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][12]

Waste Disposal Plan

All materials contaminated with Tert-butyl 4-oxoimidazolidine-1-carboxylate are considered chemical waste.

  • Solid Waste : This includes contaminated gloves, bench liners, weigh boats, and any material used for spill cleanup. It must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Chemical Waste : Unused or waste quantities of the chemical itself must also be disposed of in a designated hazardous waste container.

  • Disposal Vendor : All waste must be disposed of through a licensed waste carrier in strict accordance with institutional, local, and national environmental regulations.[6] Do not allow the chemical or contaminated materials to enter drains or the environment.[12]

By integrating this comprehensive understanding of the hazards with a structured, repeatable workflow, you can confidently and safely utilize Tert-butyl 4-oxoimidazolidine-1-carboxylate in your research and development endeavors.

References

  • PubChem. (n.d.). tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Oxoimidazolidine-4-carboxylic acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-oxoimidazolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-oxoimidazolidine-1-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。